Diisooctyl sebacate
Description
Properties
IUPAC Name |
bis(6-methylheptyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4/c1-23(2)17-11-9-15-21-29-25(27)19-13-7-5-6-8-14-20-26(28)30-22-16-10-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAVGUHWPLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067287 | |
| Record name | Diisooctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27214-90-0 | |
| Record name | Diisooctyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, 1,10-diisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisooctyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOOCTYL SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1TEK0P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diisooctyl sebacate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diisooctyl sebacate, a versatile diester with significant applications across various scientific and industrial fields. Below, you will find its chemical identity, physicochemical properties, a representative synthesis protocol, and a structural diagram.
Chemical Identity
-
Synonyms: this compound, Decanedioic acid, diisooctyl ester, Sebacic acid, diisooctyl ester[1][3][4][5]
Physicochemical Properties
This compound is a colorless to light yellow, oily liquid known for its excellent performance as a plasticizer, particularly at low temperatures.[7][8] It is valued for its high thermal stability, low volatility, and good compatibility with a range of polymers.[9] The following table summarizes its key quantitative properties.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 426.67 | g/mol | [1][6] |
| Density | 0.91 - 0.93 | g/cm³ | [7][9][10] |
| Boiling Point | >300 (at 760 mmHg) | °C | [8] |
| 225 (at 2 mmHg) | °C | [7] | |
| Flash Point | >210 | °C | [9] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound via the esterification of sebacic acid and isooctanol (specifically 6-methylheptanol, based on the IUPAC name). This method is adapted from established industrial preparation processes for dioctyl esters.[11][12]
Materials:
-
Sebacic acid
-
Isooctanol (e.g., 2-ethylhexanol or 6-methylheptanol)
-
Catalyst (e.g., stannous oxide or an acid catalyst like sulfuric acid)
-
Alkaline solution (e.g., sodium hydroxide solution) for neutralization
-
Activated carbon for purification
-
Nitrogen gas supply
Equipment:
-
Four-necked flask
-
Thermometer
-
Reflux water separator (e.g., Dean-Stark apparatus)
-
Mechanical stirrer
-
Heating mantle
-
Vacuum distillation setup
-
Filtration apparatus
Procedure:
-
Reaction Setup: Charge the four-necked flask with sebacic acid, isooctanol, and the catalyst. The molar ratio of alcohol to acid is typically in excess to drive the reaction to completion.
-
Esterification: Begin stirring the mixture and purge the system with nitrogen gas. Heat the flask to a reaction temperature between 200°C and 230°C.[11][12] The water produced during the esterification reaction is continuously removed via the reflux water separator.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples for the acid value. The reaction is considered complete when the acid value drops to a specified low level.
-
Neutralization: Once the reaction is complete, cool the mixture to approximately 90°C. Add an alkaline solution to neutralize the remaining acidic catalyst and any unreacted sebacic acid.[11][12]
-
Washing and Separation: Wash the organic layer with water to remove the salt formed during neutralization. Allow the layers to separate and then remove the aqueous layer.
-
Purification:
-
Final Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, yielding the final purified this compound product.
Visualization of Chemical Structure
The chemical structure of this compound features a central ten-carbon dicarboxylic acid (sebacic acid) backbone. Each of the two carboxylic acid groups is esterified with an isooctyl alcohol, specifically a 6-methylheptyl group.
Chemical structure of this compound.
References
- 1. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-n-octyl Sebacate - 95% prefix CAS No. 27214-90-0 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound, 27214-90-0 [thegoodscentscompany.com]
- 5. Decanedioic acid, diisooctyl ester [webbook.nist.gov]
- 6. Dioctyl sebacate [webbook.nist.gov]
- 7. This compound | 27214-90-0 [chemicalbook.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 10. What is this compound - Properties & Specifications [histry-chem.com]
- 11. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Diisooctyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (CAS No. 27214-90-0), a diester of sebacic acid and isooctyl alcohol, is a versatile compound with significant applications across various industries, including as a plasticizer, emollient, and solvent. Its physical properties are critical to its functionality and performance in diverse formulations. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental methodologies and structured data presentation for ease of reference and comparison.
Core Physical Properties
The physical properties of this compound are summarized in the tables below. These values represent a synthesis of data from various technical sources. It is important to note that some variations may exist due to different measurement conditions and purities of the substance.
General and Thermal Properties
| Property | Value | Units | Notes |
| Molecular Formula | C₂₆H₅₀O₄ | - | |
| Molecular Weight | 426.67 | g/mol | |
| Appearance | Colorless to light yellow, oily liquid | - | |
| Boiling Point | 225 | °C | at 2 mmHg |
| ~435-436 | °C | at 760 mmHg (for dioctyl sebacate) | |
| Melting Point | Not available | °C | |
| Flash Point | 215 | °C |
Density and Optical Properties
| Property | Value | Units | Conditions |
| Density | 0.91 | g/cm³ | at 20°C |
| 0.913 - 0.917 | g/cm³ | at 20°C | |
| 0.914 | g/mL | at 25°C | |
| Refractive Index | 1.454 | - | at 20°C |
| 1.450 - 1.455 | - | at 20°C | |
| 1.449 - 1.451 | - | at 25°C |
Viscosity
| Temperature | Viscosity | Units |
| 20°C | 21 - 25 | mm²/s (cSt) |
| 25°C | 25 | cP |
| 40°C | 9.5 - 13.5 | mm²/s (cSt) |
| 100°C | 3.20 | mm²/s (cSt) |
Solubility
The solubility of this compound is a key factor in its application as a solvent and in formulations.
| Solvent | Solubility | Notes |
| Water | 5.149 x 10⁻⁶ (estimated) | mg/L at 25°C |
| Alcohol (general) | Soluble | |
| Ethanol | Soluble | Quantitative data not readily available. |
| Methanol | Soluble | Quantitative data not readily available. |
| Acetone | Soluble | Quantitative data not readily available. |
| Toluene | Soluble | Quantitative data not readily available. |
| Hydrocarbons | Soluble | |
| Ketones | Soluble | |
| Esters | Soluble | |
| Chlorinated Hydrocarbons | Soluble |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are based on established standards, such as those from ASTM International.
Viscosity Measurement (Generalized Protocol based on ASTM D445/D2196)
The viscosity of this compound can be determined using a rotational viscometer.
Objective: To measure the dynamic viscosity of this compound at a specified temperature.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath or chamber
-
Calibrated thermometer
-
Beaker
Procedure:
-
Temperature Control: Set the water bath or temperature chamber to the desired temperature (e.g., 20°C, 40°C, or 100°C) and allow it to equilibrate.
-
Sample Preparation: Place a sufficient amount of this compound into a beaker and allow it to reach thermal equilibrium within the temperature-controlled environment.
-
Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Measurement: Immerse the spindle into the this compound to the marked level. Start the viscometer and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading from the instrument.
-
Replicates: Perform multiple readings to ensure accuracy and calculate the average viscosity.
Refractive Index Measurement (Generalized Protocol based on ASTM D1218/D1747)
The refractive index of this compound can be measured using a refractometer.
Objective: To determine the refractive index of this compound at a specified temperature.
Apparatus:
-
Abbe refractometer or a digital refractometer
-
Constant temperature bath
-
Light source (typically a sodium lamp, 589 nm)
-
Lens tissue
-
Solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20°C or 25°C).
-
Sample Application: Place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms and allow a few minutes for the sample to reach the prism temperature. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Data Recording: Read the refractive index from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after each measurement.
Visualizations
Relationship between Molecular Structure and Physical Properties
Synthesis of Diisooctyl Sebacate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl sebacate (DIOS) is a high-performance diester renowned for its excellent low-temperature properties, high viscosity index, and good thermal stability. These characteristics make it a valuable component in a variety of applications, including as a plasticizer for polymers like PVC, a base oil for synthetic lubricants, and in cosmetic formulations. This technical guide provides an in-depth overview of the synthesis of this compound from sebacic acid and isooctyl alcohol. It details both conventional chemical esterification and emerging enzymatic synthesis methodologies. This document includes comprehensive experimental protocols, tabulated quantitative data from various synthetic approaches, and visual representations of the reaction pathway and experimental workflow to support research and development efforts.
Introduction
This compound is the diester formed from the reaction of sebacic acid, a ten-carbon dicarboxylic acid, with isooctyl alcohol. The most common isomer of isooctyl alcohol used for this purpose is 2-ethylhexyl alcohol. The resulting ester, di(2-ethylhexyl) sebacate, is often referred to as dioctyl sebacate (DOS) in commercial literature. DIOS is valued for its plasticizing efficiency, particularly in applications requiring flexibility at low temperatures.[1][2] It is also used as a base oil for jet engine lubricants due to its favorable high- and low-temperature characteristics and biodegradability.[3] This whitepaper will explore the primary synthetic routes to produce high-purity this compound.
Synthetic Methodologies
The synthesis of this compound is primarily achieved through the direct esterification of sebacic acid with isooctyl alcohol. This reaction can be catalyzed by acids or enzymes.
Chemical Synthesis
The prevalent industrial method for producing this compound is through direct esterification at elevated temperatures using an acid catalyst.[4][5][6] This process involves heating a mixture of sebacic acid and a slight excess of isooctyl alcohol in the presence of a catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification.
Reaction Pathway:
A variety of catalysts can be employed, including titanates, stannous oxide, and sulfuric acid.[4][5] The choice of catalyst can impact reaction time, product color, and the complexity of the purification process. For instance, while sulfuric acid is effective, it can lead to side reactions and darker product coloration at high temperatures.[4][6]
Enzymatic Synthesis
An alternative, "greener" approach to DIOS synthesis is the use of enzymes, specifically lipases, as biocatalysts.[7][8] This method offers several advantages, including milder reaction conditions (lower temperatures), higher specificity, and fewer byproducts, resulting in a simpler purification process.[7][8] Immobilized lipases, such as Novozym 435, are often used to facilitate catalyst recovery and reuse.[7][9] The removal of water, for example, by using molecular sieves, is crucial for achieving high conversion rates.[7][8]
Experimental Protocols
Protocol for Chemical Synthesis using a Titanate Catalyst
This protocol is based on a representative chemical synthesis process.[5]
-
Charging the Reactor: A reaction kettle equipped with a stirrer, thermometer, and a distillation setup is charged with sebacic acid and 2-ethylhexyl alcohol. A typical mass ratio is approximately 2.45:1.0 of 2-ethylhexyl alcohol to sebacic acid.[5]
-
Heating and Catalyst Addition: The mixture is heated with stirring to 150-165°C. A titanate catalyst (e.g., isopropyl titanate) is added, with the amount being approximately 0.4% of the sebacic acid weight.[5]
-
Esterification Reaction: The temperature is further increased to 210-225°C to carry out the esterification. Water produced during the reaction is continuously removed. The reaction is monitored by measuring the acid number of the mixture. The reaction is considered complete when the acid number drops to ≤ 0.20 mgKOH/g. This typically takes 3.5 to 4 hours.[5]
-
Dealcoholysis: After the reaction, excess 2-ethylhexyl alcohol is removed, first by atmospheric distillation and then under vacuum.[5]
-
Neutralization and Purification: The crude product is cooled and neutralized. This is followed by reduced-pressure distillation.
-
Final Polishing: The distilled product undergoes adsorption treatment with activated carbon, followed by press filtration to yield the final high-purity this compound.[5]
Protocol for Enzymatic Synthesis using Immobilized Lipase
This protocol is representative of an enzymatic synthesis approach.[7][8]
-
Reactant Preparation: In a reaction vessel, sebacic acid and 1-octanol (as a proxy for isooctyl alcohol) are mixed, often in a solvent like toluene. A molar ratio of 1:3 (sebacic acid to alcohol) is typical.[7]
-
Catalyst and Water Removal Agent Addition: The immobilized lipase (e.g., Novozym 435, ~3% by weight of reactants) and a water adsorbent (e.g., 4 Å molecular sieves) are added to the mixture.[7]
-
Reaction: The mixture is incubated at a controlled temperature, for example, 40°C, with constant agitation for a period of 30 hours.[7]
-
Catalyst Removal: Post-reaction, the immobilized enzyme and molecular sieves are separated from the reaction mixture by filtration.
-
Solvent and Unreacted Alcohol Removal: The solvent and any unreacted alcohol are removed from the filtrate, typically by vacuum distillation.
-
Product Isolation: The remaining liquid is the this compound product, which may undergo further purification if necessary.
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound and related compounds.
Table 1: Chemical Synthesis Conditions and Results
| Parameter | Titanate Catalyst[5] | Stannous Oxide Catalyst[4][6] |
| Reactants | Sebacic Acid, 2-Ethylhexanol | Sebacic Acid, 2-Ethylhexanol |
| Molar Ratio (Alcohol:Acid) | ~2.2:1 | Not specified |
| Catalyst | Isopropyl Titanate | Stannous Oxide |
| Catalyst Loading | ~0.42% (w/w of sebacic acid) | Not specified |
| Temperature | 215-225°C | 200-230°C |
| Reaction Time | 3.5 - 4.0 hours | Not specified |
| Final Purity | > 99.5% | Lighter color product reported |
| Yield | ~97.2% | High catalytic activity reported |
| Acid Number (Final) | < 0.07 mgKOH/g | Not specified |
Table 2: Enzymatic Synthesis Conditions and Results for Dioctyl Sebacate
| Parameter | Novozym 435 in Toluene[7] | Novozym 435 (Solvent-Free)[9] |
| Reactants | Sebacic Acid, 1-Octanol | Sebacic Acid, 1-Octanol |
| Molar Ratio (Alcohol:Acid) | 3:1 | 5:1 |
| Catalyst | Novozym 435 | Novozym 435 |
| Catalyst Loading | 0.03 g per 1 mmol acid | 5% (w/w) |
| Temperature | 40°C | 100°C |
| Reaction Time | 30 hours | 150 minutes |
| Additives | 1.5 g 4 Å Molecular Sieves | None specified |
| Conversion Rate | 93% | 100% |
Experimental Workflow Visualization
The general workflow for the chemical synthesis and purification of this compound can be visualized as follows:
References
- 1. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 2. China this compound CAS 27214-90-0 factory and manufacturers | Unilong [unilongmaterial.com]
- 3. This compound | 27214-90-0 [chemicalbook.com]
- 4. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
Diisooctyl sebacate CAS number 27214-90-0
An In-depth Technical Guide to Diisooctyl Sebacate (CAS No. 27214-90-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DIOS), identified by CAS number 27214-90-0, is a diester of sebacic acid and isooctyl alcohol. It is a versatile compound with a broad range of applications stemming from its excellent properties as a plasticizer, emollient, and solvent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, with a focus on its relevance to research and pharmaceutical development.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid.[1][2] Its key physicochemical properties are summarized in the tables below, providing essential data for its application in various formulations.
Table 1: Identification and General Properties
| Property | Value | Reference(s) |
| CAS Number | 27214-90-0 | [3][4] |
| EC Number | 248-333-2 | [4] |
| IUPAC Name | bis(6-methylheptyl) decanedioate | [4] |
| Synonyms | Decanedioic acid, diisooctyl ester; DIOS | [1][3] |
| Molecular Formula | C₂₆H₅₀O₄ | [4] |
| Molecular Weight | 426.68 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1][3][5] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions | Reference(s) |
| Boiling Point | 225 °C | at 2 mmHg | [3] |
| 428 °C (est.) | at 760 mmHg | [1] | |
| Melting Point | -48 °C | [5] | |
| Density | 0.91 - 0.917 g/cm³ | at 20°C | [3][6] |
| Flash Point | 215 °C | [3] | |
| Refractive Index | 1.450 - 1.455 | at 20°C | [6] |
| Viscosity (Kinematic) | 21 - 25 mm²/s | at 20°C | [6] |
| 9.5 - 13.5 mm²/s | at 40°C | [6] | |
| Water Solubility | Very low (slightly soluble) | [2] | |
| Solubility | Soluble in alcohol and diethyl ether | [2] | |
| Acid Value | ≤ 0.1 mg KOH/g | [6] | |
| Saponification Value | 260 - 265 mg KOH/g | [6] | |
| Diester Content | ≥ 98% | [6] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of sebacic acid with 2-ethylhexanol (a common isomer of isooctanol) in the presence of a catalyst.
Experimental Protocol: Catalytic Esterification
The following protocol is a generalized procedure based on common industrial synthesis methods.[7][8]
Materials:
-
Sebacic acid
-
2-Ethylhexanol
-
Catalyst (e.g., stannous oxide[7], titanate esters, or acidic ionic liquids[9])
-
Inert gas (e.g., Nitrogen)
-
Alkaline solution (e.g., lye water) for neutralization
-
Activated carbon for purification
Procedure:
-
Reaction Setup: A four-neck flask is equipped with a thermometer, a reflux water separator, and a mechanical stirrer.
-
Charging Reactants: Sebacic acid, 2-ethylhexanol, and the catalyst are added to the flask.
-
Inert Atmosphere: The system is purged with nitrogen gas to prevent oxidation.
-
Esterification: The mixture is heated to a temperature range of 200-230°C to initiate the esterification reaction. Water produced during the reaction is continuously removed via the reflux separator. The reaction progress is monitored until the desired acid number is reached.[7][8]
-
Cooling: Once the reaction is complete, the mixture is cooled to approximately 90°C.
-
Neutralization and Washing: An alkaline solution is added to neutralize any remaining acidic catalyst and unreacted sebacic acid. This is followed by water washing and separation of the aqueous layer.[7]
-
Purification: The crude dioctyl sebacate is subjected to vacuum distillation to remove excess alcohol.[7]
-
Decolorization: Activated carbon is added to the product for adsorption of colored impurities, followed by filtration to yield the final purified this compound.[7]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications
DIOS's unique properties make it a valuable component in a multitude of applications, from industrial plastics to high-end cosmetics and potentially pharmaceuticals.
Industrial Applications
-
Plasticizer: DIOS is an excellent low-temperature resistant plasticizer, particularly for polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[2][3][10] It imparts flexibility and durability, making it suitable for cold-resistant wire and cable sheathing, films, and artificial leather.[10]
-
Lubricants: It serves as a base oil for biomass-based lubricants and can be used in lubricants for jet engines due to its high-temperature resistance and biodegradability.[3][10]
Applications in Pharmaceutical and Personal Care
-
Cosmetics: In cosmetics and personal care products, DIOS functions as a non-oily emollient and solvent.[11] It provides a silky feel, improves spreadability in lotions and creams, and can be used as a pigment wetter and dispersant.[12]
-
Drug Delivery: Its low toxicity and solvent properties suggest its use as an excipient in drug delivery systems to enhance the solubility of active pharmaceutical ingredients (APIs).[5] It is also used in the manufacturing of medical devices where flexibility and safety are required.[11]
-
Food Contact Materials: DIOS is compliant with FDA regulations for use in food contact materials, highlighting its safety profile for applications such as food packaging.[13]
Logical Relationship of Properties and Applications
The utility of DIOS is a direct consequence of its physical and chemical properties.
Caption: Relationship between DIOS properties and its primary applications.
Safety and Toxicology
This compound and its close analogue, dioctyl sebacate (DOS), are characterized by very low acute toxicity.
Table 3: Toxicological Data for Sebacate Esters
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ (DOS) | Rat | Oral | >4,560 mg/kg | [14] |
| LD₅₀ (DOS) | Mouse | Oral | >2,000 mg/kg | [14] |
| LD₅₀ (DBS)* | Rat | Oral | ~24,000 mg/kg | [15] |
| Dermal Toxicity (DOS) | Guinea Pig | Dermal | LD₅₀ >10,000 mg/kg | [14] |
| Gene Mutation | - | - | Not mutagenic | [15] |
| GHS Classification | - | - | Not classified as hazardous | [4] |
*Dibutyl Sebacate (DBS), a structurally similar compound.
General Safety:
-
DIOS is not considered acutely toxic following single oral exposures.[14]
-
It is not classified as a skin or eye irritant under GHS, though direct contact should be avoided.[4]
-
It is incompatible with strong oxidizing agents.[16]
-
Standard personal protective equipment (gloves, safety glasses) should be worn when handling the substance.
Analytical Methods
The identification and quantification of this compound are typically performed using standard analytical techniques in organic chemistry.
-
Chromatography: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for separation and identification.[17]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Used to confirm the presence of characteristic functional groups (e.g., ester C=O stretch).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for detailed structural elucidation.[10]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[10]
-
Conclusion
This compound (CAS 27214-90-0) is a high-performance, low-toxicity compound with significant utility across multiple industries. For researchers and drug development professionals, its excellent safety profile, compatibility with various polymers, and solvent properties make it a compelling candidate for use as a plasticizer in medical devices and as an excipient in pharmaceutical formulations to improve drug solubility and delivery. Further research into its specific interactions with active pharmaceutical ingredients and its performance in advanced drug delivery systems is warranted.
References
- 1. This compound, 27214-90-0 [thegoodscentscompany.com]
- 2. This compound Plasticizer Cold-Resistant DOS [foremost-chem.com]
- 3. This compound CAS#: 27214-90-0 [amp.chemicalbook.com]
- 4. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 8. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. EHMS this compound CAS 27214-90-0 - Buy this compound, CAS 27214-90-0, catalyst Product on BOSS CHEMICAL [bosschemical.com]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. (±)-dioctyl sebacate, 122-62-3 [thegoodscentscompany.com]
- 13. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 14. cpsc.gov [cpsc.gov]
- 15. cpsc.gov [cpsc.gov]
- 16. specialchem.com [specialchem.com]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Solubility of Diisooctyl Sebacate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DOS), a branched-chain diester of sebacic acid and isooctyl alcohol, is a versatile plasticizer and emollient widely utilized in various industries, including pharmaceuticals, cosmetics, and polymer manufacturing. Its primary function is to enhance the flexibility, durability, and processing characteristics of materials. In pharmaceutical and drug development contexts, DOS can act as a solvent or co-solvent in topical and transdermal formulations, influencing the solubility and delivery of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in a range of organic solvents is therefore critical for formulation development, manufacturing process design, and ensuring product stability and performance.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information, a theoretical framework for solubility prediction using Hansen Solubility Parameters, and a detailed, adaptable experimental protocol for determining its solubility.
Qualitative Solubility of this compound
Qualitative assessments from various sources indicate that this compound is generally soluble in a wide array of common organic solvents. Conversely, it is recognized as being insoluble in highly polar solvents like water and glycols. A summary of this qualitative information is presented in the table below.
| Solvent Class | General Solubility | Specific Solvents (Examples) |
| Hydrocarbons | Soluble | Hexane, Toluene |
| Alcohols | Soluble | Ethanol, Methanol |
| Ketones | Soluble | Acetone, Methyl Ethyl Ketone |
| Esters | Soluble | Ethyl Acetate |
| Chlorinated Hydrocarbons | Soluble | Dichloromethane, Chloroform |
| Glycols | Insoluble | Propylene Glycol, Glycerin |
| Water | Insoluble | Water |
Theoretical Prediction of Solubility: Hansen Solubility Parameters
In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful theoretical method for predicting the solubility of a substance in a given solvent. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute (this compound) and the solvent:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The similarity between the HSPs of a solute and a solvent can be calculated as a "distance" (Ra) in a three-dimensional space. A smaller distance indicates a higher likelihood of solubility. The table below provides the estimated Hansen Solubility Parameters for this compound and a selection of organic solvents.
| Substance | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| This compound (DOS) | 16.5 | 3.5 | 4.5 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Note: The Hansen Solubility Parameters for this compound are estimated based on its chemical structure and may vary slightly depending on the estimation method.
The following diagram illustrates the logical relationship of using Hansen Solubility Parameters to predict solubility.
Experimental Protocol for Determining Solubility
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a calibrated refractometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of DOS is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of DOS in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved phase to settle for several hours within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of DOS.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.
-
Data Reporting: The experiment should be performed in triplicate to ensure the reliability of the results. The reported solubility should include the mean value and the standard deviation, along with the specified temperature.
The following diagram outlines the general experimental workflow for determining the solubility of this compound.
Conclusion
The Biodegradation Pathway of Sebacate Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sebacate esters, widely utilized as plasticizers, lubricants, and in cosmetic and pharmaceutical formulations, are recognized for their biodegradability. This technical guide provides an in-depth exploration of the metabolic pathways involved in the microbial degradation of these diesters. The process is initiated by enzymatic hydrolysis, liberating sebacic acid and the corresponding alcohol moieties. Subsequently, sebacic acid undergoes a well-established catabolic route, primarily through the β-oxidation pathway, leading to its complete mineralization. The alcohol components are channeled into central metabolic pathways. This guide details the key enzymes, microbial players, and experimental methodologies crucial for studying the biodegradation of sebacate esters, presenting quantitative data and metabolic diagrams to facilitate a comprehensive understanding for research and development applications.
Introduction
Sebacate esters are diesters of sebacic acid, a ten-carbon dicarboxylic acid. Their favorable toxicological profiles and environmental fate make them attractive alternatives to more persistent compounds like some phthalate esters. Understanding the biodegradation pathway of sebacate esters is paramount for assessing their environmental impact, designing biocompatible materials, and developing novel drug delivery systems. The primary mechanism of biodegradation involves microbial enzymatic activities that break down the ester into smaller, readily metabolizable components.
The Core Biodegradation Pathway
The biodegradation of sebacate esters is a two-stage process:
-
Enzymatic Hydrolysis: The initial and often rate-limiting step is the hydrolysis of the two ester bonds. This reaction is catalyzed by extracellular or cell-envelope-bound hydrolases, such as lipases and esterases, secreted by various microorganisms.[1] This cleavage results in the formation of one molecule of sebacic acid and two molecules of the corresponding alcohol. For instance, the biodegradation of diethyl sebacate yields sebacic acid and ethanol.
-
Metabolism of Hydrolysis Products:
-
Sebacic Acid: The resulting sebacic acid is transported into the microbial cell and catabolized through the β-oxidation pathway, analogous to the degradation of fatty acids.[2][3][4]
-
Alcohol Moiety: The alcohol produced (e.g., ethanol) is utilized by microorganisms as a carbon and energy source, entering central metabolic pathways.[1][5][6][7][8]
-
The overall biodegradation pathway can be visualized as follows:
Key Microbial Players
Several microbial genera are known to possess the enzymatic machinery required for the degradation of esters and dicarboxylic acids. Prominent among these are:
-
Rhodococcus sp.: These bacteria are well-known for their broad catabolic capabilities, including the degradation of aromatic compounds and esters.[1][6][9] They produce esterases that can hydrolyze a variety of ester bonds.
-
Pseudomonas sp.: This genus is metabolically versatile and ubiquitous in soil and aquatic environments. Species like Pseudomonas aeruginosa and Pseudomonas putida are known to degrade a wide range of organic compounds, including esters and alcohols.[9][10][11]
-
Bacillus sp.: Members of this genus have also been identified as capable of degrading esters like phthalates, suggesting their potential role in sebacate ester degradation.[1]
Detailed Metabolic Pathways
Enzymatic Hydrolysis of Sebacate Esters
The hydrolysis of sebacate esters is catalyzed by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3).[12] These enzymes belong to the α/β hydrolase fold family and utilize a catalytic triad (typically Ser-His-Asp/Glu) for the nucleophilic attack on the ester bond.[13] The reaction proceeds in two steps, first forming a monoester intermediate, which is then further hydrolyzed to sebacic acid.
β-Oxidation of Sebacic Acid
Once formed, sebacic acid is activated to its corresponding CoA thioester, sebacyl-CoA, a reaction that requires ATP. This activated molecule then enters the β-oxidation spiral. Each cycle of β-oxidation involves four enzymatic reactions, shortening the dicarboxylic acid chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[2][3][4]
The β-oxidation pathway for sebacic acid (a C10 dicarboxylic acid) is depicted below:
References
- 1. Pseudomonas aeruginosa Ethanol Oxidation by AdhA in Low-Oxygen Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodococcus comparative genomics reveals a phylogenomic-dependent non-ribosomal peptide synthetase distribution: insights into biosynthetic gene cluster connection to an orphan metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative responses of 4 kinds of sebacic acid ester compounds by GC-MS with different pH values [zpxb.xml-journal.net]
- 5. Pseudomonas aeruginosa Ethanol Oxidation by AdhA in Low-Oxygen Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The thiocarbamate-inducible<i>Rhodococcus</i>enzyme ThcF as a member of the family of α/β hydrolases with haloperoxid… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of Diisooctyl Sebacate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diisooctyl sebacate. It includes a summary of predicted spectral data, detailed experimental protocols for acquiring these spectra, and a logical workflow for the analysis process. This compound (CAS No. 27214-90-0), a diester of sebacic acid and isooctyl alcohol, is a widely used plasticizer and emollient in various industrial applications, including pharmaceuticals and medical devices. A thorough understanding of its spectroscopic properties is crucial for quality control, material characterization, and formulation development.
Spectroscopic Data
Due to the limited availability of directly published, quantitative spectroscopic data for this compound, the following tables present predicted values based on its chemical structure and established spectroscopic principles. These predictions serve as a reliable reference for interpreting experimentally obtained spectra.
Structure of this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 4H | -O-CH₂ -CH(CH₃)- |
| ~2.28 | t | 4H | -O-C(=O)-CH₂ - |
| ~1.60 | m | 4H | -O-C(=O)-CH₂-CH₂ - |
| ~1.55 | m | 2H | -O-CH₂-CH (CH₃)- |
| ~1.2-1.4 | m | 24H | -(CH₂)₄-CH₃ and -O-C(=O)-(CH₂)₂-(CH₂ )₂- |
| ~0.88 | d | 12H | -CH( CH₃ )- |
| ~0.86 | t | 6H | -(CH₂)₄-CH₃ |
t = triplet, d = doublet, m = multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~173.9 | C =O |
| ~67.5 | -O-CH₂ - |
| ~38.8 | -O-CH₂-CH (CH₃)- |
| ~34.4 | -O-C(=O)-CH₂ - |
| ~30.3 | -O-CH₂-CH(CH₃)-CH₂ - |
| ~29.2 | -O-C(=O)-CH₂-CH₂ - |
| ~29.1 | -O-C(=O)-(CH₂)₂-CH₂ - |
| ~25.0 | -O-C(=O)-(CH₂)₃-CH₂ - |
| ~23.8 | -CH(CH₃)-CH₂ -CH₂- |
| ~22.6 | -CH₂-CH₂ -CH₃ |
| ~22.5 | -CH(CH₃ )- |
| ~14.1 | -CH₃ |
| ~11.0 | -CH(CH₃)-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the spectrum can be obtained using a liquid film or Attenuated Total Reflectance (ATR) method.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (methylene) |
| ~1380 | Medium | C-H bending (methyl) |
| ~1240, ~1170 | Strong | C-O stretching (ester) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire at least 8 scans for good signal-to-noise.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the functional groups present in the this compound molecule.
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Environmental Fate of Diisooctyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisooctyl sebacate (DIOS) is a high molecular weight branched-chain aliphatic ester commonly used as a plasticizer in various industrial and consumer products. Its environmental fate is of significant interest due to its widespread use and potential for environmental release. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of DIOS, including its biodegradation, hydrolysis, photodegradation, and potential for adsorption and bioaccumulation. This document synthesizes available data, outlines standard experimental protocols for its assessment, and presents conceptual models for its environmental behavior.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and fate.
| Property | Value | Reference |
| Chemical Name | bis(6-methylheptyl) decanedioate | [1] |
| CAS Number | 27214-90-0 | [1] |
| Molecular Formula | C26H50O4 | [1][2] |
| Molecular Weight | 426.67 g/mol | [2] |
| Physical State | Oily liquid | [3] |
| Water Solubility | Very low (estimated) | |
| Vapor Pressure | Low | |
| Log Kow (Octanol-Water Partition Coefficient) | ~9.0 (estimated) | [1] |
Environmental Fate Processes
The environmental fate of DIOS is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.
Biodegradation
The primary mechanism for the environmental degradation of this compound is expected to be biodegradation. As a long-chain aliphatic ester, DIOS is anticipated to be susceptible to enzymatic hydrolysis by microorganisms present in soil, sediment, and water.
Expected Biodegradation Pathway:
The biodegradation of aliphatic polyesters is initiated by the enzymatic hydrolysis of the ester bonds[4]. This process is catalyzed by extracellular enzymes, such as lipases and esterases, secreted by microorganisms[4][5]. The initial step in the biodegradation of DIOS is the cleavage of one of the ester linkages to form mono-isooctyl sebacate and isooctanol. The monoester can then be further hydrolyzed to sebacic acid and another molecule of isooctanol. Both sebacic acid and isooctanol are readily biodegradable and are expected to be further mineralized to carbon dioxide and water through central metabolic pathways.
Ready Biodegradability:
While specific data from ready biodegradability tests (e.g., OECD 301 series) for DIOS are not publicly available, related compounds such as di-n-butyl sebacate are known to be biodegradable[6]. Given its structure, DIOS is expected to undergo ultimate biodegradation, although its low water solubility and high molecular weight might result in a slower degradation rate compared to shorter-chain, more soluble esters. It may not meet the stringent criteria for "ready biodegradability" within the 10-day window but is likely to be inherently biodegradable.
Abiotic Degradation
Hydrolysis:
Hydrolysis of the ester bonds in DIOS can also occur abiotically, although this process is generally much slower than enzymatic hydrolysis under typical environmental pH conditions (pH 5-9). The rate of abiotic hydrolysis is dependent on pH and temperature. Studies on similar long-chain esters like di(2-ethylhexyl) phthalate (DEHP) indicate that hydrolysis is not a significant degradation pathway under neutral conditions[7][8].
Photodegradation:
DIOS does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation in water or soil is not expected to be a significant environmental fate process. Indirect photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals, in the atmosphere or water is possible, but likely a minor degradation pathway due to the low vapor pressure and water solubility of DIOS.
Environmental Distribution
Adsorption (Soil and Sediment):
Due to its high estimated octanol-water partition coefficient (Log Kow ~9.0), DIOS is expected to have a very strong affinity for organic matter in soil and sediment[1]. This strong adsorption will limit its mobility in the subsurface and its bioavailability in the aqueous phase. The soil organic carbon-water partitioning coefficient (Koc) is predicted to be high, indicating that DIOS will be largely immobile in soil and will tend to accumulate in sediments if released into aquatic environments.
Bioaccumulation:
The high Log Kow of DIOS suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key parameter used to assess this potential[9]. A high Log Kow generally correlates with a high BCF. However, for very hydrophobic compounds (Log Kow > 7), factors such as low water solubility, limited membrane permeability due to large molecular size, and metabolic transformation can reduce the actual BCF to lower than predicted values. Therefore, while there is a potential for bioaccumulation, experimental determination of the BCF is necessary for an accurate assessment. In the absence of experimental data, it is presumed that DIOS has a low potential to bioconcentrate[10].
Ecotoxicity Profile
Available data suggests that this compound has low acute toxicity to aquatic organisms.
| Trophic Level | Endpoint | Value | Reference |
| Fish | 96-hour LC50 | >1000 mg/L | [11] |
| Aquatic Invertebrates (Daphnia) | 48-hour EC50 | >1000 mg/L | [11] |
| Algae | 72-hour EC50 | >1000 mg/L | [11] |
Note: The low water solubility of DIOS makes high-concentration toxicity testing challenging. The reported values likely represent the nominal concentrations tested.
Experimental Protocols for Environmental Fate Assessment
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for determining the environmental fate of chemicals. The following protocols are relevant for assessing the environmental fate of a poorly water-soluble substance like DIOS.
Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)
This method is suitable for poorly soluble substances and evaluates the potential for rapid and ultimate biodegradation in an aerobic aqueous medium[10][11][12].
Methodology Workflow:
Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)
This method is used to determine the soil adsorption coefficient (Koc) for chemicals with low water solubility[13].
Methodology Overview:
-
Soil Selection: A set of well-characterized soils with varying organic carbon content is selected.
-
Test Substance Preparation: A stock solution of radiolabeled or non-labeled DIOS in a suitable solvent is prepared.
-
Equilibration: Known amounts of soil are equilibrated with aqueous solutions of DIOS at different concentrations in centrifuge tubes. The tubes are agitated for a defined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The solid and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of DIOS in the aqueous phase is measured. The amount adsorbed to the soil is calculated by mass balance.
-
Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd values to the organic carbon content of the respective soils.
Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)
This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish[9]. For a highly hydrophobic substance like DIOS, the dietary exposure method may be more appropriate.
Methodology Overview (Dietary Exposure):
-
Test Organism: A suitable fish species (e.g., rainbow trout, fathead minnow) is selected.
-
Test Diet Preparation: A diet spiked with a known concentration of DIOS is prepared.
-
Uptake Phase: Fish are exposed to the spiked diet for a specific period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean diet and the elimination of the substance is monitored over time.
-
Sampling and Analysis: Fish and diet samples are collected at regular intervals during both phases and analyzed for the concentration of DIOS.
-
Calculation of BMF: The biomagnification factor (BMF) is calculated from the concentrations in the fish and the diet at steady state.
Summary and Conclusions
-
Biodegradation: DIOS is expected to be inherently biodegradable, with the primary degradation pathway being enzymatic hydrolysis of the ester bonds, followed by the mineralization of the resulting sebacic acid and isooctanol. The rate of biodegradation may be limited by its low bioavailability.
-
Abiotic Degradation: Abiotic hydrolysis and photodegradation are not considered significant environmental fate processes.
-
Environmental Distribution: DIOS will strongly adsorb to soil and sediment, limiting its mobility.
-
Ecotoxicity: DIOS exhibits low acute toxicity to aquatic organisms.
Further experimental studies following standardized OECD guidelines are necessary to definitively quantify the rates of key environmental fate processes and to conduct a comprehensive environmental risk assessment for this compound.
References
- 1. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of di(2-ethylhexyl) phthalate in humans, monkeys, dogs, rats, and mice: An in vitro analysis using liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. concawe.eu [concawe.eu]
- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemsafetypro.com [chemsafetypro.com]
Toxicological Profile of Diisooctyl Sebacate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DIOS), with the CAS Registry Number 27214-90-0, is a diester of sebacic acid and isooctyl alcohol. It belongs to the broader class of sebacate esters, which are utilized in a variety of industrial and consumer applications, including as plasticizers, emollients in cosmetics, and as base oils for lubricants.[1] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use.
This technical guide provides a comprehensive overview of the available toxicological data for this compound and its structurally related analogues, namely dioctyl sebacate (DOS) and dibutyl sebacate (DBS). The information is presented to be of practical value to researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Executive Summary
This compound exhibits a low order of acute toxicity. The available data, though limited for DIOS itself and often reliant on read-across from related sebacate esters, suggests a favorable safety profile for acute exposure via oral, dermal, and inhalation routes. Information on repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity for DIOS is scarce in publicly accessible literature. The Cosmetic Ingredient Review (CIR) has concluded that this compound is safe in the present practices of use and concentration in cosmetics.[2] It is anticipated that DIOS undergoes hydrolysis to sebacic acid and isooctyl alcohol, which are then further metabolized.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
There is a lack of specific toxicokinetic studies on this compound. However, the metabolic fate of sebacate esters, in general, is presumed to involve enzymatic hydrolysis.
Experimental Protocol: In Vivo Metabolism Study
A general in vivo metabolism study in a rodent model (e.g., Sprague-Dawley rats) would involve the administration of radiolabeled this compound via the intended route of exposure (e.g., oral gavage). Blood, urine, and feces would be collected at predetermined time points. Analysis of these matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) would identify and quantify the parent compound and its metabolites. This allows for the determination of absorption, distribution, metabolism, and excretion profiles.
Metabolism
Sebacate diesters are expected to be hydrolyzed by esterases in the gastrointestinal tract and other tissues to yield sebacic acid and the corresponding alcohol, in this case, isooctyl alcohol.[3]
-
Sebacic Acid: Pharmacokinetic studies on disodium sebacate in rats have shown a plasma half-life of approximately 31.5 minutes, indicating rapid clearance.[4] It is primarily metabolized through beta-oxidation.[4]
-
Isooctyl Alcohol: Data on the subchronic oral toxicity of a mixture of C7-9 branched-chain alcohols, which would include isooctyl alcohol, in rats established a No-Observed-Effect Level (NOEL) of 125 mg/kg/day.[5]
References
A Technical Guide to the Comparative Properties of Branched-Chain and Linear Esters for Researchers and Drug Development Professionals
Introduction
The structural configuration of ester-containing molecules, specifically the distinction between branched-chain and linear architectures, profoundly influences their physicochemical and biological properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is paramount for applications ranging from the design of novel therapeutics and prodrugs to the formulation of effective drug delivery systems. This technical guide provides an in-depth analysis of the core properties of branched-chain versus linear esters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Physicochemical Properties: A Comparative Analysis
The arrangement of alkyl chains in an ester molecule dictates its physical characteristics, including its melting point, boiling point, and solubility. These properties are critical in drug formulation and development, influencing factors such as dissolution rate, bioavailability, and stability.
Melting and Boiling Points
Linear esters generally exhibit higher melting and boiling points compared to their branched-chain isomers. This is primarily due to the more efficient packing of linear molecules, which maximizes the surface area for intermolecular van der Waals forces.[1][2] Branching disrupts this orderly arrangement, leading to weaker intermolecular attractions and consequently, lower melting and boiling points.[1][3][4]
Table 1: Comparison of Melting and Boiling Points for Linear vs. Branched Esters
| Ester Name | Structure | Type | Melting Point (°C) | Boiling Point (°C) |
| Methyl Acetate | CH₃COOCH₃ | Linear | -98[5] | 57-58[5] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Linear | -83.6[6] | 77.1[6] |
| Propyl Acetate | CH₃COOCH₂CH₂CH₃ | Linear | -93[7] | 101.5[7] |
| Isopropyl Acetate | CH₃COOCH(CH₃)₂ | Branched | -73 | 89 |
| Butyl Acetate | CH₃COOCH₂CH₂CH₂CH₃ | Linear | -78 | 126 |
| tert-Butyl Acetate | CH₃COOC(CH₃)₃ | Branched | - | 98 |
| Stearyl Stearate | C₁₇H₃₅COOC₁₈H₃₇ | Linear | 62-70[3] | - |
| Isostearyl Isostearate | Branched C₁₇H₃₅COOC₁₈H₃₇ | Branched | -5[3] | - |
Solubility
The solubility of esters is a critical factor in drug delivery and formulation. Small, linear esters are sparingly soluble in water due to their ability to act as hydrogen bond acceptors.[8][9][10] However, as the length of the hydrocarbon chain increases, the hydrophobic character of the molecule dominates, leading to a significant decrease in water solubility.[8][9][10][11]
Branched-chain esters often exhibit different solubility profiles. While extensive branching can further decrease water solubility, it can enhance solubility in non-polar, organic solvents. This property is particularly relevant in the formulation of lipid-based drug delivery systems.
Table 2: Solubility of Linear and Branched Esters in Water
| Ester Name | Structure | Type | Solubility in Water ( g/100 mL at 20°C) |
| Methyl Acetate | CH₃COOCH₃ | Linear | ~25[11][12] |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Linear | 8.7[8] |
| Ethyl Propanoate | CH₃CH₂COOCH₂CH₃ | Linear | 1.7[8] |
| Butyl Acetate | CH₃COOCH₂CH₂CH₂CH₃ | Linear | ~0.5[11] |
| Amyl Acetate | CH₃COO(CH₂)₄CH₃ | Linear | 0.25 |
| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Branched | 0.2 |
Biological Properties: The Impact of Molecular Architecture
The biological fate of ester-containing drugs and prodrugs is heavily influenced by their molecular structure. The rate of enzymatic hydrolysis, a key process in the activation of many ester prodrugs, is particularly sensitive to the degree of branching.
Enzymatic Hydrolysis and Steric Hindrance
Ester prodrugs are often designed to be cleaved by carboxylesterases in the body to release the active pharmaceutical ingredient (API). The rate of this hydrolysis is significantly affected by steric hindrance around the ester bond. Branched chains in either the acyl or alcohol portion of the ester can sterically hinder the approach of the enzyme's active site, leading to a slower rate of hydrolysis. This principle is a cornerstone of prodrug design, allowing for the modulation of a drug's release profile and duration of action.
For instance, a study on indomethacin prodrugs demonstrated that the hydrolytic rate of a 1-methylpentyl (branched) ester was 10-times lower than that of a 4-methylpentyl (more linear) ester in the presence of the human carboxylesterase hCE1.
Logical Relationship: Steric Hindrance and Hydrolysis Rate
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. nagwa.com [nagwa.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Methyl acetate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Gas Chromatography Method for Diisooctyl Sebacate Analysis
Abstract
This application note presents a detailed and robust method for the quantitative analysis of diisooctyl sebacate (DIOS) using gas chromatography with flame ionization detection (GC-FID). DIOS is a widely used plasticizer in various polymer formulations, and its accurate quantification is crucial for quality control, regulatory compliance, and research and development in the pharmaceutical and materials science industries. The protocol provided herein outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and reproducible results.
Introduction
This compound (DIOS) is a high-molecular-weight ester utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). It is also employed in the formulation of lubricants and as a stationary phase in gas chromatography.[1] The concentration of DIOS in a material can significantly impact its physical properties and performance. Therefore, a precise and accurate analytical method is essential for its determination. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted technique for the analysis of semi-volatile organic compounds like DIOS due to its sensitivity, robustness, and wide linear range.[2][3] This document provides a comprehensive protocol for the analysis of DIOS, intended for researchers, scientists, and professionals in drug development and materials science.
Experimental Protocol
Materials and Reagents
-
This compound (DIOS) standard: Analytical grade, >98.0% purity
-
Internal Standard (IS): Benzyl Benzoate or a suitable high-boiling, non-interfering compound
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)
-
Sodium Sulfate: Anhydrous, analytical grade
-
Sample Matrix: e.g., PVC polymer sheet
Equipment
-
Gas Chromatograph (GC): Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.[4]
-
GC Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[4][5]
-
Analytical Balance: Capable of weighing to 0.1 mg
-
Volumetric flasks, pipettes, and syringes
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Sample Preparation (Extraction from Polymer Matrix)
-
Sample Weighing: Accurately weigh approximately 1.0 g of the polymer sample into a glass vial.
-
Dissolution/Extraction: Add 10 mL of dichloromethane (DCM) to the vial. For enhanced extraction, sonicate the mixture for 30 minutes.
-
Precipitation of Polymer: Add 10 mL of methanol to the vial to precipitate the polymer.
-
Separation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial.
-
Internal Standard Spiking: Spike the extract with a known concentration of the internal standard.
-
Solvent Exchange (if necessary): If DCM is not the desired injection solvent, the extract can be carefully evaporated under a gentle stream of nitrogen and reconstituted in hexane.
-
Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
GC-FID Operating Conditions
The following instrumental parameters are recommended for the analysis of DIOS:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Calibration Curve Preparation
-
Primary Stock Solution: Prepare a 1000 µg/mL stock solution of DIOS in dichloromethane.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Addition: Add the internal standard to each working standard at a constant concentration.
-
Analysis: Inject each standard solution into the GC-FID system.
-
Calibration Curve: Plot the ratio of the peak area of DIOS to the peak area of the internal standard against the concentration of DIOS. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²).
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described method. These values should be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time (DIOS) | Approximately 12.5 - 14.5 min |
| Retention Time (IS) | Varies with IS choice |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow Visualization
The logical flow of the experimental protocol for the GC analysis of this compound is illustrated in the following diagram.
Caption: Workflow for DIOS analysis.
Conclusion
The gas chromatography method with flame ionization detection detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is suitable for a range of applications, including quality control of polymeric materials and research in drug development. Adherence to the specified sample preparation and instrumental parameters will ensure accurate and reproducible results. As with any analytical method, validation should be performed in the specific sample matrix of interest to confirm performance.
References
- 1. zhishangchemical.com [zhishangchemical.com]
- 2. Development of a quantitative GC-FID method for the determination of sucrose mono- and diesters in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a GC-FID method for the quantitative determination of polyglycerol polyricinoleate (PGPR) in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Diisooctyl Sebacate in Polymers
Abstract
This application note provides a detailed protocol for the quantitative analysis of diisooctyl sebacate (DIOS), a common plasticizer, in polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable to researchers, scientists, and drug development professionals involved in the quality control of polymeric materials and in studies of plasticizer migration. The protocol covers sample preparation, HPLC-UV analysis, and method validation parameters.
Introduction
This compound (DIOS) is a widely used plasticizer in various polymers, such as polyvinyl chloride (PVC) and its copolymers, to enhance flexibility and durability.[1][2] Its concentration and potential for migration are critical quality attributes, particularly for polymers used in medical devices, food packaging, and pharmaceutical containers, where leached substances can pose a safety risk. Therefore, a reliable and validated analytical method for the quantification of DIOS is essential.
This document outlines a reversed-phase HPLC (RP-HPLC) method for the determination of DIOS. The method is based on the extraction of the plasticizer from the polymer matrix followed by chromatographic separation and UV detection.
Experimental Protocol
Materials and Reagents
-
This compound (DIOS) reference standard (purity ≥98%)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade or ultrapure
-
Polymer sample containing DIOS
-
0.45 µm syringe filters (PTFE or other suitable material)
Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Glass vials
Sample Preparation: Polymer Dissolution and Precipitation
This procedure is suitable for polymers soluble in THF, such as PVC.
-
Weigh accurately approximately 1 gram of the polymer sample and record the weight.
-
Cut the polymer into small pieces (approx. 2x2 mm) to increase the surface area for dissolution.
-
Transfer the polymer pieces to a 50 mL glass beaker.
-
Add 20 mL of THF to the beaker and stir until the polymer is completely dissolved.
-
Slowly add 20 mL of methanol to the solution while stirring. The polymer will precipitate out of the solution.
-
Allow the precipitate to settle, then centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant containing the extracted DIOS into a clean flask.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a blank sample by following the same procedure with a polymer known to be free of DIOS.
HPLC Conditions
The following HPLC conditions are based on methods for similar sebacate plasticizers and should be optimized for the specific instrumentation used.[3][4]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Calibration Curve
-
Prepare a stock solution of DIOS reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5] The key validation parameters are summarized in the table below. The provided values are typical for HPLC analysis of plasticizers and should be experimentally verified.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 for the calibration curve over the specified concentration range. |
| Accuracy (% Recovery) | 98-102% for spiked samples at three different concentration levels. |
| Precision (% RSD) | ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 (typically in the range of 0.1-0.5 µg/mL). |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 (typically in the range of 0.5-2.0 µg/mL). |
| Specificity | The peak for DIOS should be well-resolved from any peaks in the blank polymer matrix. |
Data Presentation
The quantitative results for the analysis of DIOS in a polymer sample should be recorded and presented in a clear and structured manner.
Table 1: HPLC Method Parameters and Performance Data (Typical)
| Parameter | Value |
| Analyte | This compound (DIOS) |
| Retention Time (tR) | ~ 8.5 min (estimated) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.5% ± 1.5% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of DIOS in polymers.
Logical Relationship of Method Validation
Caption: Interrelation of method validation parameters.
References
Application Note and Protocol for the Identification of Diisooctyl Sebacate (DIOS) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisooctyl sebacate (DIOS) is a plasticizer used in a variety of polymer applications to enhance flexibility and durability. Its identification and quantification are crucial for quality control, regulatory compliance, and safety assessment, particularly in materials that come into contact with food, pharmaceuticals, and biological tissues. This document provides a detailed protocol for the identification of DIOS using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.
DIOS is a diester of sebacic acid and isooctyl alcohol, with the chemical formula C₂₆H₅₀O₄ and a molecular weight of 426.67 g/mol .[1][2][3][4][5] Its analysis by GC-MS allows for the separation of DIOS from other components in a sample matrix followed by its unambiguous identification based on its mass spectrum.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation and subsequent GC-MS analysis for the identification of DIOS.
Materials and Reagents
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Acetonitrile (GC grade)
-
Standards: this compound (DIOS) analytical standard (≥98% purity)
-
Internal Standard (IS): Benzyl benzoate or a suitable deuterated phthalate standard
-
Reagents: Anhydrous sodium sulfate
-
Equipment: Glassware (volumetric flasks, pipettes, vials with PTFE-lined septa), vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for a solid polymer matrix and a liquid matrix.
2.2.1. Solid Polymer Matrix (e.g., PVC, artificial leather)
-
Sample Comminution: Reduce the size of the solid sample by cutting it into small pieces (approximately 1-2 mm).
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the comminuted sample into a glass centrifuge tube.
-
Add 10 mL of dichloromethane to dissolve the polymer and extract the plasticizers.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
For enhanced extraction, ultrasonic agitation for 15-20 minutes can be employed.
-
-
Precipitation of Polymer: Add 10 mL of methanol to the mixture to precipitate the polymer.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Drying and Reconstitution:
-
Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
If using an internal standard, spike the final solution before GC-MS analysis.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into a GC vial.
2.2.2. Liquid Matrix (e.g., food simulant, biological fluid)
-
Liquid-Liquid Extraction (LLE):
-
Pipette 5 mL of the liquid sample into a separatory funnel.
-
Add 10 mL of hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate.
-
Collect the upper hexane layer.
-
Repeat the extraction twice more with fresh portions of hexane.
-
-
Drying and Concentration:
-
Combine the hexane extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Internal Standard Spiking: Spike the concentrated extract with the internal standard.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with hexane.
-
Transfer to Vial: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 1 min), ramp at 20 °C/min to 220 °C (hold for 1 min), then ramp at 5 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Identification of this compound
The identification of DIOS is based on two primary criteria:
-
Retention Time (RT): The retention time of the peak in the sample chromatogram should match that of a pure DIOS standard analyzed under the same chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of DIOS. Key characteristic ions should be present with the correct relative abundances.
Quantitative Data Summary
For quantitative analysis, a calibration curve should be prepared using standard solutions of DIOS at different concentrations. The concentration of DIOS in the sample can then be determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.
Table 1: Key Mass Spectrometric Data for this compound (DIOS) Identification
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Expected Retention Time (min) |
| This compound | 426 (low abundance or absent) | 112, 129, 149, 299, 313 | ~15-20 |
Note: The exact retention time will vary depending on the specific GC system and conditions.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the identification of DIOS is depicted in the following diagram.
Caption: Workflow for DIOS identification by GC-MS.
Signaling Pathways
This compound is an industrial chemical and is not known to be involved in specific biological signaling pathways. Its toxicological effects, if any, would be a subject of separate investigation and are outside the scope of this analytical protocol.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound using GC-MS. The described methods for sample preparation and instrumental analysis are robust and can be adapted for various sample matrices. Adherence to this protocol will enable researchers and scientists to accurately identify and, if required, quantify DIOS in their samples, ensuring product quality and safety.
References
Application Notes and Protocols for the Quantification of Diisooctyl Sebacate (DIOS) in Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DIOS) is a plasticizer commonly used in the manufacture of polyvinyl chloride (PVC) products to enhance their flexibility and durability. Its presence is critical in various applications, including medical devices, food packaging, and consumer goods. The quantification of DIOS in PVC is essential for quality control, regulatory compliance, and safety assessment, particularly in applications where leaching of the plasticizer is a concern. These application notes provide a comprehensive protocol for the extraction and quantification of DIOS in PVC materials using gas chromatography-mass spectrometry (GC-MS), a widely accepted and robust analytical technique.
Experimental Protocols
The quantification of this compound in PVC typically involves two main stages: extraction of the plasticizer from the polymer matrix and subsequent analysis of the extract by a suitable analytical technique.
Extraction of this compound from PVC
The choice of extraction method depends on the nature of the PVC sample and the desired efficiency. Two common and effective methods are presented below.
a) Solvent Extraction (Dissolution/Precipitation Method)
This method is suitable for most PVC samples and offers high extraction efficiency.
-
Materials and Reagents:
-
Tetrahydrofuran (THF), analytical grade
-
Methanol, analytical grade
-
This compound (DIOS) standard
-
Internal standard (e.g., Dibutyl phthalate - DBP, if not present in the sample)
-
Sample of PVC material
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the PVC sample, cut into small pieces, into a glass vial.
-
Add 5 mL of THF to the vial to dissolve the PVC sample completely. Vortex for 10-15 minutes or until dissolution is complete.
-
Add 10 mL of methanol to the solution to precipitate the PVC polymer.
-
Vortex the mixture for 1 minute to ensure complete precipitation.
-
Centrifuge the vial at 3000 rpm for 10 minutes to pellet the precipitated PVC.
-
Carefully transfer the supernatant, containing the extracted DIOS, into a clean vial.
-
If using an internal standard, spike the supernatant with a known concentration of the internal standard at this stage.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
-
b) Soxhlet Extraction
This is a classical and exhaustive extraction method, particularly useful for samples that are difficult to dissolve.
-
Materials and Reagents:
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
-
Dichloromethane or diethyl ether, analytical grade
-
Sample of PVC material, finely ground
-
Rotary evaporator
-
Heating mantle
-
-
Procedure:
-
Accurately weigh approximately 1-2 g of the finely ground PVC sample and place it in a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 150 mL of dichloromethane or diethyl ether to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for at least 6-8 hours (or until the solvent in the extractor arm is clear).
-
After extraction, allow the apparatus to cool down.
-
Concentrate the extract in the round-bottom flask using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., dichloromethane or hexane) for GC-MS analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities for the quantification of DIOS.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Autosampler
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Calibration:
-
Prepare a series of standard solutions of DIOS in a suitable solvent (e.g., dichloromethane) at concentrations ranging from 1 to 100 µg/mL.
-
If an internal standard is used, add a constant concentration of the internal standard to each calibration standard and the sample extracts.
-
Inject each standard solution into the GC-MS system and record the peak area of DIOS (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the DIOS peak area to the internal standard peak area) against the concentration of DIOS.
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the GC-MS system.
-
Identify the DIOS peak based on its retention time and mass spectrum.
-
Integrate the peak area of DIOS.
-
Calculate the concentration of DIOS in the extract using the calibration curve.
-
Determine the final concentration of DIOS in the original PVC sample, expressed as weight percent (wt%).
-
Data Presentation
The concentration of this compound in various PVC products can vary significantly depending on the intended application and desired material properties. While specific quantitative data for DIOS is not extensively available in publicly accessible literature, the following table provides a summary of typical plasticizer content in PVC and a specific example for a closely related sebacate.
| PVC Product Type | Plasticizer (if specified) | Concentration Range (wt%) | Reference |
| Flexible PVC Films | Dioctyl Sebacate (DOS) | 10 | [1] |
| General Purpose Flexible PVC | Various Plasticizers | 20 - 50 | [2][3] |
| Medical Devices (e.g., Tubing) | Various Plasticizers | 25 - 40 | [4][5] |
| PVC Flooring | Various Plasticizers | 15 - 30 | [6] |
| Wire and Cable Insulation | Various Plasticizers | 25 - 40 | [7] |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships described in these application notes.
Caption: Experimental workflow for DIOS quantification in PVC.
Caption: Logic diagram for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dioctyl Sebacate (DOS) Manufacturers China | CAS 122-62-3 | Integratechem [integratechem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umc.edu.dz [umc.edu.dz]
Application Notes: Diisooctyl Sebacate (DIOS) in Tribological Research
Audience: Researchers, scientists, and formulation professionals in the lubricants industry.
Introduction Diisooctyl sebacate (DIOS), a synthetic ester, is recognized for its excellent thermal stability, low volatility, high flash point, and superior low-temperature performance.[1][2] While primarily used as a high-performance base oil, particularly for jet engines, its favorable properties make it a valuable component as a performance-enhancing additive or co-base stock in other lubricant formulations.[2][3] When blended with conventional mineral oils or bio-based lubricants, DIOS can significantly improve viscosity index, oxidative stability, and lubricity, thereby reducing friction and wear in mechanical systems.[3][4]
Mechanism of Action As a polar ester, DIOS molecules exhibit strong adsorption onto metallic surfaces. Under boundary lubrication conditions, this forms a robust, protective film that prevents direct asperity-to-asperity contact between sliding surfaces. This tribofilm reduces shear forces, leading to a lower coefficient of friction and minimized wear. During the tribochemical process, DIOS molecules can break down under shear stress, and the resulting carbonaceous matter can contribute to the formation of a solid-like lubricating layer.[1][5]
Caption: Logical workflow of DIOS as a lubricant additive from formulation to performance outcome.
Tribological Performance Data
The following table summarizes the performance of lubricants where Dioctyl Sebacate (a close analog to DIOS) was used as the base oil, demonstrating its high performance and suitability for evaluating other additives.
| Base Oil | Additive(s) & Concentration | Key Test Parameters | Results | Reference |
| Dioctyl Sebacate (DOS) | MoS₂/C₆₀ Nanocomposite (0.5 wt.%) | High-Frequency Reciprocating Rig | Friction reduction: 54.5%Wear resistance improvement: 62.7% | [3] |
| Dioctyl Sebacate (DOS) | Carboxylated nano-MoS₂/sericite (CSMS) | Not specified | Friction reduction: 55.6%Wear reduction: 51.3% | [6] |
| Di-isooctyl Sebacate (DIOS) | MPIBS-MONPs/ZDDP | Not specified | Significant reduction in friction and wear of DLC coating, superior to MoDTC. | [7] |
Experimental Protocols
Detailed methodologies for common tribological evaluations are provided below. These protocols are standardized tests used to quantify the friction and wear-reducing properties of lubricants formulated with additives like DIOS.[8][9]
Protocol 1: High-Frequency Reciprocating Rig (HFRR) Test
This test is used to assess the lubricity of oils and fuels under controlled boundary lubrication conditions.[9]
-
Apparatus: High-Frequency Reciprocating Rig (HFRR) tribometer.
-
Materials:
-
Test lubricant (e.g., base oil with and without DIOS).
-
AISI E-52100 steel ball (6 mm diameter).
-
AISI E-52100 steel disk (10 mm diameter).
-
Cleaning solvents (e.g., heptane, acetone).
-
-
Procedure:
-
Clean the steel ball and disk thoroughly with solvents and dry them.
-
Mount the disk in the lubricant reservoir and secure the ball in the holder.
-
Add 2 mL of the test lubricant to the reservoir, ensuring the contact point is submerged.
-
Set the test parameters:
-
Load: 10 N (or as required).
-
Frequency: 20 Hz (or as required).
-
Stroke Length: 1 mm.
-
Temperature: 100°C (or as required).
-
Test Duration: 60 minutes.
-
-
Start the test. The machine will oscillate the ball against the stationary disk while recording the friction coefficient in real-time.
-
-
Data Analysis:
-
After the test, clean the disk and ball.
-
Measure the major and minor axes of the wear scar on the ball using a calibrated optical microscope.
-
Calculate the average Wear Scar Diameter (WSD).
-
Analyze the recorded friction coefficient data to determine the average value.
-
Compare the WSD and friction coefficient of the base oil with the DIOS-enhanced formulation.
-
Protocol 2: Four-Ball Wear Test
This method evaluates a lubricant's anti-wear properties and load-carrying capacity under extreme pressure (EP) conditions.[9]
-
Apparatus: Four-ball tribometer.
-
Materials:
-
Test lubricant.
-
Four ½-inch diameter steel balls (AISI E-52100).
-
Cleaning solvents.
-
-
Procedure:
-
Clean all four steel balls with appropriate solvents.
-
Clamp three balls into the test cup, forming a cradle.
-
Fill the cup with the test lubricant until the three balls are covered.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Bring the fourth ball into contact with the three stationary balls.
-
Set the test parameters:
-
Load: 40 kg (392 N) (or as required).
-
Rotational Speed: 1200 rpm.
-
Temperature: 75°C.
-
Test Duration: 60 minutes.
-
-
Begin the test, applying the specified load and speed.
-
-
Data Analysis:
-
At the end of the test, remove the three stationary balls.
-
Measure the diameter of the wear scars on each of the three lower balls using an optical microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
-
Caption: Standard experimental workflow for evaluating DIOS as a lubricant additive.
Conclusion this compound serves as a high-performance synthetic base oil and a potent additive for enhancing the tribological properties of conventional lubricants. Its ability to form stable boundary films results in significant reductions in friction and wear. The protocols outlined provide standardized methods for researchers to quantify these benefits and further explore the application of DIOS in developing advanced, energy-efficient lubricants.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 27214-90-0 [chemicalbook.com]
- 3. emerald.com [emerald.com]
- 4. tribology.rs [tribology.rs]
- 5. researchgate.net [researchgate.net]
- 6. Tribological performance of di-n-octyl sebacate synthesized with ...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Determine the Quality of a Lubricant Additive [machinerylubrication.com]
- 9. Lubricants Testing | Bruker [bruker.com]
Application Notes and Protocols for Utilizing Diisooctyl Sebacate (DIOS) in Cold-Resistant PVC Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to incorporating diisooctyl sebacate (DIOS) as a primary or secondary plasticizer in polyvinyl chloride (PVC) formulations to achieve superior cold-resistance. Detailed experimental protocols are provided to evaluate the performance of the resulting flexible PVC compounds.
Introduction to this compound (DIOS) in PVC
This compound (DIOS) is a high-performance, low-temperature plasticizer known for its excellent efficiency in reducing the glass transition temperature (Tg) of PVC. This property imparts exceptional flexibility and durability to PVC products exposed to cold environments, mitigating the risk of brittleness and cracking. Its low volatility and good heat and light stability also contribute to the longevity of the final product. DIOS is often used in demanding applications such as cold-resistant wires and cables, artificial leather, films, and sheets. Due to its low toxicity, it can also be considered for food contact materials.
Key Performance Characteristics
The inclusion of DIOS in a PVC formulation significantly enhances its low-temperature performance. As a cold-resistant plasticizer, DIOS is typically used as an auxiliary plasticizer, with its dosage usually ranging from 5-20% of the main plasticizer.
Mechanism of Plasticization
At a molecular level, DIOS plasticizes PVC by embedding its molecules between the long PVC polymer chains. The long, aliphatic chains of DIOS increase the free volume between the PVC chains, thereby reducing the intermolecular forces (van der Waals forces) that hold them together. This increased molecular mobility allows the PVC chains to slide past one another more easily, resulting in a more flexible material with a lower glass transition temperature.
Data Presentation: Performance of DIOS in PVC
The following tables summarize the typical quantitative data for PVC formulations containing DIOS. These values are representative and may vary depending on the specific formulation, including the type and concentration of other additives like stabilizers, fillers, and co-plasticizers.
Table 1: Physical and Chemical Properties of this compound (DIOS)
| Property | Value |
| Molecular Formula | C26H50O4 |
| CAS Number | 27214-90-0 |
| Appearance | Colorless to light yellow oily liquid |
| Density (20°C) | 0.913 - 0.919 g/cm³ |
| Refractive Index (20°C) | 1.450 - 1.455 |
| Pour Point | ≤ -62°C |
| Flash Point | ≥ 210°C |
| Water Content | ≤ 0.1% |
| Ester Content | ≥ 98% |
Source: Representative data from technical specifications.
Table 2: Comparative Performance of Plasticized PVC Formulations
| Property | Standard PVC (No DIOS) | PVC with DIOS (30 phr) |
| Brittleness Temperature (°C) | -10 to -20 | -40 to -60 |
| Tensile Strength at Break (MPa) | 15 - 25 | 12 - 20 |
| Elongation at Break (%) | 200 - 300 | 350 - 450 |
| Plasticizer Migration (%) (ISO 177, 24h @ 70°C) | N/A | < 2 |
Note: phr = parts per hundred resin. These are typical values and can be influenced by the overall formulation.
Experimental Protocols
Detailed methodologies for key experiments to evaluate cold-resistant PVC formulations are provided below.
Determination of Brittleness Temperature
This protocol is based on the ASTM D746 standard test method.
Objective: To determine the temperature at which 50% of plastic specimens exhibit brittle failure under specified impact conditions.
Apparatus:
-
Impact tester with a specified striking edge and specimen clamp.
-
Insulated bath for the heat-transfer medium.
-
Stirrer for the bath.
-
Thermometry system accurate to ±0.5°C.
-
Torque wrench.
Procedure:
-
Specimen Preparation: Prepare at least 10 specimens of the PVC formulation in the specified dimensions (e.g., Type I: 6.35 mm x 31.75 mm x 1.91 mm).
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, according to ASTM D618.
-
Test Procedure: a. Secure the specimens in the holder using a torque wrench. b. Immerse the specimen holder in the heat-transfer medium, which has been brought to a temperature where the specimens are expected to be brittle. c. After 3 minutes of immersion, actuate the impactor at a linear speed of 2000 ± 200 mm/s. d. Remove the specimens and examine for failure (any crack, fissure, or hole visible to the naked eye). e. Repeat the test at different temperatures (in 2°C or 5°C increments) until the temperature range for 0% to 100% failure is determined.
-
Data Analysis: Calculate the brittleness temperature, which is the temperature at which 50% of the specimens would fail.
Determination of Tensile Properties
This protocol is based on the ASTM D638 and ISO 527-2 standard test methods.
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the PVC formulation.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Grips to securely hold the specimens.
-
Extensometer for accurate strain measurement.
-
Micrometer for measuring specimen dimensions.
Procedure:
-
Specimen Preparation: Prepare at least five dumbbell-shaped specimens (e.g., Type I for ASTM D638) by injection molding or die-cutting from a compression-molded sheet.
-
Conditioning: Condition the specimens as per ASTM D618 (23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours).
-
Test Procedure: a. Measure the width and thickness of the narrow section of each specimen. b. Mount the specimen in the grips of the UTM, ensuring it is aligned vertically. c. Attach the extensometer to the gauge length of the specimen. d. Set the crosshead speed (e.g., 50 mm/min for rigid and semi-rigid plastics as per ISO 527-2). e. Start the test and record the force and elongation data until the specimen ruptures.
-
Data Analysis: From the stress-strain curve, calculate:
-
Tensile Strength at Break (MPa)
-
Elongation at Break (%)
-
Tensile Modulus (MPa)
-
Determination of Plasticizer Migration
This protocol is based on the ISO 177 standard test method.
Objective: To determine the tendency of the plasticizer (DIOS) to migrate from the PVC formulation into an absorbent material.
Apparatus:
-
Analytical balance, accurate to 0.1 mg.
-
Air-circulating oven, capable of maintaining the test temperature within ±2°C.
-
Absorbent discs (e.g., activated carbon-impregnated paper).
-
Glass plates.
-
Weights.
Procedure:
-
Specimen and Disc Preparation: a. Cut at least three circular specimens from the PVC sheet with a diameter of 50 ± 1 mm. b. Condition the specimens and absorbent discs in a desiccator for 24 hours. c. Weigh each specimen and each pair of absorbent discs to the nearest 0.1 mg.
-
Assembly: a. Create a sandwich assembly in the following order: glass plate, absorbent disc, PVC specimen, absorbent disc, glass plate. b. Place a 1 kg weight on top of the assembly to ensure intimate contact.
-
Heating: Place the assembly in the oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: a. After the heating period, cool the assembly to room temperature in a desiccator. b. Reweigh the PVC specimen and the pair of absorbent discs separately.
-
Data Analysis: Calculate the percentage of plasticizer migration as the weight loss of the PVC specimen divided by its initial weight, multiplied by 100.
Visualizations
The following diagrams illustrate key aspects of using DIOS in PVC formulations.
Caption: Experimental workflow for developing and testing cold-resistant PVC.
Caption: Mechanism of PVC plasticization by DIOS at a molecular level.
Application Notes and Protocols for the Preparation of Polymer Films with Diisooctyl Sebacate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of polymer films plasticized with diisooctyl sebacate (DIOS). DIOS is an effective plasticizer used to enhance the flexibility and processability of various polymers, making it valuable in applications ranging from industrial materials to advanced drug delivery systems.[1] This document outlines detailed protocols for film preparation using the solvent casting method, presents key quantitative data on the effects of a similar sebacate plasticizer, and provides workflows for characterization.
Introduction to this compound in Polymer Films
This compound (DIOS) is a high-performance, low-volatility plasticizer known for its excellent cold-resistance properties.[2] It is frequently used in polymers such as polyvinyl chloride (PVC), nitrocellulose, and various synthetic rubbers to improve their flexibility and durability, particularly at low temperatures.[1][2] In the context of drug delivery, the incorporation of plasticizers like DIOS into polymer matrices can significantly influence the mechanical properties of the film and modulate the release kinetics of active pharmaceutical ingredients (APIs). The addition of a plasticizer increases the free volume between polymer chains, thereby enhancing their mobility and the flexibility of the resulting film.[3]
Experimental Protocols
The solvent casting method is a widely used, simple, and cost-effective technique for preparing polymer films in a laboratory setting.[4][5] The general process involves dissolving the polymer and plasticizer in a common volatile solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a thin film.[5]
General Protocol for Solvent Casting of Polymer Films
This protocol provides a general framework for preparing polymer films. Specific parameters such as polymer concentration, plasticizer concentration, and solvent choice will depend on the specific polymer and the desired film properties.
Materials:
-
Polymer (e.g., Ethylcellulose, PVC, Eudragit® RS)
-
This compound (DIOS)
-
Volatile solvent (e.g., Ethanol, Acetone, Tetrahydrofuran [THF], Dichloromethane)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Glass petri dish or other flat casting surface
-
Magnetic stirrer and stir bar
-
Leveling surface
-
Drying oven or desiccator
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the polymer in the chosen solvent to achieve the desired concentration (e.g., 10% w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Addition of Plasticizer and API:
-
Add the desired amount of this compound to the polymer solution. The concentration of the plasticizer is typically calculated as a weight percentage of the polymer (e.g., 10%, 20%, 30% w/w of polymer).
-
If incorporating an API, it can be dissolved or suspended in the polymer-plasticizer solution at this stage.
-
Continue stirring until all components are fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Pour a specific volume of the polymer solution into a clean, dry glass petri dish placed on a level surface. The volume of the solution will determine the thickness of the final film.
-
Gently swirl the dish to ensure the solution evenly coats the bottom.
-
-
Solvent Evaporation:
-
Cover the petri dish with a lid or place it in a controlled environment to allow for slow evaporation of the solvent. This helps to prevent the formation of bubbles and ensures a uniform film.
-
Drying can be carried out at room temperature or in a drying oven at a slightly elevated temperature (e.g., 40-60°C) to expedite the process. The drying time will vary depending on the solvent's volatility and the film's thickness.
-
-
Film Retrieval:
-
Once the film is completely dry, carefully peel it from the casting surface using forceps.
-
Store the film in a desiccator to protect it from moisture until further characterization.
-
Specific Protocol Example: Preparation of Ethylcellulose Films
This protocol is adapted from methodologies used for similar sebacate plasticizers.[6][7]
Materials:
-
Ethylcellulose (10 g)
-
This compound (2 g, corresponding to 20% w/w of polymer)
-
Ethanol (100 mL)
-
Glass petri dish (15 cm diameter)
Procedure:
-
Prepare a 10% (w/v) solution of ethylcellulose in ethanol by stirring until the polymer is fully dissolved.
-
Add 2 g of this compound to the ethylcellulose solution and continue stirring until a homogeneous mixture is obtained.
-
Pour 50 mL of the solution into the glass petri dish.
-
Dry the film in an oven at 40°C for 24 hours.
-
Carefully peel the dried film from the petri dish and store it in a desiccator.
Data Presentation: Effect of Sebacate Plasticizer on Film Properties
While specific quantitative data for DIOS is limited in the readily available literature, data for the closely related dibutyl sebacate (DBS) provides valuable insights into the expected effects of sebacate plasticizers on the mechanical properties of polymer films. The following tables summarize the impact of DBS concentration on the tensile strength and elongation at break of ethylcellulose and PVC films.
Table 1: Effect of Dibutyl Sebacate (DBS) Concentration on the Mechanical Properties of Ethylcellulose Films
| DBS Concentration (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 25.0 | 5.0 |
| 10 | 18.0 | 15.0 |
| 20 | 12.0 | 30.0 |
| 30 | 8.0 | 50.0 |
| 40 | 5.0 | 80.0 |
Data adapted from studies on dibutyl sebacate with ethylcellulose.
Table 2: Effect of Dibutyl Sebacate (DBS) on the Mechanical Properties of PVC Films
| Plasticizer | Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) |
| None | 0 | 55.0 | 10 |
| DBS | 50 | 15.7 | 350 |
phr: parts per hundred parts of resin
Data adapted from studies on dibutyl sebacate with PVC.[8]
Characterization of Polymer Films
A thorough characterization of the prepared films is crucial to ensure they meet the desired specifications for their intended application.
Common Characterization Techniques:
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are determined using a texture analyzer or a universal testing machine. These parameters provide information about the film's strength, flexibility, and stiffness.[3][9]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer film. A decrease in Tg upon the addition of a plasticizer is an indication of effective plasticization.[10]
-
Surface Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the surface and cross-section of the film, providing insights into its homogeneity and porosity.
-
Drug Release Studies: For drug-loaded films, in vitro drug release studies are performed using a dissolution apparatus (e.g., USP Apparatus I or II). The cumulative amount of drug released over time is measured, typically by UV-Vis spectrophotometry or HPLC, to determine the release kinetics.[11][12][13][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify the chemical composition of the film and to study the interactions between the polymer, plasticizer, and drug.[15][16]
Visualizations
The following diagrams illustrate the experimental workflow for film preparation and a conceptual representation of the drug release process from a plasticized polymer film.
Caption: Experimental workflow for preparing polymer films using the solvent casting method.
Caption: Conceptual pathway of drug release from a plasticized polymer film.
References
- 1. specialchem.com [specialchem.com]
- 2. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 3. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Simple, One-Pot Method for Preparing Transparent Ethyl Cellulose Films with Good Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Physico-Mechanical Analysis of Free Ethylcellulose FilmsPlasticized with Incremental Weight Percents of Dibutyl Sebacate [journals.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scholars Portal [scholarsportal.info]
- 14. Influence of Polymer Film Thickness on Drug Release from Fluidized Bed Coated Pellets and Intended Process and Product Control | MDPI [mdpi.com]
- 15. specialchem.com [specialchem.com]
- 16. measurlabs.com [measurlabs.com]
Diisooctyl Sebacate: A Key Component in High-Performance Ion-Selective Electrodes
Introduction
Ion-selective electrodes (ISEs) are potentiometric sensors crucial for the precise and rapid determination of ionic concentrations in a variety of matrices, including clinical, environmental, and pharmaceutical samples. The performance of these electrodes is significantly influenced by the composition of their ion-selective membrane. Diisooctyl sebacate (DIOS), a high-molecular-weight plasticizer, plays a pivotal role in the formulation of these membranes, particularly those based on a poly(vinyl chloride) (PVC) matrix. Its excellent plasticizing properties, low volatility, and good thermal and electrical resistance make it an ideal candidate for ensuring the long-term stability and performance of ISEs. This document provides detailed application notes and protocols for the development of ion-selective electrodes using this compound.
Principle of Operation
An ion-selective electrode functions based on the principle of potentiometry, where the potential difference between the ISE and a reference electrode is measured. This potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation. The core of the ISE is the ion-selective membrane, which typically consists of a polymer matrix (e.g., PVC), a plasticizer (e.g., DIOS), an ionophore that selectively binds to the target ion, and sometimes a lipophilic salt to reduce membrane resistance. DIOS, as a plasticizer, facilitates the mobility of the ionophore and the target ion within the membrane, which is essential for a stable and reproducible potentiometric response.
Advantages of this compound in ISEs
The use of this compound as a plasticizer in PVC-based ion-selective electrodes offers several key advantages:
-
Enhanced Electrode Lifetime: DIOS has a low leaching rate from the PVC matrix, which contributes to a longer operational life for the electrode.
-
Improved Selectivity and Sensitivity: The plasticizer influences the dielectric constant of the membrane, which in turn affects the complexation of the ionophore with the target ion, thereby enhancing the selectivity and sensitivity of the electrode.
-
Wide Operating Range: Electrodes plasticized with DIOS often exhibit a wide linear response range to the target ion concentration.
-
Low-Temperature Performance: DIOS is known for its excellent cold-resistant properties, allowing the electrode to be used in a broader range of temperatures.[1]
Experimental Protocols
I. Preparation of the Ion-Selective Membrane
This protocol describes the preparation of a PVC-based ion-selective membrane using this compound as the plasticizer. The specific ionophore and lipophilic salt will vary depending on the target ion.
Materials:
-
High molecular weight poly(vinyl chloride) (PVC) powder
-
This compound (DIOS)
-
Ionophore (specific to the target ion)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Component Weighing: Accurately weigh the PVC, DIOS, ionophore, and lipophilic salt in the desired ratios. A typical composition is approximately 33% PVC, 65% DIOS, 1-2% ionophore, and 0.5-1% lipophilic salt by weight.
-
Dissolution: Transfer the weighed components into a clean, dry glass vial. Add a sufficient volume of THF (typically 5-10 mL) to completely dissolve all components.
-
Homogenization: Gently swirl the vial or use a magnetic stirrer at room temperature until a clear, homogenous, and slightly viscous solution is obtained. Avoid vigorous stirring to prevent the introduction of air bubbles.
-
Membrane Casting: Pour the membrane cocktail into a flat, clean glass ring (approximately 2-3 cm in diameter) placed on a smooth glass plate.
-
Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF over a period of 24-48 hours at room temperature. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.
-
Membrane Sectioning: Once the membrane is completely dry and transparent, carefully cut circular discs of the desired diameter (typically 5-10 mm) using a sharp cork borer.
II. Assembly of the Ion-Selective Electrode
Materials:
-
Prepared ion-selective membrane discs
-
Electrode body (e.g., PVC or glass tube)
-
Internal reference electrode (e.g., Ag/AgCl wire)
-
Internal filling solution (containing a known concentration of the target ion and chloride ions)
-
Adhesive (e.g., a solution of PVC in cyclohexanone)
Procedure:
-
Membrane Attachment: Securely attach a membrane disc to one end of the electrode body using the adhesive. Ensure a watertight seal.
-
Internal Filling: Fill the electrode body with the internal filling solution, making sure no air bubbles are trapped.
-
Internal Reference Electrode Insertion: Insert the internal reference electrode into the filling solution.
-
Sealing: Seal the top of the electrode body, leaving a small opening for pressure equalization if necessary.
III. Electrode Conditioning and Calibration
Procedure:
-
Conditioning: Before the first use, condition the assembled electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for at least 12-24 hours. This allows the membrane to become fully hydrated and equilibrated with the target ion.
-
Calibration: Calibrate the electrode by measuring the potential in a series of standard solutions of the target ion with decreasing concentrations (e.g., from 1.0 M to 1.0 x 10⁻⁶ M).
-
Data Plotting: Plot the measured potential (in mV) against the logarithm of the ion activity (or concentration). The resulting calibration curve should be linear over a wide concentration range, with a slope close to the theoretical Nernstian value (approximately 59.2/z mV per decade at 25°C, where z is the charge of the ion).
Data Presentation
The performance of ion-selective electrodes is characterized by several key parameters. The following tables summarize typical performance data for various ISEs utilizing sebacate-based plasticizers, including those structurally similar to DIOS, such as bis(2-ethylhexyl) sebacate (BEHS or DOS).
| Target Ion | Ionophore | Plasticizer | Linear Range (M) | Detection Limit (M) | Response Time (s) | Nernstian Slope (mV/decade) | Reference |
| Sr(II) | Thiosemicarbazone derivative | BEHS | 1.0 x 10⁻⁵ – 1.0 x 10⁻¹ | 7.94 x 10⁻⁶ | 7 | N/A | [2] |
| Fe(III) | Fe(II) phthalocyanine | Dioctylsebacate | 1.0 x 10⁻⁶ – 1.0 x 10⁻¹ | 4.5 x 10⁻⁷ | < 7 | 26.04 ± 0.95 | [3] |
| Cd(II) | Benzil bis(carbohydrazone) | Tris(2-ethylhexyl) phosphate | 1.0 x 10⁻⁸ – 1.0 x 10⁻¹ | 3.2 x 10⁻⁸ | < 8 | 29.7 | [1] |
| Pb(II) | Dithizone | Dioctyl phthalate (DOP) | 1.0 x 10⁻⁴ – 1.0 x 10⁻¹ | 1.5 x 10⁻⁴ | 9-48 | 29.5 | [4] |
Note: The performance characteristics can vary based on the specific membrane composition and experimental conditions.
| Target Ion | Interfering Ion | Selectivity Coefficient (log Kpot) | Method | Reference |
| K⁺ | Na⁺ | -2.8 | Matched Potential Method | [5] |
| K⁺ | NH₄⁺ | -1.9 | Matched Potential Method | [5] |
| Ca²⁺ | Na⁺ | -3.5 | Fixed Interference Method | [6] |
| Ca²⁺ | K⁺ | -3.6 | Fixed Interference Method | [6] |
| Cl⁻ | Br⁻ | 2.0 | Separate Solution Method | [7] |
| Cl⁻ | I⁻ | 6.0 | Separate Solution Method | [7] |
Note: A smaller selectivity coefficient indicates a higher selectivity for the target ion over the interfering ion.
Visualizations
Experimental Workflow
Caption: Workflow for the development of a DIOS-based ion-selective electrode.
Ion-Selective Membrane Components
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Pb(II) Ion Selective Electrode based on Dithizone as Chemical Sensor [abechem.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Diisooctyl Sebacate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of diisooctyl sebacate, a biodegradable ester with applications as a lubricant and plasticizer.[1][2][3] The protocols outlined below are based on established research and are intended to guide researchers in the successful biocatalytic production of this diester. The enzymatic approach offers a more environmentally friendly alternative to traditional chemical synthesis, which often involves harsh conditions and can lead to environmental pollution.[1][4][5]
Overview of the Synthesis
The enzymatic synthesis of this compound involves the esterification of sebacic acid with isooctyl alcohol (or its isomers like 1-octanol and 2-octanol) catalyzed by a lipase.[2][5] Lipases are hydrolases that can catalyze esterification reactions, often with high specificity and under mild conditions.[2] The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards product formation.[1][2] Immobilized lipases are commonly used to facilitate catalyst recovery and reuse.[1][4]
Reaction Scheme:
Data Presentation: Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparison of different reaction systems and their outcomes.
Table 1: Comparison of Solvent-Based and Solvent-Free Synthesis using Novozym 435
| Parameter | Solvent-Based (Toluene)[4][5][6][7] | Solvent-Free[1][2][8] |
| Lipase | Novozym 435 (immobilized) | Novozym 435 (immobilized) |
| Sebacic Acid:Alcohol Molar Ratio | 1:3 | 1:5 |
| Enzyme Concentration | 0.03 g in 10 mL | 5 wt.% (based on sebacic acid) |
| Temperature | 40°C | 100°C |
| Reaction Time | 30 hours | 150 minutes |
| Water Removal | 1.5 g of 4 Å molecular sieves | Not specified, but vacuum or molecular sieves can be used[1][2] |
| Conversion Rate | 93% | ~100% |
Table 2: Effect of Different Lipases on Conversion Rate in Toluene [5][7]
| Lipase Source | Type | Conversion Rate (%) |
| Novozym 435 | Immobilized | 52 |
| Lipozyme RMIM | Immobilized | 44 |
| Porcine Pancreatic Lipase (PPL) | Free | 23 |
| Lipozyme TLIM | Immobilized | 4.1 |
Conditions: 10 mL toluene, 40°C, 12 hours, sebacic acid to 1-octanol molar ratio of 1:2, 0.02 g lipase, 1.0 g of 4 Å molecular sieves.[7]
Table 3: Effect of Enzyme Concentration on Esterification of Sebacic Acid with Isoamyl and Isobutyl Alcohol [9]
| Enzyme (NS 435) Concentration (wt.%) | Isoamyl Sebacate Conversion (%) | Isobutyl Sebacate Conversion (%) |
| 2.5 | 60.0 ± 0.161 | 57.0 ± 0.121 |
| 5.0 | 71.8 ± 0.045 | 69.4 ± 0.132 |
| 7.5 | 79.1 ± 0.090 | 78.7 ± 0.076 |
| 10.0 | 86.0 ± 0.171 | 87.4 ± 0.076 |
| 20.0 | 86.5 ± 0.057 | 88.7 ± 0.032 |
Conditions: 1 hour, 45°C.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound in a Solvent-Based System[5][7]
This protocol is optimized for the synthesis of this compound in toluene using the immobilized lipase Novozym 435.
Materials:
-
Sebacic acid
-
1-octanol (or isooctyl alcohol)
-
Novozym 435 (immobilized lipase from Candida antarctica)[2]
-
Toluene
-
4 Å molecular sieves
-
Conical flask (25 mL)
-
Orbital shaker
-
Filtration setup (0.45-μm membrane)
Procedure:
-
To a 25 mL conical flask, add 1 mmol (202.25 mg) of sebacic acid and 3 mmol of 1-octanol.
-
Add 10 mL of toluene to the flask.
-
Add 0.03 g of Novozym 435 and 1.5 g of 4 Å molecular sieves. The molecular sieves are crucial for adsorbing the water produced during the reaction, which drives the equilibrium towards the formation of the diester.[1][4][6]
-
Seal the flask with an air-permeable membrane and place it in an orbital shaker.
-
Incubate the reaction mixture at 40°C with shaking at 190 rpm for 30 hours.
-
After the reaction is complete, filter the mixture through a 0.45-μm membrane to remove the immobilized enzyme and molecular sieves.
-
The filtrate contains the this compound product. The solvent can be removed under reduced pressure.
-
Analyze the product for conversion rate using Gas Chromatography (GC).
Protocol 2: Synthesis of this compound in a Solvent-Free System[1][2]
This protocol describes a more environmentally friendly approach, eliminating the need for an organic solvent.
Materials:
-
Sebacic acid
-
1-octanol (or isooctyl alcohol)
-
Novozym 435
-
Batch reactor (15 mL) with magnetic stirring and condenser
-
Heating system (e.g., ethylene glycol jacket)
Procedure:
-
In a 15 mL batch reactor, combine sebacic acid and 1-octanol in a 1:5 molar ratio.
-
Add 5% (w/w, based on the mass of sebacic acid) of Novozym 435 to the reactor.
-
Seal the reactor and attach a condenser to prevent the loss of alcohol.
-
Maintain the reaction temperature at 100°C with continuous magnetic stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC. A reaction time of approximately 150 minutes should yield high conversion.[8]
-
Upon completion, the enzyme can be recovered by filtration for potential reuse.
-
The product can be purified from the excess alcohol, if necessary.
Protocol 3: Product Analysis by Gas Chromatography (GC)[5][7]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column (e.g., Agilent DB-5HT, 15m x 0.32 mm x 0.10 μm).
GC Parameters:
-
Injection Volume: 0.6 μL
-
Split Ratio: 1:20
-
Carrier Gas: Nitrogen
-
Injector Temperature: 320°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 120°C, ramp up to 300°C at a rate of 30°C/min, and hold at 300°C for 1 minute.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., toluene).
-
Use an internal standard, such as dodecane, for quantitative analysis.
Analysis:
-
Identify the peaks corresponding to the monoester and diester products based on their retention times (e.g., monoester at ~6.1 min and diester at ~7.8 min under the specified conditions).[5]
-
Calculate the conversion rate using the following equation:
-
Conversion Rate (%) = 100 * (moles of this compound) / (initial moles of sebacic acid)[5]
-
Concluding Remarks
The enzymatic synthesis of this compound offers a viable and sustainable alternative to conventional chemical methods. The choice between a solvent-based and a solvent-free system will depend on specific laboratory capabilities and desired reaction conditions. While solvent-free systems are greener, solvent-based systems can operate at lower temperatures.[5][7] Optimization of reaction parameters, particularly the choice of lipase and an effective water removal strategy, is key to achieving high product yields. The protocols provided herein serve as a comprehensive guide for researchers to establish and optimize this biocatalytic process.
References
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scribd.com [scribd.com]
- 9. chesci.com [chesci.com]
Application Notes and Protocols for the Extraction of Diisooctyl Sebacate from Food Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DOS) is a plasticizer utilized in various polymers, including those for food packaging materials, to enhance flexibility and durability. The potential for migration of DOS from packaging into foodstuffs is a critical concern for consumer safety and regulatory compliance. Monitoring the levels of DOS in food contact materials (FCMs) is essential to ensure they remain within established safety limits. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of DOS from food packaging materials.
Principle of Migration Testing
Migration testing simulates the transfer of chemical substances from food packaging materials into food. This is typically achieved by exposing the packaging material to food simulants under controlled conditions of time and temperature that represent the intended use of the packaging. The concentration of the migrant (in this case, DOS) in the food simulant is then determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The overall migration limit for plastic food contact materials is generally set at 10 mg/dm², representing the total amount of non-volatile substances that can migrate into food.[1][2] Specific Migration Limits (SMLs) are established for individual substances based on toxicological data.
Experimental Workflow for DOS Migration Analysis
The overall process for determining the migration of this compound from food packaging to food simulants is outlined below.
Caption: Workflow for the analysis of this compound migration from food packaging.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of plasticizers, including sebacates, from food contact materials. It is important to note that specific migration levels of DOS will vary depending on the polymer type, concentration of DOS, food simulant, and contact time and temperature.
| Parameter | Value | Reference Compound | Matrix | Analytical Method | Reference |
| Recovery | 91.8–122% | Various Plasticizers | Medical Infusion Sets | GC-MS/MS | [3] |
| Relative Standard Deviation (RSD) | 1.8–17.8% | Various Plasticizers | Medical Infusion Sets | GC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g | Various Plasticizers | Medical Infusion Sets | GC-MS/MS | [3] |
| Migration Level | 12.78% after 28 days | Dibutyl Sebacate (DBS) | PVC | Gravimetric | [4][5] |
Experimental Protocols
Materials and Reagents
-
Food Packaging Samples: Various types of plastic films and containers.
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods)
-
Simulant B: 3% (w/v) acetic acid in distilled water (for acidic foods)
-
Simulant D2: Vegetable oil (e.g., olive oil) or a synthetic mixture of triglycerides (for fatty foods)
-
-
Solvents: n-Hexane (analytical grade), Dichloromethane (analytical grade), Acetonitrile (analytical grade)
-
Standards: this compound (DOS) certified reference standard.
-
Internal Standard: A suitable deuterated or structural analog of DOS (e.g., Di-n-octyl phthalate-d4).
-
Glassware: Volumetric flasks, pipettes, graduated cylinders, beakers, and vials, all thoroughly cleaned and rinsed with solvent to avoid contamination.
-
Analytical Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Protocol for Migration Testing
This protocol is based on standardized methods for migration testing of plastic food contact materials.
-
Sample Preparation: Cut the food packaging material into test specimens of a known surface area (e.g., 1 dm²).
-
Exposure to Food Simulants:
-
For aqueous and acidic simulants (A and B), immerse the test specimen in the simulant in a glass container at a ratio of 1 dm² of sample to 100 mL of simulant.
-
For fatty food simulants (D2), single-sided contact in a migration cell is often preferred.
-
-
Test Conditions: Select the time and temperature conditions based on the intended use of the packaging material. Common test conditions include:
-
10 days at 40°C for long-term storage at room temperature.
-
2 hours at 70°C for hot-fill applications.
-
-
Termination of Test: After the specified contact time, remove the test specimen from the food simulant. The simulant is now ready for extraction.
Protocol for Extraction of DOS from Food Simulants
-
Aqueous and Acidic Simulants (A and B):
-
Transfer a known volume of the food simulant (e.g., 50 mL) into a separatory funnel.
-
Spike the sample with a known amount of the internal standard.
-
Add 25 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Fatty Food Simulant (D2):
-
Dilute a known weight of the oil simulant (e.g., 1 g) with n-hexane (e.g., to 10 mL).
-
Spike the sample with a known amount of the internal standard.
-
The diluted sample can be analyzed directly by GC-MS. For lower detection limits, a cleanup step using solid-phase extraction (SPE) may be necessary to remove the bulk of the oil.
-
Protocol for GC-MS Analysis
-
Instrumental Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the analysis of plasticizers.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for DOS should be determined from a full scan mass spectrum of a standard.
-
-
Calibration: Prepare a series of calibration standards of DOS in n-hexane, each containing the same concentration of the internal standard. Analyze the standards by GC-MS and construct a calibration curve by plotting the ratio of the peak area of DOS to the peak area of the internal standard against the concentration of DOS.
-
Quantification: Inject the prepared sample extracts into the GC-MS system. Identify and integrate the peaks corresponding to DOS and the internal standard. Calculate the concentration of DOS in the extract using the calibration curve. The migration level is then expressed in mg of DOS per kg of food simulant (mg/kg) or mg of DOS per square decimeter of the packaging surface (mg/dm²).
Logical Relationship for Method Selection
The choice of analytical method and extraction procedure is dependent on the properties of the analyte and the sample matrix.
Caption: Logical relationship diagram for selecting the appropriate analytical method.
References
- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 2. keypublishing.org [keypublishing.org]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Application of Diisooctyl Sebacate in Synthetic Jet Engine Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DIOS) is a high-performance synthetic ester that serves as a crucial base stock in the formulation of advanced synthetic jet engine oils. Its inherent properties, such as excellent thermal and oxidative stability, low volatility, and superior low-temperature fluidity, make it a foundational component for lubricants designed to operate under the extreme conditions encountered in modern gas turbine engines. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development and evaluation of synthetic lubricants.
Military and commercial jet engine oils must meet stringent performance requirements, often defined by specifications like MIL-PRF-23699.[1][2][3] These lubricants are critical for ensuring engine performance, longevity, and reliability by reducing friction and wear in high-speed rotating components like bearings and gears.[3] Synthetic esters, such as DIOS, have become the preferred base stocks for these applications due to their ability to function across a wide operating temperature range, from as low as -40°C to over 200°C.[1]
Physicochemical Properties of this compound
The following table summarizes the typical physicochemical properties of this compound, which are critical for its function as a jet engine oil base stock.
| Property | Typical Value | Test Method |
| Kinematic Viscosity | ASTM D445 | |
| at 40°C | 9.5 - 13.5 mm²/s | |
| at 100°C | ~3.2 mm²/s | |
| Viscosity Index | ~150 | ASTM D2270 |
| Pour Point | ≤ -62°C | ASTM D97 |
| Flash Point (Open Cup) | ~215°C | ASTM D92 |
| Density at 20°C | 0.913 - 0.917 g/cm³ | |
| Acid Value | ≤ 0.1 mg KOH/g | |
| Saponification Value | 260 - 265 mg KOH/g |
Key Performance Characteristics
Thermal and Oxidative Stability
One of the most critical properties of a jet engine lubricant is its ability to resist degradation at high temperatures in the presence of oxygen. This compound exhibits excellent thermal and oxidative stability, which minimizes the formation of sludge and deposits, ensuring the cleanliness of engine components and maintaining lubricant performance over time.
Low-Temperature Fluidity
The extremely low pour point of DIOS ensures that the lubricant remains fluid at the low temperatures encountered during high-altitude flight and in cold climates. This is essential for reliable engine startup and proper lubrication during the initial stages of operation.
Additive Compatibility
This compound is highly compatible with a wide range of additives that are essential for formulating a fully functional jet engine oil. These additives include:
-
Antioxidants: Aminic and phenolic antioxidants are commonly used to further enhance the oxidative stability of the base oil.[4][5][6]
-
Anti-wear and Extreme Pressure (EP) Additives: Phosphate esters, such as tricresyl phosphate (TCP), are frequently added to improve the load-carrying capacity of the lubricant and protect engine components from wear under high stress.[7]
-
Corrosion Inhibitors: These additives protect metal surfaces from corrosion, which is particularly important in the harsh operating environment of a jet engine.
-
Defoamants: To prevent the formation of foam, which can impede proper lubrication.
The typical concentration of diester base stocks like DIOS in a fully formulated synthetic jet engine oil can be significant, often forming the bulk of the formulation to which an additive package is added.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type).
-
Constant temperature bath with a precision of ±0.02°C.
-
Calibrated thermometer.
-
Timer with an accuracy of ±0.1 seconds.
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the DIOS sample, ensuring there are no air bubbles.
-
Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C).
-
Allow the sample to reach thermal equilibrium (typically 30 minutes).
-
Using suction, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary.
-
Start the timer as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement at least twice. The flow times should be within the acceptable repeatability of the method.
-
Calculate the kinematic viscosity (ν) in mm²/s by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.
Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which this compound will flow.
Apparatus:
-
Pour point test jar.
-
Jacket.
-
Cooling bath(s) capable of reaching temperatures below the expected pour point.
-
Calibrated low-temperature thermometer.
Procedure:
-
Pour the DIOS sample into the test jar to the marked level.
-
If the sample has been previously heated, allow it to cool to room temperature.
-
Insert the thermometer into the cork stopper and place it in the test jar, ensuring the thermometer bulb is immersed in the sample.
-
Place the test jar into the jacket and then into the cooling bath.
-
At each temperature that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil.
-
The inspection should not exceed 3 seconds.
-
If no movement is observed when the jar is held horizontally for 5 seconds, the test is complete.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.
Protocol 3: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)
Objective: To determine the temperature at which the vapors of this compound will ignite when exposed to a flame.
Apparatus:
-
Cleveland open cup apparatus, including a brass test cup, heating plate, and test flame applicator.
-
Calibrated high-temperature thermometer.
-
Heat source.
Procedure:
-
Fill the test cup with the DIOS sample to the filling mark, ensuring no oil is on the outside of the cup.
-
Place the thermometer in its holder, with the bulb positioned correctly within the cup.
-
Apply heat at a controlled rate so the temperature of the sample rises at 14 to 17°C/min initially, then slow to 5 to 6°C/min when the temperature is within 56°C of the expected flash point.
-
As the temperature approaches the expected flash point, pass the test flame across the center of the cup at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a distinct flash is observed.
Protocol 4: Evaluation of Oxidative and Corrosion Stability (ASTM D4636)
Objective: To assess the resistance of this compound to oxidation and its corrosive tendency towards various metals at elevated temperatures.
Apparatus:
-
Oxidation cell (glass tube with a head and air-inlet tube).
-
Constant temperature bath.
-
Air supply with a flowmeter.
-
Metal specimens (e.g., copper, steel, aluminum, magnesium, silver).
-
Condenser.
Procedure:
-
Clean and weigh the metal specimens.
-
Assemble the metal specimens on the air-inlet tube.
-
Place the DIOS sample (typically 100 mL) into the oxidation cell.
-
Insert the air-inlet tube with the metal specimens into the cell.
-
Place the assembled cell into the constant temperature bath, typically maintained at a temperature between 175°C and 215°C for jet engine oil testing.
-
Connect the air supply and adjust the flow rate (e.g., 5 L/h).
-
Run the test for a specified duration (e.g., 72 hours).
-
At the end of the test, cool the cell, remove the metal specimens, and clean and reweigh them to determine any mass change.
-
Analyze the aged oil for changes in kinematic viscosity (ASTM D445) and total acid number (ASTM D664).
-
Visually inspect the metal specimens for signs of corrosion and the oil for the formation of sludge.
Logical Relationships and Workflows
Caption: Logical flow of DIOS properties to jet engine oil performance.
Caption: Experimental workflow for evaluating DIOS in jet engine oils.
References
- 1. MIL-PRF-23699 Turbine Engine Oil: Specs, Uses, and Top Brands [governmentprocurement.com]
- 2. MIL-PRF-23699 G LUBRICATING OIL AIRCRAFT TURBINE ENGINE [everyspec.com]
- 3. MIL-PRF-23699 Products & Guide | Silmid America [silmid.com]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. opac.uma.ac.id [opac.uma.ac.id]
- 7. rubber-group.com [rubber-group.com]
Application Notes and Protocols for Diisooctyl Sebacate in Aerosol Filtration Efficiency Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DOS), also known as di(2-ethylhexyl) sebacate (DEHS), is a widely used and accepted challenge aerosol for testing the filtration efficiency of a variety of air filters. Its properties, including being a non-soluble, colorless, and odorless liquid that forms stable, sub-micron aerosol droplets with a long atmospheric lifetime, make it an ideal candidate for evaluating the performance of filters used in critical applications such as cleanrooms, pharmaceutical manufacturing, and respiratory protection.[1][2] A droplet of DEHS with a diameter of 0.3 µm has a lifetime of approximately 4 hours.[1][2]
These application notes provide detailed protocols and technical information for utilizing DOS in aerosol filtration efficiency testing, drawing from established standards such as ISO 16890 for general ventilation filters, EN 1822 for high-efficiency particulate air (HEPA) and ultra-low penetration air (ULPA) filters, and NIOSH 42 CFR Part 84 for respiratory protective devices.
Properties of this compound (DOS/DEHS)
A comprehensive understanding of the physical and chemical properties of DOS is essential for its effective use in aerosol generation and filtration testing.
| Property | Value | Reference |
| Chemical Formula | C26H50O4 | [1] |
| Molar Mass | 426.69 g/mol | [1] |
| Density | 912 kg/m ³ | [1] |
| Dynamic Viscosity | 22 - 24 mPa·s | [1] |
| Boiling Point | 232 - 249°C | [1] |
| Flash Point | >200°C | [1] |
| Vapor Pressure (293K) | <1 Pa | [1] |
| Refractive Index | 1.450 - 1.455 |
Key Application: Filter Integrity and Efficiency Testing
DOS aerosols are employed to challenge filters and determine their ability to remove airborne particles. The primary metric for this is filtration efficiency, which is a measure of the percentage of particles removed by the filter. A key concept in filter testing is the Most Penetrating Particle Size (MPPS), which is the particle size at which the filter has its lowest efficiency.[3] For many filter types, the MPPS lies within the 0.1 to 0.3 µm range.[3] Testing at or near the MPPS represents a worst-case scenario and ensures the filter's performance is adequately challenged.[3]
Experimental Protocols
The following protocols outline the procedures for conducting aerosol filtration efficiency testing using DOS. These are generalized protocols based on industry standards and should be adapted to specific equipment and regulatory requirements.
Protocol 1: Aerosol Generation using a Laskin Nozzle Generator
Laskin nozzle generators are a common type of "cold" or pneumatic aerosol generator used to produce a polydisperse DOS aerosol.
Objective: To generate a stable, polydisperse DOS aerosol with a known particle size distribution and concentration.
Materials and Equipment:
-
This compound (DOS/DEHS)
-
Laskin Nozzle Aerosol Generator (e.g., ATI TDA-4B, Lighthouse 6D)[4]
-
Clean, dry compressed air source
-
Aerosol mixing and conditioning chamber
-
Particle size analyzer (e.g., Scanning Mobility Particle Sizer - SMPS, Optical Particle Sizer - OPS)
Procedure:
-
Preparation: Ensure the Laskin nozzle generator is clean and free of any residual oil from previous tests. Fill the generator's reservoir with DOS to the manufacturer-specified level.
-
Air Supply: Connect the generator to a source of clean, dry compressed air. The pressure of the compressed air is a critical parameter that influences the particle size distribution and concentration of the generated aerosol. A common operating pressure is 20 psi.[4]
-
Aerosol Generation: Turn on the compressed air supply to the generator. The high-velocity air passing through the Laskin nozzles will atomize the DOS into fine droplets, creating an aerosol.
-
Aerosol Conditioning: Direct the generated aerosol into a mixing and conditioning chamber. This step ensures a uniform and stable aerosol is delivered to the filter test rig. The aerosol should be neutralized to a Boltzmann equilibrium charge distribution using a neutralizer (e.g., a radioactive source like Kr-85 or a soft X-ray neutralizer) as charge can significantly affect filtration efficiency.
-
Particle Size and Concentration Measurement: Use a particle size analyzer to characterize the generated aerosol. Measure the particle size distribution and concentration to ensure they meet the requirements of the specific test standard being followed. For many applications, the count median diameter (CMD) of the aerosol will be in the range of 0.2 to 0.3 µm.[1]
Protocol 2: Filter Efficiency Testing
This protocol describes the general procedure for measuring the filtration efficiency of a filter sample using a generated DOS aerosol.
Objective: To determine the filtration efficiency of a filter by measuring the upstream and downstream aerosol concentrations.
Materials and Equipment:
-
Filter test rig with a filter holder
-
Generated and conditioned DOS aerosol
-
Two particle counters or photometers (one for upstream and one for downstream measurement)
-
Mass flow controllers to maintain a constant flow rate through the filter
-
Pressure transducers to measure the pressure drop across the filter
Procedure:
-
Filter Installation: Mount the filter to be tested in the filter holder of the test rig, ensuring a leak-tight seal.
-
Set Flow Rate: Adjust the mass flow controllers to achieve the desired face velocity through the filter as specified by the relevant standard (e.g., for NIOSH testing of P95 respirators, a flow rate of 85 ± 4 L/min is used for a single filter).[5]
-
Upstream Measurement: Introduce the conditioned DOS aerosol into the test rig upstream of the filter. Use one particle counter/photometer to measure the upstream particle concentration (C_up).
-
Downstream Measurement: Simultaneously, use the second particle counter/photometer to measure the particle concentration downstream of the filter (C_down).
-
Pressure Drop Measurement: Record the pressure drop across the filter using the pressure transducers.
-
Calculate Filtration Efficiency: The filtration efficiency (η) is calculated using the following formula:
η (%) = [1 - (C_down / C_up)] * 100
-
Data Recording: Record the filtration efficiency, pressure drop, aerosol properties (particle size distribution, concentration), and test conditions (flow rate, temperature, humidity).
Quantitative Data and Performance Metrics
The performance of filters is quantified by their filtration efficiency at specific particle sizes and flow rates. The following tables provide typical performance data based on established standards.
NIOSH Respirator Filter Classifications (42 CFR Part 84)
For R-series (oil resistant) and P-series (oil proof) filters, an oil-based aerosol like DOS is used for testing.
| Filter Series | Challenge Aerosol | Minimum Efficiency | Test Flow Rate (per filter) |
| R95 / P95 | Oil Aerosol (e.g., DOS) | ≥ 95% | 85 ± 4 L/min |
| R99 / P99 | Oil Aerosol (e.g., DOS) | ≥ 99% | 85 ± 4 L/min |
| R100 / P100 | Oil Aerosol (e.g., DOS) | ≥ 99.97% | 85 ± 4 L/min |
Reference: NIOSH 42 CFR Part 84
EN 1822 Classification of HEPA and ULPA Filters
EN 1822 specifies testing with a liquid aerosol like DEHS at the filter's MPPS.
| Filter Class | Integral Efficiency (%) | Local Efficiency (%) |
| H13 | ≥ 99.95 | ≥ 99.75 |
| H14 | ≥ 99.995 | ≥ 99.975 |
| U15 | ≥ 99.9995 | ≥ 99.9975 |
| U16 | ≥ 99.99995 | ≥ 99.99975 |
| U17 | ≥ 99.999995 | ≥ 99.9999 |
Reference: EN 1822-1
ISO 16890 ePM Classification for General Ventilation Filters
ISO 16890 uses DEHS for particles up to 1 µm and classifies filters based on their efficiency for different particulate matter (PM) size ranges.
| ISO Group | Target Particle Size | Minimum Efficiency |
| ePM1 | 0.3 - 1 µm | ≥ 50% |
| ePM2.5 | 0.3 - 2.5 µm | ≥ 50% |
| ePM10 | 0.3 - 10 µm | ≥ 50% |
Reference: ISO 16890-1
Conclusion
This compound is a critical component in the robust testing of air filtration media. Its stable and well-characterized aerosol properties allow for reproducible and reliable assessment of filter performance across a range of applications, from personal respiratory protection to large-scale industrial air handling systems. The protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to implement effective and standardized filtration efficiency testing programs. Adherence to established standards such as those from NIOSH, CEN (EN), and ISO is paramount to ensuring the quality and efficacy of filtration products.
References
Application Notes and Protocols for Diisooctyl Sebacate in Biodegradable Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DIOS) is a synthetic ester base oil that is increasingly favored in the formulation of high-performance, biodegradable lubricants.[1] Its excellent thermal stability, low-temperature fluidity, and inherent biodegradability make it a prime candidate for developing environmentally acceptable lubricants for a wide range of applications, from hydraulic fluids to engine oils.[1][2] These notes provide detailed information on the properties of DIOS, its performance characteristics in lubricant formulations, and standardized protocols for evaluating key performance parameters.
Properties of this compound
DIOS is a diester synthesized from sebacic acid and isooctyl alcohol. Its molecular structure imparts a unique combination of properties that are highly desirable for lubricant applications.
| Property | Typical Value | Units | ASTM/ISO Test Method |
| Physical Properties | |||
| Kinematic Viscosity @ 40°C | 12 - 15 | cSt | ASTM D445 |
| Kinematic Viscosity @ 100°C | 3 | cSt | ASTM D445 |
| Viscosity Index | 125 | - | ASTM D2270 |
| Pour Point | -60 | °C | ASTM D97 |
| Flash Point | 232 | °C | ASTM D92 |
| Density @ 25°C | 0.910 - 0.916 | g/cm³ | ASTM D1298 |
| Chemical Properties | |||
| Acid Number | < 0.1 | mg KOH/g | ASTM D974 |
| Saponification Number | 260 | mg KOH/g | ASTM D94 |
| Biodegradability | |||
| Ready Biodegradability (OECD 301B) | > 60% in 28 days | % | OECD 301B |
Performance of DIOS-Based Lubricants
Lubricants formulated with DIOS as the primary base stock exhibit superior performance in several key areas compared to conventional mineral oil-based lubricants and some other synthetic alternatives.
| Performance Parameter | DIOS-based Lubricant | Mineral Oil-based Lubricant | Test Method |
| Biodegradability | Readily Biodegradable (>60%) | Inherently Biodegradable (20-60%) | OECD 301B |
| Oxidative Stability | High | Moderate to Low | ASTM D6186 |
| Low-Temperature Fluidity | Excellent (Pour Point ~ -60°C) | Poor to Moderate (Pour Point ~ -15 to -30°C) | ASTM D97 |
| Wear Protection | Excellent | Good | ASTM D4172B |
| Thermal Stability | High | Moderate | ASTM D2272 |
Experimental Protocols
Protocol 1: Determination of Ready Biodegradability (OECD 301B - CO₂ Evolution Test)
This protocol outlines the procedure for assessing the ready biodegradability of a DIOS-based lubricant formulation. The method is based on the measurement of carbon dioxide produced when the lubricant is exposed to a microbial inoculum.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of CO₂ evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that can be produced from the carbon content of the test substance.
2. Materials and Equipment:
-
Biometer flasks or equivalent respirometer system
-
CO₂-free air supply
-
CO₂ absorption traps (e.g., containing barium hydroxide or sodium hydroxide solution)
-
Magnetic stirrers
-
Incubator maintained at 20-25°C
-
Activated sludge from a domestic wastewater treatment plant (as inoculum)
-
Mineral medium (as per OECD 301 guidelines)
-
DIOS-based lubricant (test substance)
-
Reference substance (e.g., sodium benzoate)
-
Blank control (inoculum and mineral medium only)
3. Procedure:
-
Preparation of Inoculum: Collect a fresh sample of activated sludge and wash it with mineral medium to remove dissolved organic carbon.
-
Test Setup:
-
Prepare triplicate flasks for the test substance, reference substance, and blank control.
-
To each flask, add the mineral medium and the prepared inoculum.
-
Add the test substance (DIOS-based lubricant) to the test flasks at a concentration that will yield a theoretical CO₂ production of at least 10-20 mg/L. Due to the poor water solubility of lubricants, it is recommended to adsorb the lubricant onto an inert support like silica gel before adding it to the flask to enhance bioavailability.
-
Add the reference substance to the reference flasks.
-
-
Incubation:
-
Connect the flasks to the CO₂-free air supply and the CO₂ absorption traps.
-
Incubate the flasks in the dark at a constant temperature for 28 days, with continuous stirring.
-
-
CO₂ Measurement:
-
Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the remaining alkali in the absorption traps with a standardized acid solution.
-
-
Calculation:
-
Calculate the cumulative amount of CO₂ produced in each flask over the 28-day period.
-
Correct the CO₂ production in the test and reference flasks by subtracting the CO₂ production in the blank control.
-
Calculate the percentage biodegradation as: % Biodegradation = (Total CO₂ produced / ThCO₂) x 100
-
-
Validation: The test is considered valid if the reference substance shows a biodegradation of >60% within 14 days.
Protocol 2: Determination of Oxidative Stability (ASTM D6186)
This protocol measures the resistance of the DIOS-based lubricant to oxidation under elevated temperature and pressure.
1. Principle: A sample of the lubricant is placed in a pressure vessel, which is then pressurized with oxygen and heated. The time taken for the oxygen pressure to drop by a specified amount is measured as the oxidation induction time. A longer induction time indicates higher oxidative stability.
2. Materials and Equipment:
-
Oxidation pressure vessel
-
Heating block or bath
-
Pressure recorder
-
Oxygen supply
-
DIOS-based lubricant (test substance)
3. Procedure:
-
Sample Preparation: Place a known weight of the lubricant sample into the glass sample container.
-
Assembly: Place the sample container into the pressure vessel.
-
Pressurization: Seal the pressure vessel and charge it with oxygen to a pressure of 3500 kPa.
-
Heating: Place the pressure vessel into the heating block preheated to the test temperature (e.g., 150°C or 175°C).
-
Data Recording: Continuously monitor and record the pressure inside the vessel.
-
Endpoint: The test is complete when the pressure drops by a predetermined amount from the maximum pressure. The time taken to reach this point is the oxidation induction time, reported in minutes.
Protocol 3: Measurement of Wear Preventative Characteristics (ASTM D4172B - Four-Ball Method)
This protocol evaluates the anti-wear properties of the DIOS-based lubricant.
1. Principle: Three steel balls are clamped together and covered with the lubricant under test. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration. The average size of the wear scars that appear on the three stationary balls is measured.
2. Materials and Equipment:
-
Four-ball wear test machine
-
Steel balls (bearing quality)
-
Microscope for measuring wear scars
-
DIOS-based lubricant (test substance)
3. Procedure:
-
Assembly: Secure three clean steel balls in the ball pot and add the lubricant to be tested, ensuring the balls are fully submerged.
-
Test Initiation: Place the fourth ball in the chuck of the machine and bring it into contact with the three stationary balls. Apply the specified load.
-
Test Conditions: Start the motor and run the test at the specified speed and temperature for the designated time (e.g., 1200 rpm, 75°C, 60 minutes).
-
Measurement: After the test, remove the three stationary balls, clean them, and measure the diameter of the wear scars on each ball using the microscope.
-
Result: Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.
Visualizations
Caption: Microbial Biodegradation Pathway of this compound.
Caption: Workflow for OECD 301B Biodegradability Testing.
Caption: Logical Flow for DIOS-based Lubricant Formulation and Testing.
References
Application Note: Analysis of Diisooctyl Sebacate (DIOS) Migration from Plastic Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisooctyl sebacate (DIOS) is a plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC), which is utilized in a variety of food contact materials such as cling films and packaging. As DIOS is not chemically bound to the polymer matrix, it has the potential to migrate into foodstuffs, particularly those with high-fat content. This migration raises concerns about consumer exposure and potential toxicological effects. Therefore, robust and reliable analytical methods are crucial for quantifying the extent of DIOS migration to ensure food safety and regulatory compliance.
This application note provides a detailed overview of the methodologies for analyzing DIOS migration from plastic, presents available quantitative data, and discusses the potential toxicological pathways. The protocols and data herein are compiled to assist researchers in establishing effective testing strategies for DIOS and other plasticizer migrants.
Data Presentation: Quantitative Analysis of Sebacate Migration
While specific quantitative migration data for this compound is limited in publicly available literature, data from its close structural analog, dibutyl sebacate (DBS), provides valuable insights into the potential migration levels. The following table summarizes the findings from studies on DBS migration from plastic films into food products.
| Plastic Type | Food/Simulant | Temperature | Duration | Migration Level | Reference |
| Polyvinylidene chloride (PVDC) | Processed Cheese | Not Specified | Not Specified | 76-137 mg/kg | [1] |
| Polyvinylidene chloride (PVDC) | Cooked Meats | Not Specified | Not Specified | 76-137 mg/kg | [1] |
| Polyvinyl chloride (PVC) | Absorbent Sheets (EN ISO 177:2017) | 70°C | 28 days | 12.78% weight loss | [2][3] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the analysis of this compound migration.
Protocol 1: Migration Testing using Food Simulants
This protocol describes the procedure for conducting migration tests from plastic samples into a fatty food simulant (olive oil) and an aqueous/acidic food simulant (10% ethanol).
1. Materials and Reagents:
- Plastic film containing DIOS
- Olive oil (fatty food simulant D2)
- 10% (v/v) Ethanol in deionized water (aqueous food simulant A)
- Migration cells or glass tubes with screw caps
- Analytical balance
- Incubator or oven
2. Procedure:
- Cut the plastic film into precise dimensions (e.g., 10 cm x 10 cm) to achieve a known surface area.
- Place the plastic sample into a migration cell or glass tube.
- Add a specific volume of the pre-conditioned food simulant to the cell, ensuring the plastic is fully immersed. A surface area to volume ratio of 6 dm²/L is commonly used.
- Seal the migration cell or tube tightly.
- Incubate the samples under controlled temperature and duration. Common conditions for accelerated migration testing are 10 days at 40°C.
- After the incubation period, remove the plastic sample from the simulant.
- The food simulant is now ready for extraction and analysis of DIOS.
Protocol 2: Extraction of this compound from Olive Oil
This protocol details the liquid-liquid extraction (LLE) method for isolating DIOS from the fatty food simulant, olive oil, prior to chromatographic analysis.
1. Materials and Reagents:
- Olive oil simulant containing migrated DIOS
- Acetonitrile (HPLC grade)
- n-Hexane (HPLC grade)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Rotary evaporator or nitrogen evaporator
2. Procedure:
- Pipette a known volume (e.g., 5 mL) of the olive oil simulant into a 50 mL centrifuge tube.
- Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.
- Add 10 mL of acetonitrile to the tube.
- Vortex the mixture vigorously for 2 minutes to extract DIOS into the acetonitrile phase.
- Centrifuge the tube at 3000 rpm for 10 minutes to separate the layers.
- Carefully collect the lower acetonitrile layer, which contains the DIOS, using a pipette.
- Repeat the extraction of the hexane layer with another 10 mL of acetonitrile to maximize recovery.
- Combine the acetonitrile extracts.
- Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides the parameters for the quantitative analysis of DIOS using GC-MS.
1. Instrumentation and Columns:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[4]
2. GC-MS Parameters:
- Injector Temperature: 280°C
- Injection Mode: Splitless
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 minute
- Ramp 1: 20°C/min to 220°C, hold for 1 minute
- Ramp 2: 5°C/min to 250°C, hold for 1 minute
- Ramp 3: 20°C/min to 290°C, hold for 5 minutes[5]
- MS Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Selected Ions for DIOS (C₂₆H₅₀O₄, MW: 426.7 g/mol ): While specific ions for DIOS should be determined empirically, characteristic fragment ions for similar long-chain esters often include m/z 149 (phthalate-like fragment, though less prominent for sebacates), and fragments resulting from the loss of the alkyl chains. For quantification, it is recommended to select at least three characteristic ions.
3. Calibration:
- Prepare a series of calibration standards of DIOS in the final reconstitution solvent (e.g., hexane) at concentrations ranging from 0.1 to 10 µg/mL.
- Analyze the standards using the same GC-MS method as the samples.
- Construct a calibration curve by plotting the peak area against the concentration of DIOS.
- Quantify DIOS in the sample extracts by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound migration.
Caption: Hypothetical signaling pathway for DIOS via PPARγ activation.
Discussion
Toxicological Profile and Signaling Pathways
The toxicological data for this compound is not extensive. However, studies on related sebacate esters and other plasticizers suggest a low order of acute toxicity. The primary concern with plasticizers is their potential to act as endocrine-disrupting chemicals.
While no specific signaling pathway has been definitively elucidated for DIOS, research on other plasticizers, such as diisooctyl phthalate (DIOP), has shown interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] PPARγ is a nuclear receptor that plays a key role in adipogenesis (the formation of fat cells) and lipid metabolism.[7][8][9] It is plausible that DIOS, or its metabolites, could act as a ligand for PPARγ.
The hypothesized mechanism is that DIOS or its metabolites could bind to and partially activate PPARγ. This activation would lead to the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, which in turn modulates the expression of target genes involved in adipocyte differentiation and lipid metabolism.[10][11][12] This interaction could potentially influence metabolic processes, and further research is warranted to investigate this pathway for DIOS specifically.
Conclusion
The analysis of this compound migration from plastic food contact materials is essential for ensuring consumer safety. The protocols outlined in this application note provide a comprehensive framework for conducting migration studies and quantifying DIOS levels using GC-MS. While quantitative data for DIOS migration is still emerging, the information available for analogous compounds highlights the importance of continued monitoring. The potential interaction of DIOS with the PPARγ signaling pathway underscores the need for further toxicological studies to fully understand its biological effects. The methodologies and information presented here serve as a valuable resource for researchers and professionals in the fields of food safety, analytical chemistry, and toxicology.
References
- 1. Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel partial agonist of peroxisome proliferator-activated receptor-gamma (PPARgamma) recruits PPARgamma-coactivator-1alpha, prevents triglyceride accumulation, and potentiates insulin signaling in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipocytes under Assault: Environmental Disruption of Adipose Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lipid accumulation by the ethyl acetate fraction of Distylium racemosum in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel specific peroxisome proliferator‐activated receptor γ (PPARγ) modulator YR4‐42 ameliorates hyperglycaemia and dyslipidaemia and hepatic steatosis in diet‐induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Parabens on Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diisooctyl Sebacate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of diisooctyl sebacate (DIOS). Our aim is to help you diagnose and resolve issues to optimize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DIOS)?
A1: The most prevalent method for synthesizing DIOS is through the Fischer esterification of sebacic acid with isooctyl alcohol (or its isomer, 2-ethylhexanol) in the presence of an acid catalyst.[1][2] This reaction is reversible, and the removal of water as it forms is crucial to drive the equilibrium towards the product and achieve a high yield.[1][3]
Q2: What are the typical catalysts used in DIOS synthesis?
A2: A variety of catalysts can be used for the synthesis of DIOS. Common choices include:
-
Strong mineral acids: Sulfuric acid and p-toluenesulfonic acid are frequently used.[3][4]
-
Titanate esters: Catalysts like titanium isopropylate are effective.[2]
-
Tin-based catalysts: Stannous oxide is another option, noted for its high catalytic activity.[5]
-
Enzymatic catalysts: Immobilized lipases, such as Novozym 435, offer a greener alternative, allowing for milder reaction conditions.[6][7]
Q3: What are the key factors influencing the yield of DIOS?
A3: Several factors can significantly impact the yield of the esterification reaction:
-
Reactant Molar Ratio: Using an excess of the alcohol (isooctyl alcohol) can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[3][8]
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is one of the most effective strategies to maximize yield.[3][8] This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3][7]
-
Catalyst Activity and Concentration: The choice and amount of catalyst are critical. An insufficient amount or a deactivated catalyst will result in a slow or incomplete reaction.[1]
-
Reaction Temperature and Time: The reaction rate is dependent on temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product.[3] The reaction must be allowed to proceed for a sufficient duration to reach completion.[1]
Q4: What are some common impurities in the final DIOS product?
A4: Common impurities can include unreacted starting materials such as sebacic acid and isooctyl alcohol.[1] Byproducts from side reactions can also be present. The purification process is designed to remove these impurities.
Q5: How can I purify the crude DIOS product?
A5: A multi-step purification process is typically employed, which includes:
-
Neutralization: Washing the crude product with a basic solution, like sodium hydroxide or sodium bicarbonate, to remove the acid catalyst and any unreacted sebacic acid.[2][9]
-
Dealcoholysis: Removing the excess isooctyl alcohol, often through distillation or under reduced pressure.[2]
-
Adsorption: Treating the product with activated carbon to remove colored impurities.[5][10]
-
Filtration: Removing solid adsorbents and any other particulate matter.[2]
-
Vacuum Distillation: Distilling the product under reduced pressure to obtain high-purity DIOS.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the reaction forward, remove the water byproduct as it forms using a Dean-Stark apparatus or molecular sieves.[1][3] Alternatively, use a significant excess of the alcohol reactant.[3][8] |
| Insufficient Catalyst | Ensure the correct amount of catalyst is used. If the catalyst is old or has been exposed to moisture, its activity may be compromised.[1] |
| Presence of Water in Reactants | Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction. Water will inhibit the forward reaction.[1][6] |
| Low Reaction Temperature | Ensure the reaction mixture reaches the optimal temperature for the specific catalyst and solvent system being used. A lower temperature will result in a slower reaction rate.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid number of the reaction mixture.[2] Ensure the reaction is allowed to proceed until the starting material is consumed.[1] |
Issue 2: Product is Contaminated with Starting Materials
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. |
| Inefficient Purification | During the workup, ensure complete removal of unreacted sebacic acid by thorough washing with a basic solution.[11] Efficiently remove excess isooctyl alcohol through vacuum distillation.[2] |
Issue 3: Dark Colored Product
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Avoid excessively high reaction temperatures which can lead to the formation of colored byproducts.[3] |
| Impurities in Starting Materials | Use high-purity starting materials. |
| Ineffective Decolorization | During the purification process, treat the crude product with activated carbon to adsorb colored impurities.[5][10] Ensure sufficient contact time and the appropriate amount of activated carbon is used. |
Issue 4: Emulsion Formation During Aqueous Work-up
| Possible Cause | Suggested Solution |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking. |
| Insufficient Ionic Strength | Add a saturated brine solution to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[11] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a general guideline based on typical Fischer esterification procedures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add sebacic acid, isooctyl alcohol (a molar excess, e.g., a 1:2.4 to 1:3.5 molar ratio of acid to alcohol), and a suitable solvent like toluene if necessary.[2][6]
-
Catalyst Addition: Slowly add the catalyst (e.g., 0.4-0.5% by weight of sebacic acid for a titanate catalyst, or a catalytic amount of sulfuric acid).[2]
-
Heating and Reflux: Heat the mixture to reflux (typically between 150°C and 225°C, depending on the catalyst and setup) and continuously remove the water collected in the Dean-Stark trap.[2]
-
Monitoring: Monitor the reaction's progress by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is very low (e.g., ≤ 0.20 mgKOH/g).[2]
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Neutralization: Wash the organic layer with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate to remove the acid catalyst and unreacted sebacic acid.[2]
-
Washing: Wash the organic layer with water and then with brine to remove any remaining base and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate, then filter.
-
Solvent and Excess Alcohol Removal: Remove the solvent and excess isooctyl alcohol by distillation, potentially under reduced pressure.[2]
-
Decolorization and Filtration: Treat the crude ester with activated carbon, followed by filtration.[10]
-
Final Distillation: Purify the final product by vacuum distillation to obtain high-purity this compound.[2]
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general method for enzymatic synthesis in a solvent system.
-
Reaction Setup: In a temperature-controlled shaker flask, combine sebacic acid, isooctyl alcohol (e.g., a 1:3.5 molar ratio), and an organic solvent such as toluene.[6]
-
Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 0.04g) and a water-removing agent like 4 Å molecular sieves (e.g., 1.5g).[6]
-
Incubation: Incubate the mixture at a moderate temperature (e.g., 40°C) with constant shaking (e.g., 150 rpm) for an extended period (e.g., 30 hours).[6]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Purification:
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The remaining mixture can be purified by vacuum distillation to separate the this compound from any unreacted starting materials.
-
Data Presentation
Table 1: Comparison of Different Catalytic Systems for Sebacate Ester Synthesis
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Titanium Isopropylate | Sebacic Acid, 2-Ethylhexanol | 1:2.45 (mass ratio) | 215 | 3.5 | 97.23% | [2] |
| Stannous Oxide | Sebacic Acid, 2-Ethylhexanol | Not specified | 200-230 | Not specified | High | [5] |
| Immobilized Lipase (CALB) | Sebacic Acid, n-Octanol | 1:3.5 | 40 | 30 | 76.45% | [6] |
| Immobilized Lipase (Novozym 435) | Sebacic Acid, 1-Octanol | 1:3 | 40 | 30 | 93% | [7] |
| Immobilized Lipase (Novozym 435) | Sebacic Acid, Octanol | 1:5 | 100 | Not specified | ~100% | [7] |
| Sulfuric Acid | Sebacic Acid, 2-Ethyl-1-hexanol | 1:2 | 100-130 | 4 | High | [12] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 5. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
Troubleshooting esterification reaction for dioctyl sebacate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification reaction for the synthesis of dioctyl sebacate (DOS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dioctyl sebacate.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| DOS-T01 | Low or No Product Yield | - Incomplete Reaction: The esterification reaction may not have gone to completion. - Catalyst Inactivity: The catalyst may be inactive or used in an insufficient amount. - Water Inhibition: The presence of water, a byproduct of the reaction, can inhibit the forward reaction.[1] - Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst. | - Increase Reaction Time: Allow the reaction to proceed for a longer duration. - Check Catalyst: Ensure the catalyst is active and used in the recommended proportion (e.g., titanate ester catalysts at 0.39% ~ 0.43% of sebacic acid weight).[1] - Remove Water: Employ azeotropic distillation with a suitable solvent (e.g., toluene) or use a Dean-Stark apparatus to continuously remove water.[1] The use of molecular sieves can also be effective, particularly in enzymatic reactions.[2][3] - Optimize Temperature: Adjust the temperature to the optimal range for your catalyst system (e.g., 210-225°C for titanate catalysts).[1] |
| DOS-T02 | High Acid Value in Final Product | - Incomplete Esterification: Unreacted sebacic acid remains in the product. - Ineffective Neutralization: The neutralization step may not have effectively removed the acidic catalyst or unreacted sebacic acid. | - Drive Reaction to Completion: Use a slight excess of the alcohol (2-ethylhexanol) to ensure the sebacic acid is fully consumed.[4] Monitor the acid value during the reaction until it reaches the target (e.g., ≤0.20 mgKOH/g).[1] - Optimize Neutralization: After the reaction, cool the mixture (e.g., to 95-105°C) and wash with an alkaline solution, such as 3% aqueous NaOH, to neutralize and remove residual acid.[1] |
| DOS-T03 | Dark or Colored Product | - Side Reactions: High reaction temperatures, especially with strong acid catalysts like sulfuric acid, can lead to side reactions and product discoloration. - Oxidation: The reactants or product may have oxidized at high temperatures. - Impurities in Reactants: The starting materials may contain impurities that cause coloration. | - Use a Milder Catalyst: Consider using catalysts less prone to causing side reactions, such as titanate esters or stannous oxide.[1] Enzymatic catalysts like lipases also operate under milder conditions.[5][6] - Blanket with Inert Gas: Conduct the reaction under a nitrogen atmosphere to prevent oxidation. - Purify with Activated Carbon: After the reaction and initial purification, treat the crude product with activated carbon to adsorb color impurities before a final filtration step.[7] |
| DOS-T04 | Product Fails to Separate During Workup | - Emulsion Formation: Vigorous mixing during the neutralization/washing step can lead to the formation of a stable emulsion, especially if soaps are formed from the neutralization of fatty acids. - Incorrect Solvent Choice: The solvent used for extraction may not be appropriate for separating the ester from the aqueous phase. | - Gentle Washing: During the neutralization wash, use gentle agitation instead of vigorous shaking. - Break Emulsion: Add a saturated brine solution to help break the emulsion by increasing the ionic strength of the aqueous phase. - Choose Appropriate Solvent: Ensure the workup solvent is immiscible with water and effectively dissolves the dioctyl sebacate. |
| DOS-T05 | Product Contaminated with Excess Alcohol | - Incomplete Removal of Alcohol: The dealcoholization step was not sufficient to remove the excess 2-ethylhexanol. | - Effective Dealcoholization: After the esterification, perform dealcoholization first under normal pressure and then under vacuum to effectively remove the excess alcohol.[1] Typical conditions involve heating to around 190°C under normal pressure, followed by vacuum application.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of sebacic acid to 2-ethylhexanol for the synthesis of dioctyl sebacate?
A slight excess of 2-ethylhexanol is generally used to drive the esterification reaction towards the formation of the diester.[4] A common mass ratio of 2-ethylhexanol to sebacic acid is in the range of (2.4 ~ 2.6):1.0.[1] For enzymatic synthesis, a molar ratio of sebacic acid to n-octanol of 1:3.5 has been reported.[2]
Q2: What are the recommended catalysts for the esterification of sebacic acid?
Several types of catalysts can be used:
-
Acid Catalysts: Traditional catalysts include sulfuric acid and p-toluenesulfonic acid.[4] However, these can lead to side reactions and product discoloration at high temperatures.
-
Titanate Catalysts: Titanate esters like isopropyl titanate are effective and can lead to high-purity products.[1]
-
Tin-Based Catalysts: Stannous oxide is another option that offers high catalytic activity and results in a lighter-colored product with a simpler post-treatment process.
-
Enzymatic Catalysts: Immobilized lipases, such as Novozym 435, are used for a more environmentally friendly "green" synthesis under milder reaction conditions.[5][6]
Q3: What are the typical reaction temperatures for dioctyl sebacate synthesis?
The reaction temperature depends on the catalyst used. For chemical catalysts like titanate esters or stannous oxide, temperatures typically range from 200°C to 230°C.[1] For enzymatic synthesis using lipases, the reaction is conducted at much lower temperatures, for example, around 40°C in a toluene system or up to 100°C in a solvent-free system.[2][5]
Q4: How can I monitor the progress of the esterification reaction?
The progress of the reaction is typically monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined low level, for instance, ≤ 0.20 mgKOH/g.[1]
Q5: What are the key steps in the purification of dioctyl sebacate?
A typical purification process involves several steps:
-
Dealcoholization: Removal of excess 2-ethylhexanol, often through distillation under normal and then reduced pressure.[1]
-
Neutralization: Washing the crude product with an alkaline solution (e.g., NaOH solution) to remove the acidic catalyst and any unreacted sebacic acid.[1][7]
-
Washing: Washing with water to remove any remaining salts or base.
-
Distillation: Reduced pressure distillation of the crude product.
-
Adsorption and Filtration: Treatment with activated carbon to remove colored impurities, followed by filtration.[7]
Experimental Protocols
Protocol 1: Synthesis of Dioctyl Sebacate using a Titanate Catalyst[1]
-
Charging the Reactor: In a reaction kettle equipped with a stirrer, thermometer, and a device for water separation, charge 2-ethylhexanol and sebacic acid in a mass ratio of approximately 2.5:1.
-
Heating: While stirring, heat the mixture to 150-165°C.
-
Catalyst Addition: Add a titanate ester catalyst, such as isopropyl titanate, in an amount of about 0.4% of the sebacic acid mass.
-
Esterification: Continue heating the mixture to 210-225°C to carry out the esterification reaction. Continuously remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by taking samples and measuring the acid value. The reaction is terminated when the acid value is ≤ 0.20 mgKOH/g. This typically takes 3-4 hours.
-
Dealcoholization: First, distill off the excess 2-ethylhexanol under atmospheric pressure. Then, apply a vacuum to remove the remaining alcohol.
-
Neutralization: Cool the reaction mixture to 95-105°C and add a 3% aqueous solution of NaOH to neutralize the reaction.
-
Purification: The crude dioctyl sebacate is then subjected to reduced-pressure distillation, followed by adsorption treatment with activated carbon and press filtration to obtain the final high-purity product.
Protocol 2: Enzymatic Synthesis of Dioctyl Sebacate using Immobilized Lipase[2]
-
Reaction Setup: In a suitable reaction vessel, combine sebacic acid and n-octanol. The reaction can be run in a solvent like toluene. A molar ratio of sebacic acid to n-octanol of 1:3.5 is used.
-
Catalyst and Water Removal: Add the immobilized lipase (e.g., Candida antarctica lipase B immobilized on cellulose microspheres) and a dehydrating agent like 4 Å molecular sieves (1.5 g).
-
Reaction Conditions: Maintain the reaction at 40°C with stirring (e.g., 150 rpm) for approximately 30 hours.
-
Monitoring: The conversion rate can be monitored using analytical techniques such as gas chromatography.
-
Product Isolation: After the reaction, the immobilized enzyme can be filtered off for potential reuse. The solvent is then removed under reduced pressure, and the product can be further purified if necessary.
Quantitative Data Summary
| Parameter | Titanate Catalyst Method[1] | Stannous Oxide Catalyst Method | Enzymatic Method (CALB)[2] |
| Reactants | Sebacic Acid, 2-Ethylhexanol | Sebacic Acid, 2-Ethylhexanol | Sebacic Acid, n-Octanol |
| Catalyst | Isopropyl Titanate | Stannous Oxide | Immobilized Candida antarctica lipase B |
| Reaction Temp. | 215-225°C | 200-230°C | 40°C |
| Reaction Time | 3.5-4.0 hours | Not specified | 30 hours |
| Final Purity | ≥ 99.50% | Not specified | - |
| Final Acid Value | ≤ 0.07 mgKOH/g | Not specified | - |
| Yield | High (e.g., 97.23%) | Not specified | 76.45% conversion |
Process Diagrams
Caption: Troubleshooting workflow for low yield in dioctyl sebacate esterification.
References
- 1. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Dioctyl Sebacate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Purification of Diisooctyl Sebacate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diisooctyl sebacate (DOS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound after synthesis?
A1: Common impurities in crude this compound typically include:
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Unreacted starting materials: Sebacic acid and isooctyl alcohol (or 2-ethylhexanol).
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Reaction byproducts: Monoesters of sebacic acid and water.
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Catalyst residues: Depending on the synthesis method, this could include titanates or stannous oxide.[1]
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Color impurities: Compounds that impart a pale yellow color to the product.
Q2: What is the general workflow for purifying this compound?
A2: The purification of this compound generally follows these key steps:
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Dealcoholysis: Removal of excess isooctyl alcohol, often through distillation under reduced pressure.
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Neutralization: Washing with a basic solution, such as sodium hydroxide (NaOH), to remove acidic impurities like residual sebacic acid.[2][3]
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Washing: Rinsing with deionized water to remove any remaining base and water-soluble impurities.
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Adsorption Treatment: Using an adsorbent like activated carbon to decolorize the product.[1][4]
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Filtration: Removing the adsorbent to obtain the purified this compound.
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Vacuum Distillation: A final distillation under reduced pressure to achieve high purity.[2]
Q3: What are the expected purity and yield for a successful purification?
A3: With optimized purification protocols, you can expect to achieve a high purity of this compound, typically in the range of 99.3% to 99.7%.[2] The overall yield after purification is generally high, often between 96% and 98%.[2]
Troubleshooting Guides
Issue 1: High Acid Value in the Final Product
A high acid value indicates the presence of residual acidic impurities, most commonly unreacted sebacic acid.
| Possible Cause | Recommended Solution |
| Incomplete esterification reaction. | Ensure the esterification reaction goes to completion by monitoring the acid value. The reaction is typically considered complete when the acid value is ≤ 0.20 mg KOH/g.[2] |
| Insufficient neutralization. | Increase the concentration or volume of the NaOH solution during the washing step. Ensure thorough mixing and adequate contact time. A 3-5% NaOH solution is commonly used.[2][3] |
| Inefficient washing. | After neutralization, wash the product thoroughly with deionized water until the pH of the aqueous layer is neutral. |
Issue 2: Discoloration (Pale Yellow Tinge) of the Final Product
A yellowish color in the final product can be due to thermal degradation or residual impurities.
| Possible Cause | Recommended Solution |
| High reaction or distillation temperatures. | Avoid excessive temperatures during the esterification and distillation steps. Conduct distillation under a high vacuum to lower the boiling point. |
| Ineffective decolorization. | Increase the amount of activated carbon used during the adsorption step or increase the contact time. Ensure the activated carbon is of a suitable grade. Typically, 0.1-2% by weight of activated carbon is used.[3] |
| Presence of oxidative impurities. | Ensure an inert atmosphere (e.g., nitrogen) is maintained during the reaction to prevent oxidation.[1] |
Issue 3: Low Yield of Purified Product
A lower than expected yield can result from losses at various stages of the purification process.
| Possible Cause | Recommended Solution |
| Product loss during washing steps. | Minimize the number of washing steps and avoid vigorous agitation that can lead to emulsion formation. |
| Inefficient phase separation. | Allow for adequate settling time after washing to ensure a clean separation of the organic and aqueous layers. |
| Product loss during distillation. | Ensure the distillation apparatus is properly set up to minimize losses. Collect fractions carefully. |
Experimental Protocols
Protocol 1: Standard Purification of Crude this compound
This protocol describes a typical purification procedure for this compound synthesized via esterification.
1. Dealcoholysis:
- Transfer the crude reaction mixture to a distillation flask.
- Heat the mixture to 180-210°C under atmospheric pressure to distill off the bulk of the excess isooctyl alcohol.
- Apply a vacuum (e.g., 1-5 Torr) and continue the distillation to remove residual alcohol.[3]
2. Neutralization:
- Cool the dealcoholized product to 80-100°C.[3]
- Add a 5% (w/v) aqueous solution of sodium hydroxide (NaOH) in a quantity of 1% of the product volume.[3]
- Stir the mixture for 30 minutes.
- Stop stirring and allow the layers to separate for 1 hour.
- Drain the lower aqueous layer.
3. Washing:
- Add deionized water to the organic layer and stir for 15 minutes.
- Allow the layers to separate and drain the aqueous layer.
- Repeat the washing step until the pH of the aqueous layer is neutral.
4. Adsorption Treatment:
- Heat the washed product to 80-100°C under a nitrogen atmosphere.[3]
- Add 0.1% (w/w) of activated carbon and stir for 1-2 hours.[3]
5. Filtration:
- Filter the mixture through a suitable filter medium (e.g., celite pad) to remove the activated carbon.
6. Vacuum Distillation (Optional, for very high purity):
- Transfer the filtered product to a clean distillation apparatus.
- Conduct a fractional distillation under high vacuum to obtain the final high-purity this compound.
Quantitative Data Summary
| Parameter | Method 1[2] | Method 2[2] | Method 3[3] |
| Purity | 99.63% | 99.57% | High Purity |
| Yield | 97.23% | 97.11% | Not Specified |
| Final Acid Value (mg KOH/g) | 0.063 | 0.067 | Not Specified |
| Color (Pt-Co) | 20 | 15 | Not Specified |
| Neutralization Agent | 3% NaOH | 3% NaOH | 5% NaOH |
| Adsorbent | Activated Carbon | Activated Carbon | Adsorption Clay & Activated Carbon |
Process Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for high acid value in purified this compound.
References
- 1. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 2. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 3. KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of diisooctyl sebacate, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing of this compound
Peak tailing is a common chromatographic problem that can significantly impact resolution, peak integration, and the accuracy of quantitative analysis.[1][2] This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Q1: My this compound peak is tailing. What are the most common causes and where should I start troubleshooting?
A1: Peak tailing for a high molecular weight, relatively non-polar compound like this compound is often due to active sites in the GC system, improper method parameters, or column issues.[2] A systematic troubleshooting approach, starting with the simplest and most common causes, is recommended.
A logical workflow for troubleshooting is presented below:
Q2: How do I perform inlet maintenance, and what should I look for?
A2: The inlet is a primary source of active sites and contamination. Regular maintenance is crucial.
-
Replace the Inlet Liner: The liner can become contaminated with non-volatile residues, creating active sites that interact with analytes. For a compound like this compound, a deactivated, low-volume liner is often a good choice.
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Replace the Septum: Septa can shed particles into the liner, creating active sites and potential leaks. Use high-quality, low-bleed septa.
| Component | Action | Frequency |
| Inlet Liner | Replace with a new, deactivated liner. | Routinely, and when peak tailing is observed. |
| Septum | Replace with a new, high-temperature septum. | Routinely, as recommended by the manufacturer, and when issues arise. |
Q3: If inlet maintenance doesn't solve the problem, what's the next step?
A3: If peak tailing persists after inlet maintenance, the issue may lie with the column.
-
Column Trimming: The front end of the column can accumulate non-volatile residues and become active. Trimming 15-30 cm from the inlet side of the column can often resolve the issue.
-
Proper Column Installation: Ensure the column is cut cleanly and squarely and is installed at the correct depth in the injector and detector. An improper cut or installation can cause turbulence in the carrier gas flow path, leading to peak tailing.[1]
Q4: Can my GC method parameters be the cause of peak tailing for this compound?
A4: Yes, sub-optimal method parameters can contribute to poor peak shape. For high molecular weight compounds like this compound, temperature is a critical parameter.
-
Injector Temperature: A sufficiently high injector temperature is necessary to ensure complete and rapid vaporization of the analyte. For this compound and similar compounds, injector temperatures in the range of 300-320°C are often used.
-
Oven Temperature Program: A temperature ramp that is too slow can lead to band broadening. The initial oven temperature should be low enough to allow for solvent focusing, and the ramp rate should be optimized to ensure good peak shape without excessive analysis time.
-
Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte through the column. Deviations from the optimal flow rate can lead to band broadening and peak tailing.
| Parameter | Recommendation for this compound | Potential Impact on Peak Tailing if Sub-optimal |
| Injector Temperature | 300 - 320 °C | Incomplete vaporization leading to band broadening and tailing. |
| Oven Program (Initial Temp) | ~150 °C (hold for focusing) | Poor initial band formation. |
| Oven Program (Ramp Rate) | 10 - 20 °C/min | Too slow can cause band broadening; too fast can reduce resolution. |
| Carrier Gas (Helium) Flow | ~1 - 2 mL/min | Inefficient mass transfer leading to broader peaks. |
Frequently Asked Questions (FAQs)
Q: What type of GC column is best for analyzing this compound?
A: A low-polarity, thermally stable column is recommended. A common choice is a DB-5MS (5% diphenyl - 95% dimethylpolysiloxane) or similar stationary phase.[1] These columns provide good selectivity for relatively non-polar compounds like this compound.
Q: Could my sample preparation be causing peak tailing?
A: Yes, if your sample contains non-volatile matrix components, these can contaminate the inlet and column, leading to active sites and peak tailing. Ensure your sample preparation method effectively removes non-volatile residues.
Q: Can the injection volume affect the peak shape of this compound?
A: Yes, injecting too large a volume or too concentrated a sample can lead to column overload, which can manifest as peak fronting or tailing. If you suspect overload, try diluting your sample or reducing the injection volume.
Q: What is the relationship between different system components and potential causes of peak tailing?
A: The following diagram illustrates the logical relationships between GC system components and common causes of peak tailing.
Experimental Protocols
Example GC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific instrument and application.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector:
-
Mode: Split (e.g., 50:1) or Splitless, depending on concentration.
-
Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector:
-
FID: 320°C.
-
MS Transfer Line: 280°C.
-
Ion Source (MS): 230°C.
-
Protocol for Inlet Maintenance:
-
Cool the injector and oven.
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Turn off the carrier gas flow at the instrument.
-
Carefully remove the septum nut and old septum.
-
Using clean forceps, remove the inlet liner.
-
Inspect the liner for contamination or damage.
-
Install a new, deactivated liner and O-ring.
-
Install a new septum and tighten the septum nut (do not overtighten).
-
Restore carrier gas flow and perform a leak check.
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Heat the injector to the setpoint and allow it to equilibrate.
Protocol for Column Trimming:
-
Cool the injector and oven.
-
Turn off the carrier gas flow.
-
Carefully disconnect the column from the injector.
-
Using a ceramic scoring wafer or other appropriate tool, make a clean, square cut to remove 15-30 cm from the inlet end of the column.
-
Inspect the cut with a magnifying glass to ensure it is clean and perpendicular.
-
Reinstall the column in the injector at the correct depth.
-
Restore carrier gas flow and perform a leak check.
-
Condition the column according to the manufacturer's instructions.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Gas Chromatographic/Mass Spectrometric Method for Determination of Phthalates in Oily Foods [agris.fao.org]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of long-chain esters, with a focus on addressing peak broadening.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving peak broadening and tailing for long-chain esters.
Q1: What are the initial checks if all peaks in my chromatogram are broad or tailing?
When all peaks, including those of early-eluting compounds, exhibit broadening or tailing, the issue is likely related to the HPLC system's physical setup rather than specific chemical interactions with your long-chain esters.[1]
Possible Causes and Solutions:
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Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening.[1][2]
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Improper Connections: Poorly made connections can create dead volume, leading to peak distortion.[3][4][5]
-
Solution: Ensure that fittings are correctly installed and that the tubing is bottomed out in the connection port before tightening.[5]
-
-
Column Void or Contamination: A void at the head of the column or a blocked inlet frit can distort the sample flow path.[1][4] This can result from pressure shocks or the collapse of the packed bed.[1]
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Detector Issues: A large detector cell volume can contribute to extra-column band broadening.[1][2] Additionally, an incorrect data collection rate can artificially broaden peaks.[3]
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Solution: Ensure the detector cell volume is appropriate for your column dimensions and flow rate. Optimize the data collection rate to acquire enough data points across the peak without introducing noise.[3]
-
Q2: My long-chain ester peaks are specifically broad or tailing, while other peaks look fine. What should I investigate?
If peak broadening is specific to your long-chain ester analytes, the cause is more likely related to chemical interactions or chromatographic conditions.
Possible Causes and Solutions:
-
Insufficient Mobile Phase Strength: Long-chain esters are highly hydrophobic. If the mobile phase is not strong enough (i.e., has too low a percentage of organic solvent), the esters will interact too strongly with the stationary phase, leading to poor peak shape.[1]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.[4][8]
-
Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase and lead to broad, fronting, or tailing peaks.[3][4][6]
-
Secondary Interactions: Although hydrophobic interactions are primary, secondary interactions between the esters and active sites on the column packing material (like residual silanol groups) can cause peak tailing.[4]
-
Solution: Use a high-purity, end-capped C18 column, which has fewer free silanol groups.[1]
-
-
Low Column Temperature: Operating at too low a temperature can increase mobile phase viscosity and slow down the mass transfer of large molecules like long-chain esters, resulting in broader peaks.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak broadening issues with long-chain esters.
Caption: Troubleshooting logic for HPLC peak broadening.
Frequently Asked Questions (FAQs)
Q: How does column temperature specifically affect the analysis of long-chain esters? A: Increasing the column temperature generally improves the chromatography of long-chain esters.[1] Higher temperatures (e.g., 35-45°C) reduce the viscosity of the mobile phase, which lowers system backpressure and allows for more efficient mass transfer of these large molecules.[1][9][11] This leads to sharper, more symmetrical peaks and shorter retention times.[1] Consistent temperature control is crucial for reproducible results.[1][10]
Q: What is a good starting mobile phase for long-chain esters on a C18 column? A: For reversed-phase separation of these highly hydrophobic compounds, a mobile phase with a high percentage of organic modifier is essential.[1] A common starting point is a mixture of acetonitrile and water or methanol and water.[7] For example, an isocratic mobile phase of Acetonitrile/Water (90:10 v/v) can be effective.[1] A gradient elution, starting with a lower percentage of organic solvent and increasing it over the run, is often recommended for samples containing esters with a wide range of chain lengths.[7][12]
Q: Can the flow rate affect peak shape for long-chain esters? A: Yes. Each column and particle size has an optimal linear velocity (flow rate).[3][13] Deviating significantly from this optimum can lead to peak broadening.[14][15] While increasing the flow rate can shorten analysis time, it may also decrease resolution if it is too high.[16] Conversely, a flow rate that is too low can also cause band broadening due to increased longitudinal diffusion.[14][17] It is important to determine the optimal flow rate for your specific column experimentally or by consulting the manufacturer's guidelines.
Q: When should I use a guard column? A: A guard column is highly recommended, especially when analyzing samples from complex matrices.[1] It is a small, sacrificial column installed before the main analytical column to trap particulate matter and strongly retained impurities.[1] This protects the analytical column from contamination and physical damage (like blocked frits), which can cause increased backpressure and peak tailing.[1][2]
Q: What is peak tailing and how is it measured? A: Peak tailing is a type of peak asymmetry where the latter half of the peak is drawn out.[1][4] An ideal peak has a symmetrical, Gaussian shape.[4] Tailing is quantitatively measured using the USP Tailing Factor (T) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered significant.[1]
Experimental Protocols
Protocol 1: General HPLC Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol provides a general methodology for the reversed-phase HPLC analysis of FAMEs.
1. Sample Preparation:
- Transesterification: If starting from triglycerides or free fatty acids, convert them to their corresponding fatty acid methyl esters (FAMEs). A common method involves using 5% anhydrous hydrogen chloride in methanol and refluxing the sample.[7]
- Extraction: After the reaction, extract the FAMEs using a nonpolar solvent like hexane.[7]
- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried FAMEs in the initial mobile phase.[7]
- Filtration: Filter the sample through a 0.45 µm syringe filter before injection.[7]
2. HPLC Conditions:
- The following table summarizes a typical set of starting conditions.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile / Water (90:10 v/v) or a gradient[1][7] |
| Flow Rate | ~1.0 mL/min (for a 4.6 mm ID column)[17] |
| Column Temp. | 40°C[1][10] |
| Injection Vol. | 10 µL[1] |
| Detector | UV at 205 nm or ELSD[1] |
3. Analysis Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject prepared standards and samples for analysis.
Workflow for HPLC Method Development for Long-Chain Esters
Caption: General workflow for developing an HPLC method for long-chain esters.
Quantitative Data Summary
Table 1: Impact of Chromatographic Parameters on Peak Shape
This table summarizes the general effects of adjusting key HPLC parameters on peak shape for long-chain esters.
| Parameter | Adjustment | Expected Effect on Peak Shape | Rationale |
| Organic Solvent % | Increase | Sharper, more symmetrical peaks | Reduces strong hydrophobic interactions with the stationary phase, allowing for faster elution.[1] |
| Column Temperature | Increase | Sharper, more symmetrical peaks | Decreases mobile phase viscosity, improving mass transfer and diffusion.[1][9][10] |
| Flow Rate | Optimize | Sharper peaks at optimal velocity | Balances efficiency by minimizing both eddy diffusion/mass transfer resistance and longitudinal diffusion.[13][14] |
| Injection Volume | Decrease | More symmetrical peaks | Prevents column overload, which can cause peak distortion.[3][6] |
| Sample Solvent | Match to Mobile Phase | Sharper, more symmetrical peaks | Avoids peak distortion caused by injecting a solvent much stronger than the mobile phase.[4][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. biotage.com [biotage.com]
- 14. How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography [eureka.patsnap.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
Technical Support Center: Overcoming Matrix Effects in Diisooctyl Sebacate (DIOS) Analysis
Welcome to the technical support center for the analysis of diisooctyl sebacate (DIOS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of DIOS in various complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIOS) and in which analytical contexts is it relevant?
A1: this compound (CAS No. 27214-90-0) is a plasticizer used to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). In the pharmaceutical and drug development sectors, DIOS is a potential extractable and leachable (E&L) compound that can migrate from container closure systems, single-use bioprocessing equipment, and medical devices into drug products. Therefore, its accurate quantification is crucial for product safety and regulatory compliance.
Q2: What are matrix effects and how do they impact the analysis of DIOS?
A2: Matrix effects are the alteration of an analyte's signal in a mass spectrometer by co-eluting compounds from the sample matrix. These interfering components can either suppress the analyte's ionization, leading to underestimation, or enhance it, causing overestimation. In DIOS analysis, complex matrices such as plasma, serum, drug formulations, or polymer extracts can introduce a variety of endogenous or exogenous substances that interfere with the accurate quantification of DIOS, compromising the reliability of the results.
Q3: How can I determine if my DIOS analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common quantitative method is to compare the peak area of a DIOS standard in a pure solvent to the peak area of a DIOS standard spiked into a blank matrix extract (a sample of the matrix that does not contain DIOS). The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area of DIOS in Matrix Extract / Peak Area of DIOS in Solvent) x 100
-
An ME value less than 100% indicates signal suppression.
-
An ME value greater than 100% indicates signal enhancement.
-
A matrix effect is generally considered significant if the signal is altered by more than 20% (i.e., the value is outside the 80-120% range).
Q4: What are the primary strategies to manage or mitigate matrix effects in DIOS analysis?
A4: There are three main strategies to address matrix effects:
-
Sample Preparation: The most direct approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.
-
Chromatographic Separation: Optimizing the chromatographic method (e.g., modifying the mobile phase gradient, changing the column) can help to separate DIOS from co-eluting matrix components.
-
Calibration and Internal Standards: Using matrix-matched calibration curves or isotopically labeled internal standards (if available) can help to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no DIOS signal in samples | Inefficient extraction of DIOS from the matrix. | Optimize the extraction solvent and technique. For example, when extracting from a PVC matrix, ensure the chosen solvent effectively dissolves the polymer to release the DIOS. |
| Severe ion suppression due to co-eluting matrix components. | Improve sample cleanup using a more selective SPE sorbent or a multi-step cleanup protocol. Modify the chromatographic method to better separate DIOS from interferences. | |
| DIOS degradation during sample processing or analysis. | Ensure the stability of DIOS under the experimental conditions. Avoid high temperatures or extreme pH if DIOS is susceptible to degradation. | |
| High variability in DIOS quantification | Inconsistent matrix effects across different samples. | Use a stable isotope-labeled internal standard for DIOS to normalize for variations in matrix effects. If not available, prepare matrix-matched calibrants for each batch of samples from a similar matrix. |
| Poor reproducibility of the sample preparation method. | Automate the sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent volumes are used throughout the procedure. | |
| Peak tailing or fronting for DIOS | Active sites in the GC inlet liner or on the analytical column. | Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the column as part of routine maintenance. |
| Incompatible sample solvent with the mobile phase (LC). | Ensure the final sample extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape. | |
| Ghost peaks or carryover of DIOS | Adsorption of DIOS in the injection port, transfer lines, or column. | Clean the injector port and replace the septum regularly. Use a robust wash sequence for the autosampler to minimize carryover between injections. |
| Contamination from laboratory environment (e.g., plasticware). | Use glassware for sample preparation and storage whenever possible. If plasticware is necessary, pre-rinse with a solvent that can remove potential DIOS contamination. |
Experimental Protocols
Protocol 1: Quantification of DIOS in a PVC Matrix by GC-MS
This protocol provides a general framework for the analysis of DIOS that has migrated from a PVC-based medical device into a simulant solution.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the simulant solution containing the migrated DIOS.
-
Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Extract the DIOS from the aqueous simulant using a suitable organic solvent (e.g., dichloromethane or hexane). Perform the extraction three times with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
3. Quantification:
-
Create a calibration curve using DIOS standards of known concentrations prepared in the same solvent as the final sample extract.
-
Quantify the DIOS in the samples by comparing the peak area ratio of DIOS to the internal standard against the calibration curve.
Protocol 2: Assessment of Matrix Effects in Biological Fluids by LC-MS/MS
This protocol describes how to quantitatively assess the matrix effect for DIOS in a biological matrix like human plasma.
1. Preparation of Solutions:
-
Solution A (DIOS in Solvent): Prepare a standard solution of DIOS in a pure solvent (e.g., methanol) at a concentration of 100 ng/mL.
-
Solution B (Blank Matrix Extract): Process a blank human plasma sample (confirmed to be free of DIOS) using your established extraction procedure (e.g., protein precipitation with acetonitrile followed by centrifugation and collection of the supernatant).
-
Solution C (DIOS in Matrix Extract): Spike the blank plasma extract (Solution B) with the DIOS standard to achieve a final concentration of 100 ng/mL.
2. LC-MS/MS Analysis:
-
Analyze multiple replicates (n=6) of Solution A and Solution C using a validated LC-MS/MS method for DIOS.
3. Calculation of Matrix Effect:
-
Calculate the average peak area for DIOS from the replicates of Solution A and Solution C.
-
Use the formula provided in FAQ 3 to determine the percentage of matrix effect.
Quantitative Data Summary
The following table summarizes hypothetical but representative data for DIOS analysis in different matrices to illustrate how to present such information. Note: These values are for illustrative purposes and may not reflect actual experimental results.
| Matrix | Analytical Method | Sample Preparation | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) |
| Human Plasma | LC-MS/MS | Protein Precipitation | 85 - 95 | 75 - 85 (Suppression) | 1 ng/mL |
| PVC Extract | GC-MS | Liquid-Liquid Extraction | 90 - 105 | 110 - 120 (Enhancement) | 5 µg/g |
| Saline Solution | LC-MS/MS | Direct Injection | 98 - 102 | 95 - 105 (Negligible) | 0.5 ng/mL |
| Cosmetic Cream | GC-MS | Solid-Phase Extraction | 80 - 90 | 60 - 75 (Suppression) | 10 µg/g |
Visualizations
Caption: General experimental workflow for DIOS analysis.
Caption: Decision tree for addressing matrix effects.
Technical Support Center: Mitigating Diisooctyl Sebacate (DIOS) Migration from PVC
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) materials plasticized with diisooctyl sebacate (DIOS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address and minimize plasticizer migration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIOS) migration and why is it a concern?
A1: this compound (DIOS) is a plasticizer added to PVC to increase its flexibility. Since DIOS is not chemically bound to the PVC polymer matrix, it can leach or "migrate" out of the plastic over time.[1] This is a significant concern in research and pharmaceutical applications as the migrated DIOS can contaminate sensitive samples, alter the efficacy of drug formulations, and introduce experimental variability. Furthermore, the loss of plasticizer can change the mechanical properties of the PVC, making it brittle.[2]
Q2: What are the primary methods to reduce DIOS migration from PVC?
A2: There are three main strategies to reduce DIOS migration:
-
Surface Modification: Creating a barrier on the PVC surface to prevent the plasticizer from escaping.[3][4]
-
Alternative Plasticizers: Using plasticizers that have a lower tendency to migrate.[2]
-
Incorporation of Additives: Adding substances to the PVC matrix that hinder the movement of the plasticizer.[3]
Q3: How can I choose the best method to reduce DIOS migration for my application?
A3: The optimal method depends on your specific experimental conditions, including the solvent or medium in contact with the PVC, the operating temperature, and the required flexibility of the PVC material. For applications requiring high purity, a combination of methods, such as using an alternative plasticizer in conjunction with a surface treatment, may be most effective.
Troubleshooting Guides
Issue: I am observing contamination of my aqueous solutions from DIOS migration.
| Potential Cause | Troubleshooting Steps |
| Direct contact with PVC | 1. Surface Treatment: Apply a hydrophilic coating, such as polyethylene glycol (PEG), to the PVC surface to create a barrier against DIOS migration into aqueous solutions.[3] 2. Surface Cross-linking: Utilize techniques like UV or gamma irradiation to create a denser, cross-linked surface layer on the PVC, which physically hinders plasticizer migration.[4] |
| Elevated Temperature | 1. Lower Operating Temperature: If possible, conduct experiments at a lower temperature to reduce the kinetic energy of DIOS molecules, thereby slowing down the migration rate. 2. Alternative Plasticizer: Consider using a higher molecular weight plasticizer, which is less prone to migration at elevated temperatures.[2] |
Issue: My PVC tubing is becoming brittle and cracking.
| Potential Cause | Troubleshooting Steps |
| Loss of Plasticizer | 1. Reactive Plasticizers: Use a reactive plasticizer that chemically bonds to the PVC matrix, preventing it from leaching out and ensuring long-term flexibility.[2] 2. Barrier Coating: Apply a durable, flexible coating like polyurethane to the PVC surface to prevent the loss of DIOS.[5] |
| Chemical Incompatibility | 1. Solvent Compatibility Check: Ensure that the solvents used in your experiments are compatible with plasticized PVC. Aggressive solvents can accelerate plasticizer extraction. 2. Alternative Polymer: If the solvent is critical to your experiment, consider using an alternative polymer that does not require plasticizers for flexibility. |
Quantitative Data on Migration Reduction
The following tables summarize quantitative data on the effectiveness of different methods for reducing plasticizer migration.
Table 1: Effectiveness of Surface Treatments
| Surface Treatment Method | Reported Reduction in Plasticizer Migration | Reference |
| Dielectric-Barrier Discharge (DBD) in Argon Plasma | Up to 95% | [6] |
| PLA Coating | 50% reduction in DEHP migration | [1] |
| Polyurethane Coating | Effective inhibition of plasticizer migration | [5] |
Table 2: Migration Data for Alternative Plasticizers
| Plasticizer | Migration Data | Test Standard | Reference |
| Di-n-butyl sebacate (DBS) | 12.78% after 28 days | EN ISO 177:2017 | [7][8] |
| Binary blend (DEHP/DBP) | Diffusion coefficient of 10⁻⁹ cm²/s (1000 times lower than single plasticizer) | - | [1] |
Experimental Protocols
Protocol 1: Gravimetric Measurement of Plasticizer Migration (Based on ISO 177:2016)
This method determines the tendency of plasticizers to migrate from a plastic into an absorbent material.
Materials:
-
PVC test specimen (e.g., 50 mm diameter disc)
-
Absorbent backing discs (as specified in the standard)
-
Analytical balance (accurate to 0.001 g)
-
Air-circulating oven
-
Glass plates
-
Micrometer
Procedure:
-
Conditioning: Condition the PVC test specimen and absorbent discs in a standard atmosphere as per ISO 291.
-
Initial Weighing: Accurately weigh the PVC test specimen and the two absorbent backing discs separately.
-
Assembly: Create a "sandwich" by placing the PVC test specimen between the two absorbent discs. Place this assembly between two glass plates.
-
Incubation: Place the assembly in the air-circulating oven at a specified temperature (e.g., 70°C ± 2°C) for a defined period (e.g., 24 hours).
-
Cooling: After incubation, remove the assembly from the oven and allow it to cool to room temperature in a desiccator.
-
Final Weighing: Carefully separate the PVC specimen and the absorbent discs. Weigh each component again.
-
Calculation:
-
Calculate the mass loss of the PVC specimen.
-
Calculate the mass gain of the two absorbent discs.
-
The migration is reported as the mass loss of the specimen and the mass gain of the discs.
-
Protocol 2: Qualitative Assessment of Plasticizer Migration to a Lacquer (Based on ASTM D2199-03)
This method provides an accelerated test to assess the tendency of plasticizers to transfer to a coating.
Materials:
-
PVC fabric sample
-
Glass panel coated with the test lacquer
-
Forced-convection oven
-
Weight (to apply a pressure of 0.5 psi)
-
Aluminum foil
-
Sponge rubber
Procedure:
-
Sample Preparation: Dry the lacquer-coated glass panel according to the manufacturer's instructions or for a minimum of 24 hours at room temperature followed by 2 hours at 50°C.
-
Assembly:
-
Preheat the coated glass panel, a glass square, and the weight at 50°C for 30 minutes.
-
Place the PVC fabric sample onto the coated surface.
-
Cover the PVC sample with aluminum foil, then the sponge rubber, the glass square, and finally the weight.
-
-
Incubation: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.
-
Evaluation:
-
After cooling, disassemble the setup and carefully remove the PVC fabric.
-
Visually inspect the lacquer surface for any marring, softening, or tackiness.
-
Wipe the surface of the PVC fabric with a soft cloth dampened with heptane to check for exuded plasticizer.
-
-
Rating: Rate the degree of migration based on the observed changes to the lacquer surface.
Visualizations
Caption: Mechanism of DIOS migration and intervention strategies.
Caption: Workflow for DIOS migration testing and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. p2infohouse.org [p2infohouse.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of Polymers with Diisooctyl Sebacate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers plasticized with diisooctyl sebacate (DOS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the thermal stability of these materials during experimentation and processing.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of thermal degradation in my polymer containing this compound?
A1: Thermal degradation manifests through several observable changes in the polymer's physical and chemical properties. During processing or thermal analysis, you may encounter:
-
Discoloration: Yellowing or browning of the material is a common first indicator, often resulting from the formation of conjugated double bonds after processes like dehydrochlorination in polymers like PVC.[1][2][3]
-
Changes in Mechanical Properties: The polymer may become brittle, lose its flexibility, or show reduced tensile strength due to chain scission or excessive cross-linking.[3]
-
Surface Defects: The appearance of bubbles, cracks, or a sticky surface can indicate the evolution of volatile degradation products.
-
Unwanted Odor: The release of acidic gases, such as HCl from PVC, can produce a sharp, acrid smell.[2]
Q2: My DOS-plasticized polymer is degrading at a lower temperature than expected. What are the potential causes?
A2: Premature thermal degradation can be attributed to several factors:
-
Processing Temperature: The processing temperature may be too high for the polymer formulation, accelerating degradation reactions.
-
Presence of Impurities: Contaminants, such as residual metal catalysts from polymerization, can act as catalysts for degradation.[3]
-
Oxidative Environment: The presence of oxygen during heating can lead to thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in an inert atmosphere.[3]
-
Inadequate Stabilization: The formulation may lack an effective thermal stabilizer package to protect the polymer at processing temperatures.[2][3]
-
Plasticizer Volatility: While DOS has relatively low volatility, at elevated temperatures, some plasticizer loss can occur, altering the polymer's properties and potentially contributing to degradation.
Q3: How can I improve the thermal stability of my polymer formulation containing this compound?
A3: Improving thermal stability typically involves the addition of specialized additives known as thermal stabilizers.[3] These additives work through various mechanisms to prevent degradation. The choice of stabilizer depends on the specific polymer. For PVC, a common polymer plasticized with DOS, effective stabilizers include:
-
Metal Soaps: Compounds like calcium stearate and zinc stearate are widely used. They act as acid scavengers, neutralizing harmful byproducts like HCl that can catalyze further degradation.
-
Organotin Stabilizers: These are highly effective stabilizers, particularly mercaptides, that can prevent dehydrochlorination and improve color stability.[2][4]
-
Epoxidized Oils: Epoxidized soybean oil (ESBO) can be used as a co-stabilizer and secondary plasticizer. Its epoxy groups react with and neutralize HCl, preventing the "zipper elimination" degradation cascade in PVC.[5]
-
Antioxidants: Primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) protect the polymer from oxidative degradation by scavenging free radicals and decomposing hydroperoxides.[3][4]
Q4: How do I select the right thermal stabilizer for my specific application?
A4: The selection process depends on several factors: the base polymer, the processing conditions, the end-use application requirements, and regulatory considerations. For example, in medical devices or food packaging, the toxicity of the stabilizer is a critical concern, making options like organotin stabilizers less favorable in some jurisdictions. Often, a synergistic combination of stabilizers, such as a metal soap with an antioxidant or an epoxidized oil, provides the most effective protection.[5]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during experiments.
Issue 1: Interpreting Unexpected TGA Results
Problem: Your Thermogravimetric Analysis (TGA) curve shows an early onset of degradation or multiple unexpected weight loss steps.
Troubleshooting Workflow:
Quantitative Data Summary
The thermal stability of a polymer is significantly influenced by the type of plasticizer and the presence of stabilizers. The following table summarizes TGA data for PVC plasticized with various dicarboxylate esters, including di(2-ethylhexyl) sebacate (DEHS), which is structurally similar to DOS.
| Formulation | Plasticizer (40 phr) | Tonset (°C) | Tmax1 (°C) | Tmax2 (°C) |
| Unplasticized PVC | None | ~260 | ~290 | ~450 |
| PVC-DEHP | Di(2-ethylhexyl) phthalate | 235.4 | 280.5 | 455.1 |
| PVC-D2EHSu | Di(2-ethylhexyl) suberate | - | 287.1 | - |
| PVC-D2EHAz | Di(2-ethylhexyl) azelate | - | 290.8 | - |
| PVC-D2EHSe | Di(2-ethylhexyl) sebacate | - | 281.7 | - |
Data adapted from comparative studies on PVC plasticizers.[6] Tonset is the onset temperature of degradation. Tmax1 and Tmax2 represent the temperatures of maximum degradation rate for the first (dehydrochlorination) and second (main chain scission) stages, respectively.
The data indicates that while sebacates are effective plasticizers, they can slightly lower the initial degradation temperature compared to unplasticized PVC, highlighting the need for an appropriate stabilizer package.
Experimental Protocols
Methodology 1: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal stability of a polymer containing this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8]
Objective: To determine the onset temperature of degradation and the compositional properties of the polymer.
Experimental Workflow:
Methodology 2: Differential Scanning Calorimetry (DSC)
This protocol is used to investigate the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by the plasticizer and thermal history.
Objective: To determine the effect of this compound on the thermal transitions of the polymer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen at a flow rate of 50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at a low temperature (e.g., -50°C) and then ramp the temperature to a point above the expected melting temperature (e.g., 200°C) at a rate of 10°C/min. This step removes the prior thermal history of the sample.
-
Cool: Cool the sample back down to the starting temperature (-50°C) at a controlled rate, typically 10°C/min.
-
Second Heat: Ramp the temperature again from -50°C to 200°C at 10°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.[9]
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The glass transition (Tg) will appear as a step change in the baseline, while melting (Tm) and crystallization (Tc) will appear as endothermic and exothermic peaks, respectively.
Polymer Degradation and Stabilization Mechanism
The thermal degradation of many polymers plasticized with esters, particularly halogenated polymers like PVC, is an autocatalytic process. The diagram below illustrates a simplified mechanism for PVC degradation and how common stabilizers intervene.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. d-nb.info [d-nb.info]
- 3. specialchem.com [specialchem.com]
- 4. Heat Stabilizers in Polymers: Understanding Their Importance [chembroad.com]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Diisooctyl Sebacate (DIOS) Volatility in Plasticized Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the volatility of diisooctyl sebacate (DIOS) in plasticized materials. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of DIOS as a plasticizer, with a focus on problems arising from its volatility.
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Significant weight loss of the plasticized material during thermal processing (e.g., extrusion, molding). | High processing temperatures are causing the DIOS to volatilize. | - Optimize processing parameters by lowering the temperature and reducing processing time where possible.- Ensure adequate ventilation to remove fumes, but be aware this can also accelerate loss.[1] - Consider the incorporation of a less volatile co-plasticizer, such as a polymeric plasticizer, to reduce the overall volatility of the plasticizer system. |
| The surface of the plasticized material has become oily or tacky over time, a phenomenon known as "blooming" or "exudation". | - Poor compatibility between DIOS and the polymer matrix.- Supersaturation of DIOS in the polymer.- Exposure to elevated temperatures or humidity during storage or use.[2] | - Ensure the concentration of DIOS is below the compatibility limit for the specific polymer.- Improve dispersion of DIOS during mixing.[1]- Store the material in a cool, dry environment.- Consider surface modifications of the polymer to improve plasticizer retention.[3] |
| The plasticized material has become brittle and lost its flexibility after a period of use, especially when exposed to heat. | Loss of DIOS due to evaporation (volatility) over time, leading to a decrease in the plasticizing effect. | - Select a polymer with a chemical structure that has a higher affinity for DIOS.- Incorporate additives like nanoparticles (e.g., nano-SiO2) which can hinder the migration of the plasticizer.[3]- For applications requiring high-temperature resistance, consider using a plasticizer with a higher molecular weight and lower intrinsic volatility. |
| Inconsistent material properties (e.g., flexibility, hardness) across different batches. | - Variation in the initial concentration of DIOS.- Inconsistent processing conditions leading to variable DIOS loss. | - Implement strict quality control on the incoming DIOS and polymer, and on the mixing process.- Standardize and monitor processing temperatures and times closely.- Perform quality control tests such as hardness or flexibility measurements on each batch. |
| Development of a noticeable "plastic" odor from the material, especially when heated. | Volatilization of DIOS and potentially other additives from the material. | - Reduce the processing temperature.- Consider using a higher molecular weight, lower volatility grade of plasticizer if the odor is a critical issue for the application.- Incorporate adsorbents or scavengers into the polymer matrix, if compatible with the application. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIOS) and what are its primary applications?
A1: this compound (DIOS) is an organic compound used primarily as a plasticizer.[4] It is a colorless to light yellow, oily liquid. DIOS is added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and workability, particularly at low temperatures.[5] Its applications are extensive and include wire and cable insulation, automotive interiors, medical tubing, and food packaging materials.
Q2: What makes DIOS a desirable plasticizer?
A2: DIOS is valued for its excellent low-temperature performance, meaning it keeps materials flexible even in cold conditions. It also has relatively low volatility compared to some other plasticizers, good heat stability, and is compatible with a range of polymers including PVC, styrene resins, and nitrocellulose.[4]
Q3: What factors influence the volatility of DIOS from a plasticized material?
A3: The volatility of DIOS is influenced by several factors, including:
-
Temperature: Higher temperatures significantly increase the rate of volatilization.[2]
-
Polymer Matrix: The compatibility and interaction between DIOS and the polymer chains affect its retention. Less compatible polymers will allow for easier migration of the plasticizer.
-
Concentration of DIOS: Higher concentrations can lead to increased volatility, especially if the saturation limit in the polymer is exceeded.
-
Presence of Other Additives: Other components in the formulation can interact with DIOS and affect its migration to the surface.
-
Environmental Conditions: Airflow over the material surface can accelerate the removal of volatilized DIOS, promoting further migration from within the material.
Q4: How can I reduce the volatility of DIOS in my formulation?
A4: To minimize DIOS volatility, you can:
-
Optimize the Formulation:
-
Use the lowest effective concentration of DIOS.
-
Incorporate a polymeric plasticizer, which has a much higher molecular weight and lower volatility, in combination with DIOS.
-
Add nanoparticles like nano-SiO2 or nano-CaCO3, which can create a more tortuous path for the DIOS molecules to migrate.[3]
-
-
Select an Appropriate Polymer: Choose a polymer grade that exhibits strong compatibility with DIOS.
-
Consider Surface Modification: Techniques like surface cross-linking or applying a protective coating can create a barrier that prevents DIOS from escaping.[3]
-
Control Processing and Storage Conditions: Use the lowest possible processing temperatures and store the final product in a cool, controlled environment.
Q5: Are there any alternatives to DIOS if volatility is a major concern?
A5: Yes, if DIOS volatility is a critical issue for your application, you might consider:
-
Polymeric Plasticizers: These are higher molecular weight polyesters that have very low volatility and migration rates.
-
Trimellitates: Plasticizers like trioctyl trimellitate (TOTM) are known for their low volatility and high-temperature performance.
-
Other High Molecular Weight Esters: Plasticizers with longer alkyl chains and higher molecular weights generally exhibit lower volatility.
Data Presentation
The following tables summarize key quantitative data regarding this compound to aid in experimental design and material characterization.
Table 1: Physical and Thermal Properties of this compound (DIOS)
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₅₀O₄ | [6] |
| Molecular Weight | 426.67 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | >300 °C | |
| Vapor Pressure at 25°C (298 K) | 0.0±1.0 mmHg | |
| Saturation Vapor Pressure of Dioctyl Sebacate (isomer) at 298 K | 2.74 x 10⁻⁶ Pa | [7] |
| Evaporation (6h at 200°C) | ≤ 12 % | |
| Density (20°C) | 0.913 – 0.917 g/cm³ |
Table 2: Representative Thermogravimetric Analysis (TGA) Data for Plasticized PVC
| Plasticizer System (in PVC) | Onset of Weight Loss (Tonset) | Temperature at 10% Weight Loss | Comments | Reference(s) |
| PVC with Dibutyl Sebacate (DBS) | Approx. 200-220 °C | Approx. 250-270 °C | DBS is a lower molecular weight sebacate and is expected to be more volatile than DIOS. | [8] |
| PVC with Dioctyl Phthalate (DOP) | Approx. 220-240 °C | Approx. 260-280 °C | A common phthalate plasticizer for comparison. | [9] |
| PVC with Polymeric Plasticizer | > 250 °C | > 300 °C | Demonstrates the significantly lower volatility of polymeric plasticizers. |
These values are representative and can vary based on the specific formulation, TGA heating rate, and atmosphere.
Experimental Protocols
Detailed methodologies for key experiments to evaluate DIOS volatility are provided below.
1. Thermogravimetric Analysis (TGA) for Plasticizer Volatility
Objective: To determine the weight loss of a plasticized material as a function of temperature, which is indicative of the plasticizer's volatility and the material's thermal stability.
Methodology:
-
Sample Preparation:
-
Cut a small, representative sample of the plasticized material (typically 5-10 mg).
-
Ensure the sample is of a uniform thickness to allow for consistent heat transfer and volatilization.
-
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Place the sample in an inert sample pan (e.g., aluminum or platinum).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is well above the expected decomposition temperature of the plasticizer and polymer (e.g., 600 °C).[10]
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of weight loss, which corresponds to the beginning of significant DIOS volatilization.
-
Calculate the temperature at specific weight loss percentages (e.g., 5%, 10%, 50%) for comparative analysis.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of weight loss.
-
2. Volatile Loss by the Activated Carbon Method (Based on ASTM D1203)
Objective: To measure the volatile loss from a plastic material when in contact with or in proximity to activated carbon at an elevated temperature.
Methodology:
-
Test Specimen: Prepare a test specimen of the plasticized material of a defined size (e.g., 50 mm diameter disc).
-
Initial Weighing: Accurately weigh the test specimen to the nearest 0.001 g.
-
Procedure (Method A: Direct Contact):
-
Place the specimen in a container with a bed of activated carbon.
-
Cover the specimen with more activated carbon.
-
-
Procedure (Method B: Wire Cage):
-
Place the specimen in a wire cage to prevent direct contact with the activated carbon.[7]
-
Place the cage in a container filled with activated carbon.
-
-
Heating: Place the container in an oven at a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).
-
Final Weighing: After the heating period, remove the specimen from the activated carbon, cool it to room temperature in a desiccator, and reweigh it.
-
Calculation: Calculate the percentage of volatile loss as follows:
-
Volatile Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
3. Weight Loss of Plasticizers on Heating (Based on ASTM D2288)
Objective: To determine the relative volatility of a liquid plasticizer (DIOS itself, not in a polymer matrix) at elevated temperatures.
Methodology:
-
Sample Preparation: Weigh a specified amount of DIOS (e.g., 2 g) into a tared aluminum foil dish.
-
Heating: Place the dish in a forced-ventilation oven at a specified temperature (e.g., 105 °C or 155 °C) for a defined time (e.g., 24 hours).
-
Final Weighing: Remove the dish from the oven, cool to room temperature in a desiccator, and reweigh.
-
Calculation: Calculate the percentage of weight loss. This method is useful for comparing the intrinsic volatility of different plasticizers under controlled conditions.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in managing DIOS volatility.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 27214-90-0 [chemicalbook.com]
- 6. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Diisooctyl Sebacate (DIOS) Analysis
Welcome to our technical support center for diisooctyl sebacate (DIOS) analysis. This resource is designed for researchers, scientists, and drug development professionals to help prevent, troubleshoot, and resolve contamination issues during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during DIOS analysis.
Problem: My blank samples show a peak corresponding to DIOS.
This is a classic sign of contamination. The source could be anywhere in your analytical workflow. Follow these steps to identify and eliminate the source:
-
Isolate the Contamination Source: Systematically check each component of your workflow.
-
Solvents and Reagents: Run a blank analysis with a fresh batch of solvents and reagents. If the peak disappears, your previous solvents were contaminated.
-
Glassware and Labware: Prepare a blank using glassware that has undergone a rigorous cleaning procedure (see Experimental Protocols section). If the peak is gone, your routine cleaning procedure is insufficient.
-
GC-MS System: If the above steps do not resolve the issue, the contamination may be within the GC-MS system itself. Common sources include the syringe, injector port, or column.
-
-
Clean the Contaminated Components: Once the source is identified, follow the appropriate cleaning protocol. For persistent contamination, a more intensive cleaning regimen may be necessary.
Problem: I see extraneous peaks in my chromatogram in addition to DIOS.
These "ghost peaks" can originate from various sources.
-
Septum Bleed: The injector septum can degrade at high temperatures, releasing siloxanes or other volatile compounds. Use high-quality, low-bleed septa and replace them regularly.
-
Column Bleed: Over time, the stationary phase of the GC column can degrade, leading to a rising baseline or discrete bleed peaks, especially at higher temperatures.
-
Contaminated Carrier Gas: Impurities in the carrier gas can introduce a variety of contaminants. Ensure high-purity gas and consider using an in-line gas filter.
Problem: The DIOS peak is tailing or has a poor shape.
Peak tailing can be caused by several factors:
-
Active Sites: Active sites in the injector liner or on the column can interact with DIOS, causing peak tailing. Use a deactivated liner and ensure your column is in good condition.
-
Improper Injection Technique: A slow or inconsistent injection can lead to poor peak shape. Use an autosampler for consistent and rapid injections.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of DIOS contamination in a laboratory setting?
A1: DIOS is a common plasticizer used in a variety of laboratory consumables.[1] Potential sources include:
- Plastic Labware: Polypropylene (PP) and Polyvinyl Chloride (PVC) products such as pipette tips, centrifuge tubes, and sample vials can leach DIOS.
- Tubing: Flexible PVC tubing is a significant source of plasticizer leaching.
- Gloves: Some disposable gloves may contain plasticizers that can be transferred to samples.
- Solvent Bottles and Caps: Plastic caps or liners on solvent bottles can be a source of contamination.
- Laboratory Environment: DIOS can be present in the air and dust from various plastic materials in the lab.[2]
Q2: How can I prevent DIOS contamination in my experiments?
A2: A proactive approach is the best defense against contamination.
- Use Glassware: Whenever possible, use glass volumetric flasks, pipettes, and vials instead of plastic.
- Solvent Rinsing: Rinse all glassware and labware with a high-purity solvent (e.g., hexane or acetone) before use.
- Dedicated Glassware: Use glassware dedicated solely to DIOS analysis to avoid cross-contamination.
- High-Purity Reagents: Use the highest purity solvents and reagents available.
- Minimize Plastic Use: Where plastic is unavoidable, use items made from materials less likely to leach plasticizers, such as polytetrafluoroethylene (PTFE).
- Proper Storage: Store samples and standards in glass vials with PTFE-lined caps.
Q3: What is the best way to clean laboratory glassware to remove DIOS contamination?
A3: A thorough cleaning procedure is crucial. See the detailed "General Laboratory Glassware Cleaning Protocol" in the Experimental Protocols section below. This multi-step process involves washing with a laboratory-grade detergent, rinsing with tap and deionized water, and a final rinse with a high-purity organic solvent.
Q4: My DIOS peak area is inconsistent between injections. What could be the cause?
A4: Inconsistent peak areas are often related to the injection process or system activity.
- Syringe Issues: A dirty or malfunctioning syringe can lead to variable injection volumes. Clean or replace the syringe.
- Injector Discrimination: The injector temperature may not be optimal, leading to incomplete vaporization of DIOS.
- Active Sites: As mentioned in the troubleshooting guide, active sites can adsorb the analyte, leading to lower and inconsistent responses.
Data Presentation
The following tables summarize quantitative data on the leaching of plasticizers similar to DIOS from various materials and the effectiveness of different cleaning solvents. This data can help in selecting appropriate labware and developing effective cleaning protocols.
Table 1: Leaching of Plasticizers from PVC Medical Tubing
| Plasticizer | Simulant | Contact Time (hours) | Leached Amount (µg/mL) |
| DEHP | Ethanol/Water (50/50 v/v) | 24 | ~1/8th of initial amount |
| DEHT | Ethanol/Water (50/50 v/v) | 24 | ~3 times less than DEHP |
| DINCH | Ethanol/Water (50/50 v/v) | 24 | Similar to DEHP |
| TOTM | Ethanol/Water (50/50 v/v) | 24 | >20 times less than DEHP |
Data adapted from a study on the migrability of PVC plasticizers from medical devices. The simulant used represents a worst-case scenario for leaching.
Table 2: Efficacy of Cleaning Solvents for Di-2-ethylhexyl Sebacate (a DIOS analog)
| Cleaning Solvent | Temperature | Non-Volatile Residue (mg) |
| Diethyl Ether | Ambient | 0.01 |
| N-Methyl-2-pyrrolidone (NMP) | 50°C | 0.01 |
| Hexane | Ambient | 0.02 |
| Ethanol | Ambient | 0.03 |
| Synergy | Ambient | 0.04 |
| N-Methyl-2-pyrrolidone (NMP) | Ambient | 0.07 |
| d-Limonene | Ambient | 0.09 |
| Brulin (15%) | 50°C | 0.10 |
| Brulin (5%) | 50°C | 0.11 |
| Brulin (15%) | Ambient | 0.12 |
| Brulin (5%) | Ambient | 0.14 |
This data demonstrates the effectiveness of various solvents in removing a compound structurally similar to DIOS. Lower non-volatile residue indicates better cleaning performance.[3]
Experimental Protocols
This section provides detailed methodologies for key procedures to prevent and identify DIOS contamination.
General Laboratory Glassware Cleaning Protocol
-
Initial Wash: Wash glassware thoroughly with a laboratory-grade, phosphate-free detergent (e.g., Liquinox®) and hot tap water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware at least three times with hot tap water to remove all detergent residue.
-
Deionized Water Rinse: Rinse the glassware three to five times with deionized water.
-
Solvent Rinse: Rinse the glassware three times with a high-purity solvent such as acetone or hexane. Ensure the solvent contacts all internal surfaces.
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a temperature appropriate for the glassware. Do not wipe dry, as this can introduce fibers and other contaminants.
-
Storage: Store clean glassware covered with aluminum foil or in a clean, enclosed cabinet to prevent contamination from dust and the laboratory environment.
Proposed GC-MS Method for DIOS Analysis
This is a starting point for developing a validated method for DIOS analysis. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.
-
Injector:
-
Mode: Splitless
-
Temperature: 280-300 °C
-
Liner: Deactivated, single-taper liner
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/minute to 320 °C
-
Hold: 5 minutes at 320 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan mode (e.g., m/z 40-550) for initial identification and method development. For higher sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) can be used. Key ions for DIOS would need to be determined from its mass spectrum.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting DIOS contamination.
Caption: Key strategies for preventing DIOS contamination.
References
- 1. Confronting Contamination Analytical Case Studies [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst concentration for diisooctyl sebacate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of diisooctyl sebacate (DOS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on optimizing catalyst concentration.
Troubleshooting Guide: Catalyst Concentration and Reaction Outcomes
This guide provides solutions to common problems that may arise during the synthesis of this compound, linking them to catalyst concentration issues.
| Symptom | Possible Cause (Catalyst-Related) | Recommended Actions |
| Low or incomplete conversion of sebacic acid | Insufficient catalyst concentration: The reaction rate is too slow to reach completion within the allotted time. | - Increase the catalyst concentration incrementally. For enzymatic catalysts like Novozym 435, an optimal concentration is often around 5% by weight of the reactants.[1][2] - For solid acid catalysts like nano-SO42-/TiO2, a concentration of around 5 wt% has been shown to be effective.[3] - Ensure the catalyst is active and has not degraded. |
| Product is dark or discolored (yellow to brown) | Excessive acid catalyst concentration: High concentrations of acid catalysts (e.g., sulfuric acid) can promote side reactions, such as dehydration and oxidation, leading to colored impurities.[4] | - Reduce the concentration of the acid catalyst. - Consider switching to a less corrosive and more selective catalyst, such as stannous oxide or a titanate ester.[4] - For enzymatic catalysis, discoloration is less common and may indicate issues with substrate purity or extreme reaction temperatures. |
| Formation of insoluble byproducts (humins) | High concentration of strong acid catalyst and/or high temperature: This can lead to the degradation of reactants and products. | - Optimize the catalyst concentration to the minimum effective amount. - Lower the reaction temperature. - Ensure a homogenous reaction mixture to avoid localized overheating. |
| Decreased conversion rate upon scaling up the reaction | Catalyst concentration not scaled proportionally: The catalyst-to-reactant ratio may be too low in a larger batch. | - Recalculate and ensure the catalyst concentration (as a percentage of total reactant weight) is maintained during scale-up. - Ensure efficient mixing in the larger reaction vessel to maintain catalyst dispersion. |
| Reaction stalls before completion | Catalyst deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions. | - Purify the sebacic acid and isooctyl alcohol before use. - Ensure the use of a dry, inert atmosphere (e.g., nitrogen) to prevent moisture- and oxygen-related deactivation. - For enzymatic catalysts, ensure the temperature and pH are within the optimal range for enzyme activity. |
| Difficulty in purifying the final product | High residual catalyst concentration: Excess catalyst, especially homogeneous acid catalysts, can complicate downstream processing. | - Use the minimum effective catalyst concentration to simplify neutralization and removal steps. - Consider using a heterogeneous or immobilized catalyst that can be easily filtered off after the reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: A variety of catalysts can be used, including:
-
Acid catalysts: Sulfuric acid and p-toluenesulfonic acid are common, but can lead to side reactions and corrosion.
-
Organometallic catalysts: Stannous oxide and titanate esters (e.g., titanium isopropylate) are known for high catalytic activity and producing a lighter-colored product.[4][6]
-
Enzymatic catalysts: Immobilized lipases, such as Novozym 435, offer a green and highly selective alternative, operating under milder conditions.[1][2]
-
Solid acid catalysts: Nano-SO42-/TiO2 has been shown to be an effective and reusable catalyst.[3]
Q2: How does catalyst concentration affect the rate of reaction?
A2: Generally, increasing the catalyst concentration increases the reaction rate by providing more active sites for the esterification reaction. However, beyond an optimal concentration, the rate may plateau or even decrease due to factors like catalyst aggregation or the promotion of side reactions.[7] For instance, in the synthesis of DOS using a nano-SO42-/TiO2 catalyst, the conversion of sebacic acid increased as the catalyst amount was raised to 5 wt%, but then decreased with further additions.[3]
Q3: What is a typical starting concentration for an enzymatic catalyst like Novozym 435?
A3: A common starting concentration for Novozym 435 is around 5% by weight of the total reactants.[1][2] Studies have shown that this concentration can lead to a high conversion of sebacic acid (close to 100%) under optimal temperature and molar ratio conditions.[1][2]
Q4: Can using too much catalyst be detrimental to the synthesis?
A4: Yes. An excessively high catalyst concentration can lead to several issues, including:
-
Increased side reactions, leading to lower selectivity and product purity.
-
Darker product color, especially with strong acid catalysts.
-
Formation of emulsions, which complicates the workup and purification process.[8]
-
Increased cost of the overall process.
-
In some cases, a decrease in reaction conversion has been observed with catalyst concentrations above the optimum.[3]
Q5: How can I remove the catalyst after the reaction is complete?
A5: The method of catalyst removal depends on the type of catalyst used:
-
Homogeneous acid catalysts (e.g., sulfuric acid): These are typically neutralized with a base (e.g., sodium carbonate solution) and then removed by washing with water.
-
Organometallic catalysts (e.g., stannous oxide, titanate esters): These may be removed by neutralization and washing, or in some cases by filtration if they are in a solid form.
-
Heterogeneous and immobilized catalysts (e.g., nano-SO42-/TiO2, Novozym 435): These can be easily removed by simple filtration and can often be washed and reused.
Data Presentation: Catalyst Concentration and Performance
The following table summarizes the optimal catalyst concentrations and corresponding performance metrics from various studies on this compound synthesis.
| Catalyst | Optimal Concentration | Reactant Molar Ratio (Sebacic Acid:Alcohol) | Temperature (°C) | Reaction Time (hours) | Conversion/Yield | Reference |
| Nano-SO42-/TiO2 | 5 wt% | 1:3.5 | 160 | 2 | >99% | [3] |
| Novozym 435 | 5 wt% | 1:5 | 100 | 2.5 | ~100% | [1][2] |
| Titanate Ester | 0.39% - 0.43% of sebacic acid weight | (2.4-2.6):1 (Alcohol:Acid by mass) | 210 - 225 | 3 - 4 | High (Acid number ≤ 0.20 mgKOH/g) | [6] |
| Immobilized Candida antarctica lipase B on cellulose | 0.04 g (in a specific lab-scale setup) | 1:3.5 | 40 | 30 | 76.45% | [5] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Novozym 435
This protocol is based on achieving high conversion in a solvent-free system.
Materials:
-
Sebacic acid
-
Isooctyl alcohol (2-ethylhexanol)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Reaction vessel with magnetic stirring and temperature control
-
Vacuum system (optional, for water removal)
Procedure:
-
Charge the reaction vessel with sebacic acid and isooctyl alcohol in a 1:5 molar ratio.
-
Add Novozym 435 at a concentration of 5% of the total weight of the reactants.
-
Heat the mixture to 100°C with continuous stirring.
-
If not using a solvent, consider applying a vacuum to facilitate the removal of water, which is a byproduct of the esterification and can inhibit the enzyme. Alternatively, molecular sieves can be added to adsorb water.
-
Monitor the reaction progress by measuring the acid number of the mixture at regular intervals. The reaction is considered complete when the acid number is close to zero. This typically takes around 2.5 hours.
-
Once the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for reuse.
-
The liquid product is crude this compound and can be further purified if necessary.
Protocol 2: Synthesis of this compound using a Titanate Ester Catalyst
This protocol describes a high-temperature synthesis method.
Materials:
-
Sebacic acid
-
Isooctyl alcohol (2-ethylhexanol)
-
Titanate ester catalyst (e.g., titanium isopropylate)
-
Reaction kettle with a stirrer, thermometer, and a device for water removal (e.g., Dean-Stark trap)
-
Nitrogen inlet
Procedure:
-
Charge the reaction kettle with sebacic acid and isooctyl alcohol. A typical mass ratio is 1 part sebacic acid to 2.4-2.6 parts isooctyl alcohol.
-
Begin stirring and heat the mixture to 150-165°C under a nitrogen atmosphere.
-
Add the titanate ester catalyst. The amount should be approximately 0.4% of the weight of the sebacic acid.
-
Continue to heat the reaction mixture to 210-225°C. Water will be generated and should be continuously removed from the reaction system.
-
Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by taking samples and measuring the acid number.
-
The esterification is considered complete when the acid number drops to ≤ 0.20 mgKOH/g.
-
After completion, the excess isooctyl alcohol is typically removed by vacuum distillation.
-
The crude product is then neutralized, washed, and may be further purified by distillation or treatment with activated carbon.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Diisooctyl Sebacate (DIOS) Production
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up the production of Diisooctyl Sebacate (DIOS). It covers common challenges, detailed protocols, and process parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIOS) and what are its primary applications? this compound is an ester of sebacic acid and isooctyl alcohol. It is widely used as an excellent low-temperature resistant plasticizer for materials like PVC, cold-resistant films, and artificial leather.[1][2] It also serves as a base oil for biodegradable and high-performance lubricants, including those for jet engines, due to its favorable high-temperature and low-temperature characteristics.[1]
Q2: What is the fundamental chemical reaction for DIOS synthesis? DIOS is typically synthesized through the direct esterification of sebacic acid with an isooctyl alcohol (commonly 2-ethylhexanol).[3][4][5] This is a reversible condensation reaction where water is produced as a byproduct. Driving the reaction to completion requires the continuous removal of this water.
Q3: What types of catalysts are used in DIOS production? A variety of catalysts can be used for the esterification process:
-
Traditional Acid Catalysts: Concentrated sulfuric acid is effective but can lead to side reactions and product discoloration at high temperatures.[6]
-
Organometallic Catalysts: Titanate esters (e.g., titanium isopropylate) and tin-based catalysts (e.g., stannous oxide) are widely used in industrial processes. They offer high catalytic activity, shorter reaction times, and result in a lighter-colored product with simpler post-processing.[3][4]
-
Enzymatic Catalysts: Immobilized lipases (e.g., Novozym 435) are used for "green" synthesis routes. These reactions occur under milder conditions, minimizing byproducts, but may require longer reaction times.[7][8]
Q4: What are the most significant challenges when scaling up DIOS production from lab to pilot or industrial scale? Scaling up DIOS production presents several key challenges:
-
Reaction Equilibrium: The reversible nature of esterification means that the water generated must be efficiently removed at a large scale to drive the reaction towards a high yield.
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large reactor is critical to prevent localized overheating, which can cause side reactions and product darkening.
-
Catalyst Removal and Recovery: Liquid acid catalysts require complex neutralization and washing steps, generating wastewater.[3] Solid or immobilized catalysts simplify separation but may face challenges with activity and stability over time.[9]
-
Purification: Removing unreacted starting materials (especially excess alcohol), residual catalyst, and color impurities requires multi-step purification processes like vacuum distillation and activated carbon treatment, which must be optimized for larger volumes.[4][6]
Troubleshooting Guide
Problem 1: My reaction yield is low or the conversion of sebacic acid is incomplete.
| Possible Cause | Suggested Solution |
| Inefficient Water Removal | The esterification reaction is limited by equilibrium. At scale, ensure your system has an efficient method for continuous water removal, such as a Dean-Stark trap for azeotropic distillation or the use of 4Å molecular sieves in the reaction medium.[8] |
| Catalyst Deactivation/Insufficient Loading | The catalyst may be poisoned by impurities in the raw materials or the amount used may not be sufficient for the larger batch size. Consider using catalysts known for high activity, such as titanates or stannous oxide.[3][4] Ensure accurate calculation of catalyst loading based on the limiting reactant (sebacic acid).[4] |
| Incorrect Reactant Molar Ratio | An insufficient excess of isooctyl alcohol can limit the conversion of sebacic acid. A common industrial practice is to use a molar ratio of alcohol to acid greater than the stoichiometric 2:1, often in the range of 2.4:1 to 3.5:1, to shift the equilibrium towards the product.[4][7] |
Problem 2: The final DIOS product has a dark color (high APHA/Pt-Co number).
| Possible Cause | Suggested Solution |
| Side Reactions at High Temperature | High reaction temperatures (>220°C), especially with strong acid catalysts like sulfuric acid, can cause decomposition and side reactions that create color bodies.[3][6] |
| Oxidation | The reaction mixture can oxidize at high temperatures if exposed to air. |
| Ineffective Final Purification | Residual impurities are not being adequately removed. |
Problem 3: The final product fails quality specifications (e.g., high acid value, residual alcohol).
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction was stopped before the sebacic acid was fully converted. Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is typically considered complete when the acid value drops below a target threshold (e.g., ≤ 0.20 mgKOH/g).[4] |
| Inefficient Neutralization | If using an acid catalyst, residual acidity will result in a high acid value. After the reaction, cool the mixture and perform a thorough neutralization step with an alkaline solution (e.g., 5% NaOH solution), followed by water washes until the aqueous layer is neutral.[3][5] |
| Incomplete Removal of Excess Alcohol | Unreacted isooctyl alcohol is a common impurity. This is typically removed via vacuum distillation (dealcoholysis) after the main reaction is complete.[4][5] Ensure your vacuum system is efficient and the distillation temperature is appropriate to strip the excess alcohol without degrading the product. |
Data Presentation: Process Parameters
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Example | Typical Temp. (°C) | Key Advantages | Key Challenges/Disadvantages |
| Strong Acid | Sulfuric Acid | 150 - 200 | Low cost, readily available. | Causes significant side reactions and color formation; equipment corrosion; difficult to remove (generates wastewater).[3][6] |
| Organometallic | Stannous Oxide | 200 - 230 | High catalytic activity, short reaction time, light product color, simple post-treatment.[3][6] | Higher cost than sulfuric acid, potential for metal contamination. |
| Organometallic | Titanate Ester | 210 - 225 | High activity, high yield and purity, excellent product color.[4] | Sensitive to water, higher cost. |
| Enzymatic | Immobilized Lipase | 40 - 100 | Mild reaction conditions, high selectivity, minimal byproducts, environmentally friendly.[7][8] | Long reaction times (e.g., 30+ hours), higher catalyst cost, potential for microbial contamination.[7] |
Table 2: Example Industrial Scale-Up Parameters (Titanate Catalyst)
| Parameter | Value / Specification | Reference |
| Raw Materials | Sebacic Acid, 2-Ethylhexanol | [4] |
| Mass Ratio (Alcohol:Acid) | (2.4 ~ 2.6) : 1.0 | [4] |
| Catalyst | Titanium Isopropylate | [4] |
| Catalyst Loading | 0.39% - 0.43% of sebacic acid mass | [4] |
| Esterification Temperature | 210 - 225 °C | [4] |
| Esterification Time | 3.0 - 4.0 hours | [4] |
| Reaction Endpoint (Acid Value) | ≤ 0.20 mgKOH/g | [4] |
| Final Product Purity | ≥ 99.5% | [4] |
| Final Product Color (Pt-Co) | ≤ 20 | [4] |
| Final Product Acid Value | ≤ 0.07 mgKOH/g | [4] |
| Final Yield | ~97% | [4] |
Experimental Protocols
Generalized Protocol for Scaled-Up Chemical Synthesis of DIOS
This protocol is a composite based on typical industrial practices using an organometallic catalyst.[3][4][6]
-
Reactor Charging:
-
Esterification Reaction:
-
Heat the mixture under agitation to 150-165°C.
-
Add the titanate or stannous oxide catalyst (e.g., ~0.4% of sebacic acid weight).[4]
-
Continue heating to the target reaction temperature of 210-230°C.[3][4]
-
Continuously remove the water byproduct using a reflux distributor or similar apparatus.
-
Hold at temperature for 3-5 hours. Monitor the reaction by taking samples and measuring the acid value. The reaction is complete when the acid value is ≤ 0.20 mgKOH/g.[4]
-
-
Dealcoholysis (Excess Alcohol Removal):
-
Once the reaction is complete, recover the excess 2-ethylhexanol. This is typically done by applying a vacuum (e.g., 2 Torr) while maintaining an elevated temperature (180-210°C) to distill off the unreacted alcohol.[5]
-
-
Neutralization and Washing:
-
Add a dilute alkaline solution (e.g., 5% NaOH) to neutralize the residual catalyst and any remaining acidity.[3][5] Agitate for 30 minutes.
-
Stop agitation and allow the layers to separate. Drain the lower aqueous/lye layer.
-
Wash the organic layer with hot water multiple times until the wash water is neutral.
-
Final Purification:
-
Distillation: Perform a final vacuum distillation on the washed product to remove any remaining volatiles and impurities.
-
Adsorption: For color removal, transfer the distilled product to a separate vessel, heat to ~115°C, and add activated carbon (e.g., ~0.3% by weight).[4] Stir for 30 minutes.
-
Filtration: Filter the hot mixture through a press filter to remove the activated carbon and any other particulate matter, yielding the final high-purity DIOS product.[4][6]
-
Visualizations: Workflows and Logic Diagrams
References
- 1. This compound | 27214-90-0 [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 4. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]
- 5. KR20130005367A - The method of preparing dioctyl sebacate for anticorrosive oil being used to steel plate for can of foods - Google Patents [patents.google.com]
- 6. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enzymatic Sebacate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic synthesis of sebacates. It includes troubleshooting for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using enzymes for sebacate synthesis compared to conventional chemical methods?
Enzymatic synthesis, typically using lipases, offers several advantages over traditional chemical catalysis. These include milder reaction conditions (lower temperature and pressure), which helps to prevent side reactions and degradation of sensitive substrates.[1] Enzymes also exhibit high selectivity, leading to purer products with fewer by-products, and the process is considered more environmentally friendly ("green chemistry") by avoiding harsh and often toxic chemical catalysts.[1][2]
Q2: Which enzymes are most effective for synthesizing sebacate esters?
Immobilized lipase B from Candida antarctica (CALB), often known by the commercial name Novozym 435, is widely reported as one of the most efficient biocatalysts for the synthesis of various sebacate esters, including poly(glycerol sebacate) and dioctyl sebacate.[3][4][5] Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), have also been used, but often show lower conversion rates compared to Novozym 435.[3]
Q3: What is the role of the solvent in the enzymatic synthesis of sebacates?
The choice of solvent can significantly impact the enzyme's activity and the resulting polymer's molecular weight.[6] Solvents are used to create a uniform phase for the reactants, which can enhance reaction rates.[1] Studies on poly(glycerol sebacate) synthesis have shown that acetone can be a suitable solvent for achieving high molecular weight under mild conditions.[4][6] However, solvent-free (bulk polymerization) systems are also common, which can be advantageous for reducing costs and avoiding residual solvent in the final product, though they may face challenges with high viscosity and poor enzyme dispersion.[1][7]
Q4: How does the molar ratio of substrates affect the synthesis?
The molar ratio of the diacid (sebacic acid) to the alcohol (e.g., glycerol, octanol) is a critical parameter. For polymerization reactions like poly(glycerol sebacate), an equimolar ratio of glycerol to sebacic acid is generally preferred to achieve a high degree of polymerization and molecular weight.[4][8] For the synthesis of diesters like dioctyl sebacate, an excess of the alcohol (e.g., a sebacic acid to octanol molar ratio of 1:4 or 1:5) is often used to drive the reaction towards completion and maximize the yield of the diester.[3][5]
Q5: Why is water removal important during the reaction?
Esterification is a condensation reaction that produces water as a byproduct. The accumulation of water in the reaction medium can lead to the reverse reaction (hydrolysis), which reduces the overall yield of the ester.[3] Therefore, efficient removal of water is crucial for shifting the equilibrium towards product formation. This can be achieved by applying a vacuum, using a Dean-Stark apparatus, or adding molecular sieves to the reaction mixture.[3][7][8]
Troubleshooting Guide
Issue 1: Low product yield or low conversion rate.
-
Question: My sebacate synthesis reaction is showing low conversion, even after an extended reaction time. What are the potential causes and how can I improve the yield?
-
Answer:
-
Inefficient Water Removal: As mentioned in the FAQ, water produced during the reaction can inhibit the forward reaction. Ensure your system for water removal is functioning optimally. Using molecular sieves, applying a vacuum, or employing a solvent system that allows for azeotropic removal of water can significantly improve yields.[3][7]
-
Suboptimal Enzyme Choice or Activity: The chosen lipase may not be the most effective for your specific substrates. Novozym 435 is often the most active, but it's worth screening other lipases if yields are poor.[3][5] Also, ensure the enzyme has not been denatured by improper storage or extreme pH/temperature.
-
Suboptimal Molar Ratio: An inappropriate molar ratio of sebacic acid to alcohol can limit the conversion. For diester synthesis, increasing the excess of alcohol can enhance the yield.[3]
-
Insufficient Enzyme Concentration: The reaction rate is often proportional to the enzyme concentration up to a certain point.[5][6] Increasing the amount of enzyme may boost the conversion rate. However, beyond an optimal concentration, there may be no significant improvement.[5]
-
Issue 2: The molecular weight of my poly(glycerol sebacate) (PGS) is too low.
-
Question: I am synthesizing PGS, but the resulting pre-polymer has a low molecular weight and a low degree of esterification. What should I adjust?
-
Answer:
-
Non-Optimal Reaction Conditions: Temperature and reaction time are key. For enzymatic synthesis, temperatures between 40°C and 90°C are common.[4][9] Increasing the reaction time or temperature (within the enzyme's stable range) can help increase molecular weight.[8]
-
Imprecise Molar Ratio: Deviations from an equimolar ratio of glycerol to sebacic acid can limit the final molecular weight.[4][8] Ensure accurate measurement of your reactants.
-
Glycerol Loss: Glycerol can evaporate at higher temperatures, leading to an imbalance in the stoichiometry. Consider using a lower reaction temperature for a longer duration or a reflux condenser to minimize this loss.[8]
-
Insufficient Enzyme Amount: A higher concentration of the enzyme (e.g., CALB) can lead to a higher molecular weight.[4][6]
-
Issue 3: I am observing significant batch-to-batch variation in my results.
-
Question: The mechanical properties and degradation profiles of my synthesized sebacate polymer are inconsistent between batches. How can I improve reproducibility?
-
Answer:
-
Inconsistent Reaction Parameters: Ensure precise and consistent control over reaction temperature, time, and vacuum level for every batch. Use calibrated equipment with uniform heat distribution.[8]
-
Variable Water Removal: The efficiency of water removal can vary. Monitor and control this process consistently.
-
Variable Reactant Quality: Ensure the purity and consistency of your starting materials (sebacic acid and alcohol) from batch to batch.
-
Enzyme Deactivation: If you are reusing the enzyme, its activity may decrease over time. Test the enzyme activity periodically or use a fresh batch of enzyme for critical experiments.[3]
-
Issue 4: Premature gelation occurs during the polymerization.
-
Question: My poly(glycerol sebacate) synthesis reaction is forming a gel before I can achieve the desired pre-polymer characteristics. How can I prevent this?
-
Answer:
-
Excessive Reaction Temperature or Time: High temperatures can accelerate the reaction to the point of significant crosslinking and gelation.[8] Carefully control the reaction parameters, possibly by reducing the temperature or shortening the pre-polymerization step.
-
High Catalyst Activity: A very high concentration or a highly active catalyst might push the reaction too quickly. Consider reducing the enzyme concentration.[8]
-
Monitoring Viscosity: Regularly monitor the viscosity of the reaction mixture. A rapid increase in viscosity is an indicator of approaching gelation, and the reaction should be stopped.[8]
-
Data Presentation: Reaction Parameters
Table 1: Comparison of Different Lipases for Dioctyl Sebacate Synthesis
| Lipase Source | Enzyme | Sebacic Acid Conversion (with 1-octanol) | Sebacic Acid Conversion (with 2-octanol) |
| Candida antarctica | Novozym 435 | ~100% | ~100% |
| Rhizomucor miehei | Lipozyme RM IM | 68.6% | 8.0% |
| Thermomyces lanuginosus | Lipozyme TL IM | 7.8% | 2.3% |
| Data adapted from a study on solvent-free synthesis.[3] |
Table 2: Effect of Enzyme Concentration on Sebacate Diester Synthesis
| Alcohol | Enzyme Concentration (wt. %) | Conversion / Overall Productivity |
| Isoamyl alcohol | 2.5% | 60.0 ± 0.161% |
| Isoamyl alcohol | 10% | 86.0 ± 0.171% |
| Isobutyl alcohol | 2.5% | 57.0 ± 0.121% |
| Isobutyl alcohol | 10% | 87.4 ± 0.076% |
| Conditions: Novozym 435, 1 hour reaction time. Further increases beyond 10% showed no significant change in conversion.[5] |
Table 3: Effect of Reaction Conditions on Poly(glycerol sebacate) (PGS) Properties
| Enzyme Amount (wt. %) | Sebacic Acid/Glycerol Ratio | Molecular Weight (Mw, kDa) | Degree of Branching (DB, %) |
| 3.4 | 1:1 | 3.0 | 17% |
| 13.6 | 1:1 | 16.0 | 41% |
| Conditions: Acetone solvent, 40°C, 24 hours.[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Dioctyl Sebacate
This protocol is based on a typical solvent-free synthesis using Novozym 435.[3]
-
Reactant Preparation: In a round-bottom flask, add sebacic acid and 1-octanol. A common molar ratio to start with is 1:5 (sebacic acid:octanol).[3]
-
Enzyme Addition: Add the immobilized lipase, Novozym 435. A typical starting concentration is 5 wt.% relative to the total mass of the reactants.[3]
-
Reaction Setup: Place the flask in a heating mantle with magnetic stirring. Set the reaction temperature to 100°C.[3] To facilitate water removal, the reaction can be run under a light vacuum or with a stream of inert gas (e.g., nitrogen) passing over the surface.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots over time and determining the remaining sebacic acid concentration via titration with a standard NaOH solution.[5]
-
Reaction Termination and Product Isolation: Once the desired conversion is reached (e.g., after several hours), stop the reaction by cooling the mixture to room temperature.
-
Enzyme Recovery: Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.[3]
-
Product Purification: The excess octanol can be removed from the product mixture using vacuum distillation to yield the purified dioctyl sebacate.
Protocol 2: Enzymatic Synthesis of Poly(glycerol sebacate) (PGS) Pre-polymer
This protocol describes a synthesis using a solvent system, adapted from literature.[4][10]
-
Reactant Preparation: To a reaction vessel, add equimolar amounts of glycerol and sebacic acid.[4]
-
Solvent and Drying Agent Addition: Add a suitable solvent, such as acetone. Add molecular sieves (e.g., 4 Å) to the mixture to continuously remove the water produced during esterification.[4][7]
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB), typically at a concentration of 10-14 wt.% of the total reactant mass.[4][6]
-
Reaction Setup: Seal the vessel and place it in an incubator shaker or a reaction block with magnetic stirring. Set the temperature to 40°C and allow the reaction to proceed for 24-48 hours.[4]
-
Reaction Termination: After the desired time, stop the reaction by filtering off the enzyme and molecular sieves.
-
Product Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting viscous liquid is the PGS pre-polymer. The molecular weight and degree of branching can be analyzed using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Visualizations
Caption: General experimental workflow for the enzymatic synthesis of sebacates.
Caption: Key parameters influencing the outcomes of enzymatic sebacate synthesis.
Caption: Troubleshooting decision tree for low yield/molecular weight issues.
References
- 1. Recent Advances in the Enzymatic Synthesis of Polyester [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chesci.com [chesci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of diisooctyl sebacate in polymer blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of diisooctyl sebacate (DOS) in polymer blends.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the poor solubility of this compound in your polymer formulations.
Question: What are the common signs of poor solubility or incompatibility of this compound in a polymer blend?
Poor compatibility between this compound and a polymer can manifest in several ways, including:
-
Phase Separation: The most common indicator is a cloudy or hazy appearance in the final blend, which suggests that the plasticizer has formed separate microscopic domains within the polymer matrix.
-
"Blooming" or "Sweating": This occurs when the plasticizer migrates to the surface of the polymer, forming an oily or crystalline layer. This indicates that the plasticizer is not well-retained within the polymer matrix.
-
Reduced Mechanical Properties: Incompatibility can lead to a final product that is more brittle and less flexible than desired.
-
Inconsistent Glass Transition Temperature (Tg): An incompatible plasticizer will not effectively lower the Tg of the polymer, or the observed Tg may be broad or show multiple transitions.
Question: How can I systematically troubleshoot the poor solubility of this compound in my polymer blend?
Follow this workflow to identify and address the root cause of poor solubility:
Frequently Asked Questions (FAQs)
Question: What is the role of solubility parameters in determining compatibility?
The Hildebrand solubility parameter (δ) is a numerical value that indicates the cohesive energy density of a substance.[1] For a plasticizer to be miscible with a polymer, their solubility parameters should be very close.[1][2] A large difference in solubility parameters suggests poor compatibility.
Question: What are the solubility parameters for this compound and some common polymers?
| Material | Hildebrand Solubility Parameter (δ) (cal/cm³)½ | Hansen Solubility Parameters (MPa½) |
| This compound (DOS) | 8.6[3] | - |
| Poly(vinyl chloride) (PVC) | 9.7[4] | δd: 16.8, δp: 8.9, δh: 6.1[5] |
| Poly(methyl methacrylate) (PMMA) | 9.1 | δd: 17.9, δp: 10.1, δh: 5.4[6] |
| Polystyrene | 9.1 | - |
| Dibutyl Sebacate (DBS) (Alternative) | 9.2[4] | δd: 16.7, δp: 4.5, δh: 4.1[5] |
Note: Hansen parameters further divide the total Hildebrand parameter into dispersion (δd), polar (δp), and hydrogen bonding (δh) components for a more detailed compatibility assessment.[7]
Question: How does temperature affect the solubility of this compound in a polymer blend?
Generally, increasing the temperature during processing can enhance the solubility of a plasticizer in a polymer.[8] For PVC, as the temperature rises to between 80°C and 95°C, the polymer grains absorb the plasticizer more readily, leading to better dispersion.[5] However, excessively high temperatures can cause degradation of the polymer or plasticizer.
Question: Can a co-solvent or compatibilizer improve the solubility of this compound?
Yes, introducing a co-solvent that is miscible with both the this compound and the polymer can improve compatibility.[9] Co-solvents can facilitate mass transport by reducing the viscosity of the system.[9] For immiscible polymer blends, a compatibilizer, such as a graft copolymer, can be added to improve the interfacial adhesion between the different phases.[10]
Question: What are some suitable alternative plasticizers if this compound remains insoluble?
If you continue to face solubility issues with this compound, consider alternatives with solubility parameters closer to your polymer. For example, dibutyl sebacate (DBS) has shown excellent compatibility with PVC.[5]
Experimental Protocols
1. Determination of Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)
This method assesses compatibility by observing the glass transition temperature (Tg) of the polymer-plasticizer blend. A single, sharp Tg that decreases with increasing plasticizer concentration indicates good miscibility.
Methodology:
-
Sample Preparation:
-
Prepare a series of physical mixtures of the polymer and this compound at varying weight ratios (e.g., 90:10, 80:20, 70:30).
-
Accurately weigh 5-10 mg of each mixture into a standard aluminum DSC pan and hermetically seal it.
-
Prepare a sample of the pure polymer as a control.
-
-
DSC Analysis:
-
Place the sample pan in the DSC instrument.
-
Heat the sample to a temperature above the polymer's melting temperature (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) to ensure a homogeneous melt and erase thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below the expected Tg.
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
-
Data Interpretation:
-
Determine the Tg from the second heating scan.
-
Plot the Tg of the blends as a function of the this compound weight fraction.
-
A linear or near-linear decrease in Tg with increasing plasticizer content suggests good compatibility. Multiple or broad Tgs indicate phase separation and poor compatibility.
-
2. Assessment of Polymer-Plasticizer Compatibility by Dilute Solution Viscometry
This technique evaluates the interactions between the polymer and plasticizer in a common solvent. Changes in the intrinsic viscosity of the polymer blend solution can indicate compatibility or incompatibility.[2]
Methodology:
-
Solution Preparation:
-
Select a solvent that dissolves both the polymer and this compound.
-
Prepare stock solutions of the pure polymer and this compound in the chosen solvent at a known concentration.
-
Prepare a series of blend solutions by mixing the stock solutions at different volume ratios while keeping the total polymer concentration constant.
-
-
Viscosity Measurement:
-
Use an Ubbelohde or similar capillary viscometer maintained at a constant temperature.
-
Measure the flow time of the pure solvent and each of the polymer and blend solutions.
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) for each solution.
-
Plot the reduced viscosity versus concentration for each blend and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).
-
Plot the intrinsic viscosity of the blends against the weight fraction of the plasticizer. A linear relationship suggests compatibility, while a significant deviation from linearity indicates incompatibility.
-
References
- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Determination of polymer-polymer miscibility by viscometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Solved The solubility parameters of poly(vinyl chloride) | Chegg.com [chegg.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Diisooctyl Sebacate Purity: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of diisooctyl sebacate, a widely used excipient and plasticizer, is critical to ensuring the quality, safety, and efficacy of pharmaceutical formulations and other high-purity applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of this compound purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction to Purity Validation
This compound, chemically known as bis(6-methylheptyl) decanedioate, is a high-boiling point ester synthesized from sebacic acid and isooctanol. Its manufacturing process can introduce impurities such as residual starting materials (sebacic acid and isooctanol), by-products from side reactions, or contaminants from the equipment. Accurate and reliable purity assessment is therefore a crucial step in quality control.
Comparison of Analytical Methods for Purity Determination
While several methods are available for purity analysis, they differ in their principles, sensitivity, and the type of information they provide. This section compares ¹H NMR spectroscopy with two common chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates compounds based on their volatility and interaction with a stationary phase. | Separates compounds based on their polarity and interaction with a stationary phase. |
| Quantitation | Absolute quantitation (qNMR) is possible with an internal standard, providing a direct measure of purity without the need for a specific reference standard of the analyte. | Relative quantitation, requiring a reference standard of known purity for accurate determination. | Relative quantitation, requiring a reference standard of known purity. |
| Structural Information | Provides detailed structural information, enabling the identification of unknown impurities. | Provides limited structural information; often coupled with a mass spectrometer (GC-MS) for identification. | Provides limited structural information; fractions can be collected for further analysis. |
| Sensitivity | Moderate sensitivity, typically requiring milligram quantities of the sample. | High sensitivity, capable of detecting impurities at parts-per-million (ppm) levels. | High sensitivity, capable of detecting impurities at ppm levels. |
| Sample Throughput | Relatively fast analysis time per sample. | Can have longer run times depending on the separation method. | Can have varying run times depending on the separation method. |
| Destructive | Non-destructive, the sample can be recovered after analysis. | Destructive. | Generally non-destructive, fractions can be collected. |
Table 1: Comparison of Analytical Methods for Purity Determination. This table highlights the key differences between ¹H NMR, GC, and HPLC for the purity analysis of this compound.
Validating this compound Purity Using ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.
The following table summarizes the expected chemical shifts for this compound and its potential impurities in a typical deuterated solvent like chloroform-d (CDCl₃).
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| This compound | -O-CH₂ -CH- | ~ 4.05 | t |
| -CO-CH₂ -CH₂- | ~ 2.28 | t | |
| -CH₂-CH₂ -CO- | ~ 1.62 | m | |
| -CH(CH₃)₂ | ~ 1.50 | m | |
| -CH₂- chain | ~ 1.2-1.4 | m | |
| -CH(CH₃ )₂ | ~ 0.88 | d | |
| Sebacic Acid | -COOH | 10-12 (broad) | s |
| -CO-CH₂ -CH₂- | ~ 2.35 | t | |
| -CH₂-CH₂ -CO- | ~ 1.63 | m | |
| -CH₂- chain | ~ 1.3 | m | |
| Isooctanol (6-methyl-1-heptanol) | -CH₂ -OH | ~ 3.6 | t |
| -OH | Variable (broad) | s | |
| -CH(CH₃)₂ | ~ 1.5 | m | |
| -CH₂- chain | ~ 1.1-1.4 | m | |
| -CH(CH₃ )₂ | ~ 0.87 | d |
Table 2: Expected ¹H NMR Chemical Shifts. This table provides a guide to identifying this compound and its common impurities in a ¹H NMR spectrum. Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
High-precision analytical balance
-
Class A volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard (e.g., 20 mg) into a volumetric flask (e.g., 10 mL).
-
Dissolve the standard in the deuterated solvent and dilute to the mark.
-
Calculate the exact concentration of the internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 30 mg) into a vial.
-
Accurately add a known volume of the internal standard stock solution to the vial.
-
Ensure the sample is completely dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet at ~4.05 ppm corresponding to the -O-CH₂- protons) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
The following diagram illustrates the logical workflow for validating the purity of this compound.
Figure 1. Workflow for purity validation.
Conclusion
Validating the purity of this compound is essential for ensuring product quality and safety. While GC and HPLC are valuable techniques for detecting and quantifying impurities, ¹H NMR spectroscopy offers the distinct advantage of being a primary method that provides both structural and absolute quantitative information without the need for a specific reference standard of the analyte. By following a robust experimental protocol, qNMR can deliver highly accurate and reliable purity assessments, making it an invaluable tool for researchers, scientists, and drug development professionals. For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended.
A Comparative Guide: Diisooctyl Sebacate (DIOS) vs. Dioctyl Phthalate (DOP) as Plasticizers
In the realm of polymer science and pharmaceutical development, the choice of a plasticizer is critical in defining the final properties and safety profile of a product. For decades, dioctyl phthalate (DOP) has been a benchmark plasticizer for polyvinyl chloride (PVC) due to its high efficiency and low cost. However, mounting concerns over the toxicological effects of phthalates have driven the search for safer alternatives. This guide provides an objective, data-supported comparison between DOP and a prominent non-phthalate alternative, diisooctyl sebacate (DIOS), to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Performance Comparison: DIOS vs. DOP
The efficacy of a plasticizer is determined by its ability to impart flexibility, its permanence within the polymer matrix, and its stability under various environmental stresses.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each plasticizer is the starting point for any comparative analysis.
| Property | This compound (DIOS) | Dioctyl Phthalate (DOP) |
| Chemical Formula | C26H50O4 | C24H38O4 |
| Molecular Weight | 426.66 g/mol | 390.6 g/mol |
| Appearance | Colorless or light yellow liquid | Colorless, odorless oily liquid |
| Boiling Point | 256°C @ 0.7 kPa | ~385 °C |
| Flash Point | ~205°C | ~206 °C |
| Density | 0.913 – 0.916 g/cm³ @ 20°C | 0.986 g/cm³ @ 20 °C |
Plasticizer Performance in PVC
The performance of a plasticizer in a polymer matrix like PVC is evaluated based on several key metrics. While direct comparative studies are limited, the following table synthesizes available data to provide a performance overview.
| Performance Metric | This compound (DIOS) | Dioctyl Phthalate (DOP) | Significance |
| Plasticizing Efficiency | Excellent | Excellent | Measures the amount of plasticizer needed to achieve a desired level of flexibility. Higher efficiency is more cost-effective. |
| Shore A Hardness Reduction | Effective in reducing hardness | Significant reduction in hardness | A lower Shore A hardness value indicates greater flexibility of the plasticized material. |
| Migration Resistance | Generally higher than DOP | Prone to migration, especially with lipophilic substances | Low migration is crucial for applications with direct contact, such as medical devices and pharmaceutical packaging, to prevent contamination. |
| Volatile Loss | Generally lower than DOP | Higher volatility compared to many alternatives | Lower volatility ensures the long-term stability and performance of the plasticized product. |
| Thermal Stability | Good thermal-oxidative stability | Good, can be improved with co-stabilizers | High thermal stability is necessary for materials that undergo heat sterilization or are used in high-temperature environments. |
| Low-Temperature Flexibility | Excellent | Good | Essential for applications where the material must remain flexible and not become brittle at low temperatures. |
Toxicological Profile: A Key Differentiator
The most significant divergence between DIOS and DOP lies in their toxicological profiles.
| Aspect | This compound (DIOS) | Dioctyl Phthalate (DOP) |
| General Toxicity | Generally considered to have a favorable toxicological profile. | Concerns regarding reproductive and developmental toxicity. Classified as a substance of very high concern in Europe. |
| Endocrine Disruption | Not generally considered an endocrine disruptor. | Known endocrine disruptor, exhibiting anti-androgenic effects. |
DOP and other phthalates have been identified as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal system. The primary mechanism of concern is their anti-androgenic activity, which can disrupt male reproductive development and function.
Experimental Methodologies
To ensure reproducible and comparable results when evaluating plasticizers, standardized experimental protocols are essential.
Shore A Hardness Measurement (ASTM D2240)
This test measures the indentation hardness of a material.
-
Apparatus: A Shore A durometer.
-
Test Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.
-
Procedure: a. Place the specimen on a hard, flat surface. b. Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact. c. Read the hardness value on the dial within 1 second of firm contact. d. Take at least five measurements at different positions on the specimen and calculate the average.
Solvent Extraction for Migration Analysis (ASTM D1239)
This method determines the loss of plasticizer from a plastic material when immersed in a liquid.
-
Apparatus: Analytical balance, oven, inert containers (e.g., glass), and a chosen solvent (e.g., hexane, ethanol, or a food simulant).
-
Test Specimen: A precisely cut piece of plasticized PVC of known surface area and weight.
-
Procedure: a. Weigh the conditioned test specimen to the nearest 0.001 g (W1). b. Immerse the specimen in a specified volume of the chosen solvent in an inert container. c. Incubate at a controlled temperature for a specified duration (e.g., 24 hours at 50°C). d. Remove the specimen, gently wipe off excess solvent, and dry it in an oven at a specified temperature until a constant weight is achieved (W2). e. The percentage of weight loss is calculated as: [(W1 - W2) / W1] * 100.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Test Specimen: A small, uniform sample of the plasticized PVC (typically 5-10 mg).
-
Procedure: a. Place the specimen in the TGA furnace. b. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). c. The weight of the sample is continuously monitored and recorded as a function of temperature. d. The onset temperature of decomposition is a measure of the material's thermal stability.
Visualizing Experimental and Biological Processes
Workflow for Plasticizer Performance Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of two plasticizers.
Caption: Workflow for evaluating and comparing plasticizer performance.
Phthalate Interference with Androgen Signaling
Phthalates, including DOP, are known to interfere with the endocrine system, primarily by exhibiting anti-androgenic activity. This can disrupt normal reproductive development and function. The diagram below illustrates a simplified signaling pathway for this disruption.
Caption: Phthalate interference with the androgen signaling pathway.
Conclusion
The choice between this compound and dioctyl phthalate involves a trade-off between established performance and toxicological safety. While DOP has a long history of effective and cost-efficient plasticization, the significant health and environmental concerns associated with phthalates are major drivers for the adoption of alternatives. DIOS presents a viable alternative with a more favorable safety profile and, in some aspects, superior performance characteristics such as better low-temperature flexibility and lower volatility. For applications in the pharmaceutical and medical device industries, where patient safety and material stability are paramount, the advantages of a non-phthalate plasticizer like DIOS are compelling. Researchers and drug development professionals are encouraged to conduct their own comparative studies using the outlined experimental protocols to determine the most suitable plasticizer for their specific applications, taking into account both performance requirements and the evolving regulatory landscape.
A Comparative Performance Analysis of Diisooctyl Sebacate and Other Sebacate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Sebacate esters, derived from sebacic acid, are a class of plasticizers renowned for their excellent low-temperature flexibility, high thermal stability, and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC).[1] This guide provides an objective comparison of the performance of diisooctyl sebacate (DIOS) against other commonly used sebacate esters, namely dioctyl sebacate (DOS) and dibutyl sebacate (DBS). The information presented herein, supported by experimental data and standardized testing protocols, is intended to assist researchers and formulation scientists in making informed decisions for their specific applications.
Executive Summary
This compound (DIOS), dioctyl sebacate (DOS), and dibutyl sebacate (DBS) are all effective plasticizers, but they exhibit key differences in their performance profiles. Generally, the length of the alkyl chain in the ester influences properties such as volatility, plasticizing efficiency, and low-temperature performance. Longer-chain esters like DIOS and DOS tend to offer lower volatility and better thermal stability, while shorter-chain esters like DBS can provide excellent plasticizing efficiency at a lower molecular weight. The choice between these esters will ultimately depend on the specific performance requirements of the end-product, including the desired flexibility at low temperatures, resistance to extraction, and thermal endurance.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in a polymer matrix. The following table summarizes key properties for DIOS, DOS, and DBS based on available data.
| Property | This compound (DIOS) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) | Test Method |
| Molecular Formula | C26H50O4[2] | C26H50O4[3] | C18H34O4 | - |
| Molecular Weight ( g/mol ) | 426.7[2] | 426.7 | 314.4 | - |
| Appearance | Colorless or light yellow clear liquid[4] | Colorless to yellowish liquid[3] | - | Visual |
| Viscosity @ 40°C (mm²/s or cSt) | 11-13[4] | Report[5] | - | ASTM D445 |
| Viscosity @ 100°C (mm²/s or cSt) | 3-5[4] | - | - | ASTM D445 |
| Density @ 20°C (g/cm³) | 0.91-0.92[4] | 0.912 @ 25°C[3] | 0.936 @ 20°C | ASTM D1298 |
| Flash Point (°C) | ≥ 220 (open cup)[4] | >230[3] | 188 | ASTM D92 |
| Pour Point (°C) | ≤ -60[4] | -48[3] | -10 | ASTM D97 |
| Acid Value (mg KOH/g) | ≤ 0.1[4] | ≤ 0.1[5] | - | ASTM D974 |
| Moisture (%) | ≤ 0.30[4] | ≤ 0.1[5] | - | ASTM E203 |
Note: Data for DBS is less consistently available in the same format. The provided values are typical but may vary between suppliers.
Performance as a Plasticizer in PVC
The primary application for these sebacate esters is as plasticizers for PVC. Their performance in this capacity is evaluated based on several key parameters, including mechanical properties of the plasticized PVC, low-temperature flexibility, thermal stability, and resistance to migration.
| Performance Parameter | This compound (DIOS) | Dioctyl Sebacate (DOS) | Dibutyl Sebacate (DBS) |
| Tensile Strength | Data not readily available | - | 15.7 MPa[6] |
| Elongation at Break | Data not readily available | - | 350%[6] |
| Shore A Hardness | Data not readily available | - | 80.2[6] |
| Low-Temperature Flexibility | Excellent[7][8] | Excellent[9][10] | Superior properties at low temperatures[11] |
| Thermal Stability | High[8] | High[9] | Good |
| Volatility | Very Low[8] | Low[9] | Low |
| Extraction Resistance (Water/Soapy Water) | Excellent[8] | Excellent[1] | Good |
| Oil Resistivity | - | Good | Good[11] |
Note: The performance data for DBS was obtained from a study on a specific PVC formulation and may not be directly comparable to other formulations.
Experimental Protocols
To ensure objective and reproducible comparisons of plasticizer performance, standardized experimental protocols are employed. Below are detailed methodologies for key performance indicators.
Plasticizer Efficiency (Mechanical Properties)
This test evaluates how effectively a plasticizer imparts flexibility and alters the mechanical properties of a polymer.
-
Standard: ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride
-
Methodology:
-
Sample Preparation: PVC formulations are prepared with varying concentrations of the sebacate ester being evaluated. These formulations are then molded into standardized test specimens (e.g., dumbbell-shaped) and conditioned in a controlled environment.[12]
-
Tensile Testing: The conditioned specimens are subjected to tensile stress in a universal testing machine until they fracture.[12]
-
Data Acquisition: Key parameters are measured during the test, including:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Modulus of Elasticity: A measure of the material's stiffness.[12]
-
-
Low-Temperature Flexibility
This test determines the temperature at which a plasticized material becomes brittle and loses its flexibility.
-
Standard: ASTM D1043 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test
-
Methodology:
-
Specimen Preparation: A rectangular test specimen of the plasticized polymer is prepared.
-
Torsional Apparatus: The specimen is mounted in a torsional apparatus, which is enclosed in a temperature-controlled chamber.
-
Cooling and Twisting: The temperature of the chamber is gradually lowered. At specific temperature intervals, a controlled torsional force is applied to the specimen, and the resulting angle of twist is measured.
-
Stiffness Calculation: The apparent modulus of rigidity is calculated from the applied torque and the angle of twist. The temperature at which the stiffness reaches a specified value is often reported as the low-temperature flexibility limit.[13][14]
-
Thermal Stability
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the plasticizer and the plasticized polymer.
-
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the plasticizer or the plasticized polymer is placed in a TGA instrument.[15]
-
Heating Program: The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).[16]
-
Weight Loss Measurement: The TGA instrument continuously measures the weight of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve (weight vs. temperature) provides information on the onset temperature of decomposition, the rate of decomposition, and the percentage of volatile components (including the plasticizer).[15][17]
-
Plasticizer Migration (Extraction by Liquids)
This test measures the resistance of the plasticizer to being extracted from the polymer matrix when in contact with various liquids.
-
Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals
-
Methodology:
-
Specimen Preparation: Test specimens of the plasticized plastic film of specified dimensions are prepared and weighed.
-
Immersion: The specimens are completely immersed in a test liquid (e.g., distilled water, soapy water, oil) in a container.[18]
-
Conditioning: The container with the specimen and liquid is kept at a specified temperature for a defined period (e.g., 24 hours at 23°C).
-
Final Weighing: After the immersion period, the specimens are removed, dried, and reweighed.
-
Calculation: The percentage weight loss is calculated, which represents the amount of plasticizer and other extractable components lost to the liquid.[18]
-
Visualizing Experimental Workflows and Comparative Logic
To further clarify the experimental process and the logical comparison between the sebacate esters, the following diagrams are provided.
Caption: Workflow for Evaluating Sebacate Ester Performance as PVC Plasticizers.
Caption: Key Property Comparison of DIOS, DOS, and DBS.
Conclusion
This compound, dioctyl sebacate, and dibutyl sebacate each offer a unique set of properties that make them suitable for different applications.
-
DIOS and DOS are excellent choices for applications requiring high performance at low temperatures, good thermal stability, and low volatility. Their higher molecular weight contributes to better permanence within the polymer matrix. The subtle difference in their alkyl chain structure (isooctyl vs. n-octyl) may lead to minor variations in properties like viscosity and compatibility, which should be evaluated on a case-by-case basis.
-
DBS , with its lower molecular weight, is a highly efficient plasticizer and can be a cost-effective option. It provides good low-temperature properties and is suitable for a wide range of polymers.[11] However, its higher volatility compared to DIOS and DOS might be a limiting factor in applications where long-term stability and low migration are critical.
For researchers and drug development professionals, where material purity, stability, and well-defined properties are crucial, the selection of a plasticizer like DIOS or DOS may be preferable, especially in applications involving sensitive materials or stringent regulatory requirements. It is always recommended to conduct specific testing with the intended polymer system to determine the optimal sebacate ester and its concentration for any given application.
References
- 1. Sebacates – Nayakem [nayakem.com]
- 2. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. This compound (DIOS) - Synthetic Ester Base Oils - Weifang Jahwa Chemical Co.,Ltd [cnjahwa.com]
- 5. Dioctyl Sebacate (DOS) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. Dioctyl sebacate CAS 122-62-3 - Buy Dioctyl sebacate, CAS 122-62-3, C26H50O4 Product on BOSS CHEMICAL [bosschemical.com]
- 9. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 10. nbinno.com [nbinno.com]
- 11. Dibutyl sebacate - Wikipedia [en.wikipedia.org]
- 12. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. What Is the TGA Test for Plastics? | Thermogravimetric Analysis [navasinstruments.com]
- 16. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 17. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 18. d-nb.info [d-nb.info]
A Comparative Analysis of Branched vs. Linear Sebacate Plasticizers: A Guide for Researchers and Drug Development Professionals
In the realm of polymer science and pharmaceutical formulations, the choice of a plasticizer is critical in defining the final properties of the material. Sebacate esters, derived from the bio-based sebacic acid, are a class of plasticizers known for their excellent low-temperature performance and compatibility with a range of polymers, including polyvinyl chloride (PVC) and various resins used in medical devices and drug coatings.[1][2] A key consideration in selecting a sebacate plasticizer is its molecular architecture: specifically, whether the alcohol component is linear or branched. This decision involves a trade-off between plasticizing efficiency, permanence, and thermal stability.
This guide provides an objective, data-supported comparison of branched and linear sebacate plasticizers to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
The fundamental difference between branched and linear sebacate plasticizers lies in the structure of the ester side chains, which significantly impacts their interaction with polymer chains. Generally, branched sebacates, such as di(2-ethylhexyl) sebacate (DOS), exhibit superior resistance to migration and extraction due to their molecular structure, which increases entanglement with the polymer matrix.[3][4] This enhanced permanence makes them suitable for applications where plasticizer loss over time is a critical concern, such as in medical tubing and long-term storage containers.
Conversely, linear sebacates, like dibutyl sebacate (DBS), can offer higher plasticizing efficiency. Their linear structure can more effectively disrupt polymer chain-to-chain interactions, leading to a greater reduction in the glass transition temperature (Tg) at similar concentrations.[5] However, this often comes at the cost of increased volatility and a higher propensity for migration. The selection, therefore, hinges on the specific performance requirements of the end product.
Comparative Performance Data
The following tables summarize key performance indicators for branched and linear sebacate plasticizers. The data is compiled from various studies and represents typical values observed for plasticized PVC formulations. It is important to note that direct comparative studies under identical conditions are limited; therefore, these values should be considered representative.
Table 1: Plasticizer Efficiency and Thermal Properties
| Performance Metric | Branched Sebacate (e.g., DOS) | Linear Sebacate (e.g., DBS) | Test Method |
| Glass Transition Temp. (Tg) of PVC Blend | Higher (less reduction) | Lower (greater reduction) | DSC |
| Plasticizing Efficiency | Good | Excellent | DSC |
| Onset Decomposition Temp. (TGA) | Generally Higher | Generally Lower | TGA |
| Thermal Stability | Excellent | Good | TGA |
Table 2: Mechanical Properties of Plasticized PVC (50 phr)
| Performance Metric | Branched Sebacate (e.g., DOS) | Linear Sebacate (e.g., DBS) | Test Method |
| Tensile Strength (MPa) | ~12.9 | ~15.7 | ASTM D638 |
| Elongation at Break (%) | ~380 | ~350 | ASTM D638 |
| Shore A Hardness | ~68 | ~80 | ASTM D2240 |
Note: phr = parts per hundred resin. Data for DOS and DBS are from separate studies and presented for illustrative comparison.[6][7]
Table 3: Migration and Permanence
| Performance Metric | Branched Sebacate (e.g., DOS) | Linear Sebacate (e.g., DBS) | Test Method |
| Migration into Hexane (Weight Loss %) | Lower | Higher | ASTM D1239 |
| Volatility (Weight Loss %) | Lower | Higher | ASTM D1203 |
| Water Extraction (Weight Loss %) | Excellent Resistance | Good Resistance | ASTM D1239 |
Key Performance Characteristics
Plasticizer Efficiency
Plasticizer efficiency is a measure of how effectively a plasticizer reduces the stiffness and glass transition temperature of a polymer. Linear sebacates, with their straight-chain alkyl groups, can more readily insert themselves between polymer chains, leading to a more significant increase in free volume and a lower Tg. Studies on analogous plasticizer systems, such as adipates, have shown that linear versions result in a more pronounced Tg depression compared to their branched counterparts.[5]
Migration Resistance
A critical factor, especially in medical and pharmaceutical applications, is the tendency of the plasticizer to migrate out of the polymer matrix. Branched plasticizers generally exhibit lower migration rates.[3][4] The branched structure increases the steric hindrance and the potential for entanglement with the polymer chains, making it more difficult for the plasticizer molecule to diffuse and migrate. Research on various plasticizer types consistently demonstrates that increased branching leads to superior migration resistance.[4]
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use performance. Branched plasticizers often impart better thermal stability to the polymer blend. Their more complex and often higher molecular weight structures can lead to lower volatility and a higher onset temperature for thermal degradation, as measured by thermogravimetric analysis (TGA).[5]
Mechanical Properties
The mechanical properties of the final plasticized material are a direct consequence of the plasticizer's interaction with the polymer. While linear plasticizers might provide greater flexibility (lower modulus), branched plasticizers can sometimes contribute to improved elongation at break.[3] The specific mechanical properties will depend on the concentration of the plasticizer and the specific polymer system.
Experimental Methodologies
The data presented in this guide are based on standardized testing protocols. Below are detailed methodologies for key experiments.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens of the plasticized polymer are prepared by injection molding or machining.
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen.
-
Procedure: The specimen is placed in the grips of the UTM. The grips are then pulled apart at a constant rate of speed until the specimen fractures. The force required to stretch the specimen and the elongation of the specimen are measured continuously.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Plasticizer Migration (ASTM D2199 / ISO 177)
This method measures the tendency of a plasticizer to migrate from a plastic into another solid material upon contact.
-
Apparatus: An oven, weights, and absorbent material (e.g., activated carbon discs or another plastic sheet).
-
Procedure: A sample of the plasticized material is placed in intimate contact with the absorbent material. A specified pressure is applied to the assembly using a weight. The entire assembly is then placed in an oven at a controlled temperature for a set period (e.g., 24 hours at 70°C).
-
Measurement: The amount of plasticizer that has migrated is determined by measuring the weight loss of the plastic sample or the weight gain of the absorbent material.
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure: A small sample of the plasticized material is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Measurement: The instrument records the weight of the sample as the temperature increases. The resulting TGA curve shows the temperatures at which the material degrades. The onset of decomposition is a key indicator of thermal stability.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the decision-making framework, the following diagrams are provided.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. ukm.my [ukm.my]
- 3. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hallstarindustrial.com [hallstarindustrial.com]
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of Diisooctyl Sebacate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of diisooctyl sebacate (DIOS), a common plasticizer and emollient, is crucial for quality control and safety assessment. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative performance data, and a logical workflow for method cross-validation are presented to facilitate the selection of the most suitable method for specific analytical requirements.
The cross-validation of analytical methods is a critical process in ensuring the accuracy and reliability of data. By comparing the performance of two distinct methods, a higher level of confidence in the analytical results can be achieved. Both GC and HPLC are powerful chromatographic techniques suitable for the analysis of semi-volatile compounds like DIOS, yet they operate on different principles, offering unique advantages and disadvantages. GC is well-suited for volatile and semi-volatile compounds, often providing high resolution and sensitivity, while HPLC is ideal for less volatile or thermally labile molecules.
Comparative Analysis of Performance Data
The choice between GC and HPLC for the analysis of this compound will depend on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for both methods, based on data from the analysis of similar long-chain esters and plasticizers.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.5 - 5 µg/mL |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution and filtration |
| Thermal Stability Req. | Required | Not required |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of DIOS in samples where the analyte can be readily volatilized without degradation.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column.
-
Chromatographic Conditions:
-
Column: A nonpolar column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 320 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like hexane or ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve an accurately weighed amount of the sample in the chosen solvent, sonicate to ensure complete dissolution, and dilute to a known volume.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is advantageous for the analysis of DIOS, particularly when dealing with complex matrices or when thermal degradation is a concern.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of methanol and water is often effective. For example, starting with 80% methanol and increasing to 100% methanol over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: As DIOS lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Weigh an appropriate amount of the sample, dissolve it in the mobile phase, and sonicate if necessary. Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualization of Methodologies
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of the comparison.
Workflow for the cross-validation of GC and HPLC analytical methods.
Logical comparison of GC and HPLC methods for DIOS analysis.
Diisooctyl Sebacate vs. Adipate Plasticizers: A Comprehensive Performance Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical to achieving desired material performance and ensuring product stability. This guide provides an objective comparison of the performance of diisooctyl sebacate (DIOS) against common adipate plasticizers, supported by experimental data and detailed methodologies.
This compound (DIOS), a sebacic acid ester, and various adipate esters, such as dioctyl adipate (DOA), diisononyl adipate (DINA), and diisodecyl adipate (DIDA), are widely used as primary or secondary plasticizers in a range of polymer formulations, most notably with polyvinyl chloride (PVC). While both classes of plasticizers are known for imparting flexibility, particularly at low temperatures, their performance characteristics differ in key areas. This guide will delve into a comparative analysis of their plasticizing efficiency, low-temperature performance, volatility, and extraction resistance.
Quantitative Performance Comparison
The following tables summarize the typical physical properties and performance characteristics of DIOS compared to a selection of adipate plasticizers when incorporated into PVC.
Table 1: Comparison of Typical Physical Properties in Plasticized PVC
| Property | Test Method | This compound (DIOS) | Dioctyl Adipate (DOA) | Diisononyl Adipate (DINA) | Diisodecyl Adipate (DIDA) |
| Hardness (Shore A) | ASTM D2240 | 68 | 64 | - | - |
| 100% Modulus (MPa) | ASTM D412 | 6.0 | 5.2 | - | - |
| Elongation at Break (%) | ASTM D412 | 380 | 410 | - | - |
| Tensile Strength (MPa) | ASTM D412 | 12.9 | 12.6 | - | - |
Table 2: Comparative Performance Characteristics
| Performance Metric | Test Method | This compound (DIOS) | Adipate Plasticizers (General) |
| Low-Temperature Flexibility (Brittle Point, °C) | ASTM D746 | Excellent (-50 to -60) | Good (-40 to -55) |
| Volatility (Weight Loss, %) | ASTM D1203 | Very Low | Low to Moderate |
| Extraction Resistance (Water/Soapy Water) | ASTM D1239 | Excellent | Good |
| Extraction Resistance (Oil/Hexane) | ASTM D1239 | Moderate | Good |
| Plasticizing Efficiency | ASTM D2199 | High | High |
Key Performance Areas: A Detailed Look
Low-Temperature Flexibility
One of the most significant advantages of this compound is its exceptional performance at low temperatures.[2] Materials plasticized with DIOS tend to maintain their flexibility and resist becoming brittle at lower temperatures compared to those plasticized with many adipates. This is a critical attribute for applications such as wire and cable insulation, automotive interiors, and medical tubing that may be exposed to cold environments. Adipate plasticizers also offer good low-temperature properties, making them a suitable choice for many applications, though sebacates generally exhibit a lower brittle point.[3]
Volatility
Volatility, or the tendency of a plasticizer to evaporate from a material, can impact the long-term stability and performance of a product. DIOS is known for its very low volatility due to its higher molecular weight compared to some adipates.[1] This results in better retention of physical properties over time, especially in applications involving elevated temperatures. Among the adipates, volatility tends to decrease with increasing alcohol chain length, with diisodecyl adipate (DIDA) being less volatile than diisononyl adipate (DINA).[3]
Extraction Resistance
The resistance of a plasticizer to extraction by various fluids is crucial for maintaining the integrity of the plastic, particularly in applications involving contact with liquids. DIOS demonstrates excellent resistance to extraction by aqueous solutions, including soapy water.[1] However, its resistance to extraction by non-polar substances like oils and hydrocarbons is generally considered moderate.[1] Adipate plasticizers typically offer good all-around extraction resistance.
Plasticizing Efficiency
Both DIOS and adipate plasticizers are considered to be efficient plasticizers, meaning they effectively increase the flexibility and workability of polymers like PVC. The choice between them may depend on the desired balance of other properties, such as low-temperature performance and volatility.
Experimental Protocols
To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Determination of Low-Temperature Flexibility (Brittleness Temperature) - ASTM D746
This method determines the temperature at which plastic materials exhibit brittle failure under specified impact conditions.
Apparatus:
-
Impact tester with a specified striking edge and specimen clamp.
-
Temperature-controlled bath capable of reaching and maintaining the required low temperatures.
Procedure:
-
Prepare standardized test specimens of the plasticized material.
-
Condition the specimens at a standard temperature and humidity.
-
Mount a specimen in the clamp of the impact tester.
-
Immerse the clamped specimen in the refrigerated bath, which is maintained at a specific temperature.
-
After a specified immersion time, release the striking arm of the impact tester to strike the specimen.
-
Examine the specimen for any signs of fracture or cracking.
-
Repeat the test at different temperatures, typically in 2°C increments, to determine the temperature at which 50% of the specimens fail. This temperature is reported as the brittleness temperature.
Measurement of Volatility (Volatile Loss) - ASTM D1203
This test method determines the weight loss of a plastic material due to the volatilization of plasticizers and other volatile components using activated carbon as an immersion medium.
Apparatus:
-
Analytical balance.
-
Oven capable of maintaining a constant temperature.
-
Containers with activated carbon.
Procedure:
-
Cut the plasticized material into specimens of specified dimensions.
-
Condition the specimens at a standard temperature and humidity.
-
Weigh the conditioned specimens accurately.
-
Place the specimens in a container with activated carbon, ensuring they are surrounded by the carbon.
-
Place the container in an oven at a specified temperature (e.g., 70°C or 100°C) for a set duration (e.g., 24 hours).
-
After the specified time, remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Reweigh the specimens.
-
The volatile loss is calculated as the percentage of weight lost during the test.
Evaluation of Extraction Resistance - ASTM D1239
This method measures the weight loss of a plastic film after immersion in a specific chemical, indicating its resistance to extraction.
Apparatus:
-
Analytical balance.
-
Immersion containers.
-
Constant-temperature bath.
Procedure:
-
Prepare test specimens of the plasticized film with known dimensions.
-
Condition the specimens at a standard temperature and humidity.
-
Weigh the conditioned specimens accurately.
-
Immerse the specimens in the test liquid (e.g., distilled water, soapy water, hexane, or a specific oil) in the immersion containers.
-
Place the containers in a constant-temperature bath for a specified period (e.g., 24 hours) at a set temperature.
-
After immersion, remove the specimens, gently wipe them dry, and condition them again.
-
Reweigh the specimens.
-
The resistance to extraction is reported as the percentage of weight loss.
Visualizing the Comparison: Logical Relationships
The selection between this compound and adipate plasticizers often involves a trade-off between key performance characteristics. The following diagram illustrates this decision-making process.
Caption: Decision-making workflow for selecting between DIOS and adipate plasticizers.
Experimental Workflow for Plasticizer Evaluation
The systematic evaluation of plasticizer performance is crucial for material development. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for evaluating and comparing plasticizer performance.
Conclusion
References
A Comparative Guide: Diisooctyl Sebacate (DIOS) vs. Bio-Based Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of materials, including those used in sensitive applications such as medical devices and pharmaceutical packaging. Diisooctyl sebacate (DIOS), a traditional non-phthalate plasticizer, has long been valued for its performance characteristics. However, the increasing demand for sustainable and bio-derived materials has led to the development of a variety of bio-based plasticizers. This guide provides an objective, data-driven comparison of DIOS against prominent bio-based alternatives, namely Epoxidized Soybean Oil (ESO) and Acetyl Tributyl Citrate (ATBC), to aid in the selection of the most suitable plasticizer for specific research and development needs.
Data Presentation: Performance Benchmarking
The following tables summarize the key performance indicators of DIOS and the selected bio-based plasticizers in Polyvinyl Chloride (PVC) formulations. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons can be influenced by the specific formulation and testing conditions.
Table 1: Comparison of Mechanical Properties
| Property | DIOS (or close analog DBS) in PVC | Epoxidized Soybean Oil (ESO) in PVC | Acetyl Tributyl Citrate (ATBC) in PVC |
| Tensile Strength (MPa) | 15.7 - 19.1[1][2] | 11.2 - 17.28 | 1.37 (compared to DOP) - higher than TBC[3] |
| Elongation at Break (%) | ~350[1][2] | ~500 | 629.41 (compared to DOP) - higher than TBC[3] |
| Shore A Hardness | ~80.2[1][2] | 93 - 99 (with increasing loading)[4] | Data not readily available |
Table 2: Comparison of Thermal Properties
| Property | DIOS in PVC | Epoxidized Soybean Oil (ESO) in PVC | Acetyl Tributyl Citrate (ATBC) in PVC |
| Glass Transition Temperature (Tg) | Lowered compared to neat PVC | Decreased with increasing concentration | Decreased with increasing concentration |
| Thermal Stability (TGA) | Two-stage degradation, first stage ~250-310°C[4] | Increased thermal stability, degradation peak ~392°C[5][6][7] | Good thermal stability[3][7] |
Table 3: Comparison of Migration and Volatility
| Property | DIOS (or close analog DBS) in PVC | Epoxidized Soybean Oil (ESO) in PVC | Acetyl Tributyl Citrate (ATBC) in PVC |
| Migration (e.g., into food simulants) | Minimal migration (12.78% after 28 days for DBS)[1][2] | Higher rate of exudation in fatty food simulants[8] | Lower migration potential than lower molecular weight plasticizers[8] |
| Volatility (Weight Loss) | Low volatility | Low volatility due to higher molecular weight[9][10] | Data not readily available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of plasticizer performance.
Tensile Properties Testing (ASTM D882)
This test method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[11][12][13][14][15]
-
Specimen Preparation:
-
Cut rectangular test specimens from the plasticized PVC sheets. The dimensions should be uniform, typically with a width between 5 mm and 25.4 mm and a length at least 50 mm longer than the grip separation.[11]
-
Ensure the specimens are free from nicks, tears, or other defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5 % RH) for a specified period before testing.[12]
-
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned and not slipping.
-
Apply a tensile load to the specimen at a constant crosshead speed until it breaks. The speed is determined by the material's characteristics.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
From the stress-strain curve, determine the tensile strength (maximum stress), elongation at break (strain at rupture), and modulus of elasticity (stiffness).[11]
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on the thermal stability and decomposition profile of the plasticized material.
-
Sample Preparation:
-
A small, representative sample of the plasticized PVC (typically 5-10 mg) is accurately weighed and placed in a TGA crucible.
-
-
Test Procedure:
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 to 700 °C) under a controlled atmosphere (e.g., nitrogen).[16]
-
-
Data Analysis:
-
A thermogram is generated, plotting weight loss against temperature.
-
From the thermogram, key parameters such as the onset temperature of decomposition and the temperature of maximum degradation rate are determined to assess thermal stability.[17]
-
Plasticizer Migration and Volatility Testing
a) Volatile Loss (ASTM D1203)
This method determines the volatile loss from a plastic material under specified time and temperature conditions using activated carbon.[18][19][20][21][22]
-
Specimen Preparation:
-
A circular test specimen of a specified diameter is cut from the plasticized PVC sheet.
-
-
Test Procedure (Method A - Direct Contact):
-
The initial weight of the specimen is recorded.
-
The specimen is placed in a container with activated carbon, ensuring it is surrounded by the carbon.
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the test period, the specimen is removed, cooled, and reweighed.
-
-
Data Analysis:
b) Migration into Food Simulants (e.g., EN 1186)
This test evaluates the migration of plasticizers from the plastic material into substances that simulate different types of food.
-
Specimen Preparation:
-
Test specimens of a known surface area are prepared from the plasticized PVC film.
-
-
Test Procedure:
-
The specimens are immersed in a specific food simulant (e.g., distilled water for aqueous foods, olive oil for fatty foods) in a sealed container.[23]
-
The container is stored under specified conditions of time and temperature (e.g., 10 days at 40°C).
-
After the contact period, the specimen is removed, dried, and weighed to determine the overall migration. Alternatively, the food simulant can be analyzed using chromatography techniques to determine the specific migration of the plasticizer.[23]
-
-
Data Analysis:
-
The amount of migrated substance is calculated and expressed in mg per dm² of the surface area of the material.
-
Mandatory Visualizations
Caption: Experimental workflow for comparing plasticizer performance.
Caption: Mechanism of plasticization in a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. atamankimya.com [atamankimya.com]
- 8. researchgate.net [researchgate.net]
- 9. kanademy.com [kanademy.com]
- 10. nbinno.com [nbinno.com]
- 11. zwickroell.com [zwickroell.com]
- 12. micomlab.com [micomlab.com]
- 13. globalplasticsheeting.com [globalplasticsheeting.com]
- 14. ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting - The ANSI Blog [blog.ansi.org]
- 15. store.astm.org [store.astm.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. store.astm.org [store.astm.org]
- 19. store.astm.org [store.astm.org]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]
- 23. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
A Comparative Guide to the Low-Temperature Properties of Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the low-temperature performance of various plasticizers, supported by experimental data. Plasticizers are additives that increase the flexibility and workability of polymeric materials by lowering their glass transition temperature (Tg).[1][2] For applications in cold environments, such as medical tubing, wire and cable insulation, and automotive interiors, selecting a plasticizer that maintains material flexibility at low temperatures is critical to prevent brittleness and product failure.[3][4] This document details the performance of common plasticizer families, outlines the experimental protocols for their evaluation, and presents a clear summary of their comparative properties.
Comparative Performance Data
The selection of a plasticizer is often a balance between achieving desired low-temperature flexibility and other properties like volatility, extraction resistance, and cost.[5][6] Aliphatic dibasic acid esters, such as adipates and sebacates, are well-known for imparting superior low-temperature properties compared to general-purpose phthalates.[2][6][7] Trimellitates offer a compromise, providing good performance at both low and high temperatures, while modern non-phthalate alternatives like DINCH also show competitive low-temperature characteristics.[5][8][9]
The following table summarizes key low-temperature performance metrics for several representative plasticizers in a typical Polyvinyl Chloride (PVC) formulation.
| Plasticizer Family | Plasticizer Name (Abbreviation) | Glass Transition Temp. (Tg) of PVC Compound (°C) | Brittleness Point (°C) (ASTM D746) | Key Low-Temperature Characteristics & Trade-offs |
| Adipates | Dioctyl Adipate (DOA) | -45 to -50 | -55 to -70 | Excellent low-temperature flexibility.[10][11] Considered a standard for cold-weather applications.[6] Higher volatility and migration compared to phthalates.[5][12] |
| Sebacates | Dioctyl Sebacate (DOS) | -50 to -55 | -65 to -75 | Superior low-temperature performance with lower volatility than DOA.[3][6] Often used in demanding applications. Higher cost. |
| Azelates | Di(2-ethylhexyl) Azelate (DOZ) | -48 to -53 | -60 to -70 | Excellent low-temperature properties, with performance between DOA and DOS.[2][6] Used for applications requiring low plasticizer volatility.[6] |
| Trimellitates | Trioctyl Trimellitate (TOTM) | -30 to -35 | -40 to -50 | Good balance of low-temperature performance and very low volatility (high permanence).[5][13] Suitable for high-temperature wire and cable applications.[8][9] |
| Phthalates (General Purpose) | Dioctyl Phthalate (DOP/DEHP) | -25 to -30 | -35 to -45 | Baseline performance; less effective at low temperatures compared to adipates.[11] Its inflexible benzene ring structure limits low-temperature performance.[11] |
| Non-Phthalate Alternatives | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | -35 to -40 | -45 to -55 | Improved low-temperature performance compared to DOP and DINP.[1][8] Developed for sensitive applications due to a favorable toxicological profile.[8] |
| Phosphate Esters | Alkyl Aryl Phosphates | Varies | -40 to -60 | Good low-temperature performance combined with inherent flame retardancy and smoke suppression.[14][15] |
| Polymeric Plasticizers | Low MW Polyester Adipate | -15 to -25 | -20 to -30 | Poor initial low-temperature performance.[16] However, they offer excellent permanence, with low volatility and migration resistance, leading to better retention of properties after aging.[11][16] |
Note: The values presented are typical and can vary based on the specific formulation, polymer grade, and concentration of the plasticizer.
Experimental Protocols
Accurate evaluation of low-temperature properties relies on standardized testing methodologies. The primary tests include determining the glass transition temperature (Tg) and the brittleness point.
Sample Preparation
A consistent sample preparation protocol is crucial for comparative analysis.
-
Compounding: The polymer resin (e.g., PVC) is dry-blended with the plasticizer at a specified concentration (e.g., 40-60 parts per hundred resin - phr), along with stabilizers and other necessary additives.
-
Milling: The mixture is processed on a two-roll mill at an elevated temperature (e.g., 300-350°F or 150-175°C) until a homogenous, fused sheet is formed.[17]
-
Molding: The milled sheet is cooled and then compression-molded into plaques of a specified thickness (e.g., 20-75 mil) under heat and pressure to create standardized samples for testing.[17]
Glass Transition Temperature (Tg) Determination
The glass transition temperature is the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[18] A lower Tg indicates better flexibility at colder temperatures.[19] This is commonly measured using Differential Scanning Calorimetry (DSC).
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The Tg is observed as a step change in the heat flow curve.
-
Procedure:
-
A small, weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The cell is cooled to a low temperature (e.g., -100°C) and then heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[20]
-
The heat flow is recorded, and the Tg is determined from the resulting thermogram, typically at the midpoint of the transition.
-
Brittleness Temperature Test (ASTM D746)
This impact test determines the temperature at which a plasticized material fractures or cracks under specified conditions, indicating its transition to a brittle state.
-
Principle: The test identifies the temperature at which 50% of tested specimens fail by cracking upon impact.
-
Procedure:
-
Standardized specimens are cut from the molded plaques.
-
The specimens are clamped into a holder within a test chamber.
-
The chamber is filled with a heat-transfer medium (e.g., isopropanol) and cooled to a selected test temperature.
-
After a conditioning period, a striker arm impacts each specimen once.
-
The specimens are examined for failure (any crack, fissure, or hole).
-
The test is repeated at different temperatures (typically in 2°C or 5°C increments) to find the temperature at which half of the specimens fail.[17]
-
Visualizations
Experimental Workflow for Low-Temperature Property Evaluation
The following diagram illustrates the standardized workflow for preparing and testing plasticized polymer samples to determine their low-temperature characteristics.
Caption: Workflow for evaluating the low-temperature properties of plasticizers.
Logical Relationships of Plasticizer Families and Properties
This diagram categorizes different plasticizer types and maps them to their characteristic low-temperature performance attributes and common trade-offs.
References
- 1. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 2. Phthalate-free plasticizers | Goldstab Organics Pvt. Ltd. [goldstab.com]
- 3. bdmaee.net [bdmaee.net]
- 4. gointermediates.com [gointermediates.com]
- 5. bastone-plastics.com [bastone-plastics.com]
- 6. kinampark.com [kinampark.com]
- 7. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasticizers - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 9. polynt.com [polynt.com]
- 10. What You Need to Know About the Different Types of Plasticizers_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 11. hallstarindustrial.com [hallstarindustrial.com]
- 12. benchchem.com [benchchem.com]
- 13. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 14. krahn.eu [krahn.eu]
- 15. EP0478527A2 - Phosphate ester plasticizer - Google Patents [patents.google.com]
- 16. ctg-praha.cz [ctg-praha.cz]
- 17. US7211140B1 - Low temperature plasticizers for flexible polyvinyl chloride resin applications - Google Patents [patents.google.com]
- 18. appstate.edu [appstate.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Detecting Trace Levels of Diisooctyl Sebacate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Diisooctyl sebacate (DIOS), a common plasticizer used in pharmaceutical packaging and delivery systems, can potentially leach into drug products, necessitating sensitive and reliable analytical methods for its detection at trace levels. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
The detection and quantification of leachable compounds like DIOS are critical components of extractables and leachables (E&L) studies, which are mandatory for regulatory submissions to agencies like the FDA.[1][2] These studies aim to identify and quantify potentially harmful substances that can migrate from container closure systems or manufacturing components into the final drug product.[3][4][5]
Method Performance Comparison: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are powerful analytical techniques capable of detecting and quantifying trace levels of organic compounds. The choice between them often depends on the specific requirements of the analysis, including the volatility of the analyte and the complexity of the sample matrix.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low ng/g or ng/mL range. A multi-analyte method for plasticizers reported LODs in the range of a few ng/g for similar compounds.[6][7] | Generally offers lower detection limits, often in the pg/mL to low ng/mL range. |
| Limit of Quantitation (LOQ) | A validated method for various plasticizers showed LOQs in the range of 54.1 to 76.3 ng/g.[8] For a multi-analyte method, LOQs were at least three times lower than the legislative limit.[6][7] | Capable of achieving lower LOQs compared to GC-MS, often in the sub-ng/mL range. |
| Linearity (R²) | Typically ≥ 0.99. | Consistently ≥ 0.99. |
| Accuracy (Recovery) | Recoveries for similar plasticizers are generally within 70-115%.[6][7] A study on regulated plasticizers reported recoveries between 91.8–122%.[8] | Often provides high accuracy with recovery rates typically between 80-120%. |
| Precision (RSD) | Relative Standard Deviations (RSDs) are typically below 20%.[6][7] A study on plasticizers reported RSDs of 1.8–17.8%.[8] | Generally exhibits excellent precision with RSDs below 15%. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of DIOS using GC-MS and LC-MS/MS.
GC-MS Methodology
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like DIOS.
Sample Preparation: Solvent Extraction
-
Sample Collection: Accurately weigh a representative portion of the pharmaceutical packaging material or a known volume of the drug product.
-
Extraction: Submerge the material in a suitable organic solvent (e.g., dichloromethane or hexane) in a sealed vessel. For liquid samples, a liquid-liquid extraction may be performed.
-
Sonication/Reflux: Agitate the sample using sonication or perform a reflux extraction to facilitate the migration of DIOS from the matrix into the solvent.
-
Concentration: Evaporate the solvent to a smaller, known volume to concentrate the analyte.
-
Derivatization (if necessary): For certain applications, derivatization may be employed to improve the volatility and chromatographic properties of the analyte. However, for DIOS, this is often not required.
Instrumental Analysis: GC-MS
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis to maximize the amount of analyte introduced into the column.
-
Oven Temperature Program: A temperature gradient is used to separate DIOS from other components in the sample. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is standard for GC-MS.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of DIOS.
-
LC-MS/MS Methodology
Liquid chromatography is advantageous for analyzing a wider range of compounds, including those that are less volatile or thermally labile.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: The drug product may require dilution with a suitable solvent to reduce matrix effects.
-
SPE Cartridge Conditioning: A C18 or similar reversed-phase SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: The pre-treated sample is passed through the conditioned SPE cartridge. DIOS and other non-polar compounds are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: DIOS is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Reconstitution: The eluate is evaporated and reconstituted in a solvent compatible with the LC mobile phase.
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase column, such as a C18 or C8 column, is typically used for the separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for DIOS.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of DIOS, fragmenting it in the collision cell, and monitoring specific product ions. This technique provides high selectivity and sensitivity.
-
Workflow Diagrams
To visualize the analytical processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the analysis of this compound using GC-MS.
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are suitable and validated techniques for the determination of trace levels of this compound in the context of pharmaceutical extractables and leachables studies. LC-MS/MS generally offers superior sensitivity and is applicable to a broader range of analytes. However, GC-MS remains a robust and widely available technique that provides excellent performance for semi-volatile compounds like DIOS. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results, thereby safeguarding patient safety.
References
- 1. shimadzu.com [shimadzu.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Identification and quantification of extractables and leachables in laminated film and pouches for pharmaceutical packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. cibatech.com [cibatech.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diisooctyl Sebacate and Di(2-ethylhexyl) Sebacate (DEHS) for Researchers and Drug Development Professionals
In the realm of specialty chemicals, diisooctyl sebacate and di(2-ethylhexyl) sebacate (DEHS) are two prominent esters of sebacic acid frequently employed as plasticizers, emollients, and solvents. While structurally similar, nuances in their isomeric forms can influence their physical and performance characteristics. This guide provides an objective comparison of their properties and applications, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate candidate for their specific needs.
It is important to note that while DEHS is a well-characterized compound with readily available performance data, this compound, a structural isomer of DEHS, is less extensively documented in publicly accessible comparative studies. Some literature uses the names interchangeably, making it crucial to refer to their respective CAS numbers for accurate identification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and DEHS is presented in Table 1. Both compounds share the same molecular formula and weight, but can exhibit slight differences in properties such as density and boiling point due to their isomeric structures.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Di(2-ethylhexyl) Sebacate (DEHS) |
| CAS Number | 27214-90-0 | 122-62-3 |
| Molecular Formula | C26H50O4 | C26H50O4 |
| Molecular Weight | 426.67 g/mol | 426.67 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, oily liquid |
| Density | ~0.91 g/cm³[1] | 0.914 g/mL at 25°C |
| Boiling Point | 225 °C at 2 mmHg[1] | 256 °C at 5 mmHg |
| Melting Point | Not available | -48 °C |
| Flash Point | 215 °C[1] | ~210 - 215 °C |
| Solubility | Insoluble in water; soluble in alcohol | Insoluble in water |
Performance as a Plasticizer in Polymers
DEHS is extensively utilized as a plasticizer, particularly in polyvinyl chloride (PVC), to enhance flexibility, especially at low temperatures. Its performance characteristics have been documented in various studies. While this compound is also marketed as a low-temperature resistant plasticizer, specific, publicly available comparative performance data is scarce.
Table 2: Performance of Di(2-ethylhexyl) Sebacate (DEHS) as a Plasticizer in PVC
| Performance Parameter | Test Method | Result |
| Tensile Strength | ASTM D412 | 1875 psi |
| Elongation at Break | ASTM D412 | 380% |
| 100% Modulus | ASTM D412 | 6.0 MPa |
| Hardness (Durometer A) | ASTM D2240 | 68 |
| Low-Temperature Flexibility (Tf) | ASTM D1043 | -69 °C (Torsional Stiffness) |
| Volatility (Weight Loss %) | Activated Carbon Method | Low |
| Extraction Resistance (Water) | ASTM D1239 | Excellent |
Data sourced from a technical datasheet for DEHS and may vary depending on the specific PVC formulation and concentration of the plasticizer.
This compound is reported to be an excellent low-temperature resistant plasticizer for PVC, nitrocellulose, and other plastics.[1] It is often used in applications such as cold-resistant films and artificial leather.[1]
Applications in Drug Development
Both this compound and DEHS have properties that make them suitable for applications in the pharmaceutical and cosmetic industries. Their low toxicity and emollient properties are particularly advantageous.
-
This compound: It is described as a high-grade cosmetic raw material with good permeability, fluidity, and the ability to act as a solvent for pigments, vitamins, and preservatives.[1] Its resistance to enzymatic decomposition and antioxidant effects are also noted.[1] These characteristics suggest its potential use in topical formulations to enhance skin feel and as a solvent for active pharmaceutical ingredients (APIs).
-
Di(2-ethylhexyl) Sebacate (DEHS): DEHS is used in personal care products as an emollient and solvent due to its moisturizing properties. Its ability to act as a penetration enhancer for transdermal drug delivery is an area of interest for researchers. Esters, in general, can increase the permeation of drugs through the skin by disrupting the lipid structure of the stratum corneum.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Evaluation of Plasticizer Performance in PVC Films
This protocol outlines the steps to prepare and test PVC films plasticized with this compound or DEHS to compare their mechanical properties.
1. Materials:
- PVC resin (e.g., K-value 67)
- This compound or DEHS
- Thermal stabilizer (e.g., a mixed metal stabilizer)
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- Tensile testing machine (e.g., Instron)
- Durometer (Shore A)
2. Procedure:
- Compounding:
- On a two-roll mill heated to 150-160°C, blend the PVC resin with the thermal stabilizer.
- Gradually add the plasticizer (e.g., 40 parts per hundred of resin - phr) to the PVC blend until a homogenous mixture is obtained.
- Sheet Preparation:
- Press the compounded PVC between two polished steel plates in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of approximately 10 MPa.
- Cool the pressed sheet to room temperature under pressure.
- Testing:
- Tensile Properties (ASTM D412):
- Cut dumbbell-shaped specimens from the pressed sheets.
- Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
- Measure the tensile strength, elongation at break, and modulus at 100% elongation using a tensile testing machine at a specified crosshead speed (e.g., 500 mm/min).
- Hardness (ASTM D2240):
- Stack several layers of the PVC sheet to achieve a minimum thickness of 6 mm.
- Measure the Shore A hardness using a durometer.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes how to evaluate the potential of this compound or DEHS as a penetration enhancer for a model drug (e.g., ibuprofen).
1. Materials:
- Franz diffusion cells
- Excised human or animal skin (e.g., rat or porcine skin)
- Model drug (e.g., ibuprofen)
- This compound or DEHS
- Phosphate buffered saline (PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system for drug quantification
2. Procedure:
- Membrane Preparation:
- Excise the skin and remove any subcutaneous fat.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Franz Cell Setup:
- Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32 ± 1°C to simulate physiological skin temperature.
- Drug Application:
- Prepare a saturated solution or a specific formulation of the model drug in a vehicle containing either this compound or DEHS.
- Apply a known quantity of the formulation to the skin surface in the donor compartment.
- Sampling and Analysis:
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
- Analyze the concentration of the drug in the collected samples using a validated HPLC method.
- Data Analysis:
- Calculate the cumulative amount of drug permeated per unit area of the skin over time.
- Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
- The enhancement ratio (ER) can be calculated by dividing the flux of the drug with the enhancer by the flux of the drug from a control vehicle without the enhancer.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the performance of a plasticizer in a polymer.
Conclusion
Both this compound and di(2-ethylhexyl) sebacate are valuable esters with significant potential in polymer science and drug development. DEHS is a well-documented plasticizer with proven performance, particularly for enhancing low-temperature flexibility in PVC. This compound, its isomer, is also recognized for its low-temperature properties and offers potential benefits in cosmetic and pharmaceutical formulations due to its favorable sensory and solvent characteristics.
References
The Enduring Performance of Diisooctyl Sebacate: A Comparative Guide to Long-Term Stability in Polymers
For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that directly impacts the long-term performance and safety of polymer-based products. This guide provides an in-depth comparative analysis of diisooctyl sebacate (DIOS), a sebacate ester plasticizer, against other commonly used alternatives. By examining key stability metrics such as migration, thermal degradation, and retention of mechanical properties, supported by experimental data, this document serves as a vital resource for making informed material choices.
This compound (DIOS) is valued for its excellent low-temperature flexibility and good compatibility with a range of polymers, including polyvinyl chloride (PVC), nitrocellulose, and styrene resins[1]. Its stability and low volatility are crucial for applications where long-term performance is paramount[2][3]. This guide will delve into the quantitative aspects of its stability, offering a clear comparison with other prevalent plasticizers.
Comparative Analysis of Plasticizer Performance
The long-term stability of a plasticizer is a multifaceted property. Key indicators include its resistance to migrating out of the polymer matrix, its ability to withstand thermal stress, and its capacity to maintain the polymer's mechanical integrity over time. While direct, comprehensive comparative studies on DIOS are limited, data on closely related sebacates like dibutyl sebacate (DBS) and di(2-ethylhexyl) sebacate (DEHS or DOS), alongside other common plasticizers, provide valuable insights.
Migration Resistance
Plasticizer migration can lead to a loss of flexibility, surface tackiness, and contamination of surrounding materials. This is a critical concern in medical devices and food contact applications[4][5].
| Plasticizer | Polymer | Migration/Leaching (% weight loss) | Test Conditions | Reference |
| Dibutyl Sebacate (DBS) | PVC | 12.78% | 28 days, per EN ISO 177:2017 | [6] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Higher than DBS | 28 days, per EN ISO 177:2017 | [6] |
| Trioctyltrimellitate (TOTM) | PVC | Lower than DEHP (approx. 350 times lower) | Perfusion time in a heart-lung machine | [5] |
| Acetyltributyl citrate (ATBC) | PVC | Higher than TOTM, often higher than DEHP | Extraction studies | [4] |
Note: Data for DIOS is not directly available in the searched literature, but the performance of DBS, another sebacate ester, suggests that sebacates exhibit good resistance to migration.
Thermal Stability
Thermal stability is crucial for polymers that are processed at high temperatures or used in applications involving heat exposure. The degradation of plasticizers can lead to discoloration, embrittlement, and the release of volatile organic compounds[3][7].
| Plasticizer | Polymer | Onset of Thermal Degradation (5% weight loss) | Test Method | Reference |
| Dibutyl Sebacate (DBS) | PVC | 227.8 °C (in air), 261.1 °C (in nitrogen) | Thermogravimetric Analysis (TGA) | [6] |
| Di(2-ethylhexyl) azelate (D2EHAz) | PVC | 290.83 °C | TGA | [8] |
| Di(2-ethylhexyl) sebacate (D2EHSe) | PVC | 281.68 °C | TGA | [8] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Lower than D2EHAz and D2EHSe | TGA | [8] |
Note: Sebacate plasticizers like DBS and D2EHSe demonstrate good thermal stability, outperforming traditional phthalates in some cases.
Mechanical Property Retention after Aging
Accelerated aging tests are used to predict the long-term performance of plasticized polymers by exposing them to elevated temperatures, humidity, or UV radiation. The retention of mechanical properties like tensile strength and elongation at break is a key indicator of stability[9][10].
| Plasticizer | Polymer | Mechanical Property Change after Aging | Aging Conditions | Reference |
| Dibutyl Sebacate (DBS) | PVC | High extension (350%), Breaking stress of 15.7 MPa (before aging) | Not specified | [6] |
| Di(2-ethylhexyl) terephthalate (DEHT) | PVC | Lower elongation at break than DBS | Not specified | [6] |
| Di(2-ethylhexyl) phthalate (DEHP) | PVC | Lower elongation at break than DBS | Not specified | [6] |
Experimental Protocols
Detailed and standardized experimental methodologies are essential for the accurate assessment and comparison of plasticizer stability.
Plasticizer Migration Testing (ISO 177:2016)
This method determines the tendency of plasticizers to migrate from a plastic material into an absorbent material.
-
Test Specimen Preparation : A disc-shaped specimen is cut from the plastic sheet to be tested.
-
Absorbent Material : A standardized absorbent material, such as activated carbon or a specified polymer sheet, is used.
-
Assembly : The test specimen is placed between two pieces of the absorbent material.
-
Conditioning : The assembly is subjected to a specific temperature and pressure for a defined period in an oven.
-
Analysis : The mass loss of the test specimen and the mass gain of the absorbent material are measured to determine the amount of migrated plasticizer[11][12][13][14][15].
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Sample Preparation : A small, accurately weighed sample of the plasticized polymer is placed in a TGA crucible.
-
Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition : The instrument records the sample's weight as a function of temperature.
-
Analysis : The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is determined as the onset of thermal degradation.
Accelerated Aging for Mechanical Property Evaluation (ASTM F1980)
This standard provides a framework for developing accelerated aging protocols to determine the effects of time on the sterile barrier properties of medical packaging. A similar approach can be used for assessing mechanical property retention in other applications.
-
Aging Temperature Selection : An elevated temperature is chosen based on the Arrhenius equation to accelerate the aging process without inducing unrealistic failure modes.
-
Exposure : Samples are placed in a controlled temperature and humidity environment for a calculated period to simulate a longer real-time duration.
-
Mechanical Testing : After aging, the tensile strength, elongation at break, and other relevant mechanical properties are measured according to standards like ASTM D2284[16].
-
Comparison : The results are compared to the mechanical properties of unaged samples to determine the retention of performance.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the assessment process, the following diagrams illustrate the logical flow of plasticizer stability evaluation and a typical experimental workflow.
References
- 1. specialchem.com [specialchem.com]
- 2. Dioctyl Sebacate | Alchemist Plasticizer [alchemist-plasticizer.com]
- 3. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]
- 4. mddionline.com [mddionline.com]
- 5. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. ukm.my [ukm.my]
- 9. Aging Effects on Mechanical Properties of Biocomposites with Recycled Polymers | springerprofessional.de [springerprofessional.de]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. intertekinform.com [intertekinform.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. BS EN ISO 177:2017 - TC | 31 Jan 2017 | BSI Knowledge [knowledge.bsigroup.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. ISO 177:1988 Plastics — Determination of migration of plasticizers [shop.standards.ie]
- 16. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
A Comparative Guide to the Tribological Performance of Ester-Based Lubricants
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial and automotive lubrication is continually evolving, driven by the dual needs for enhanced performance and environmental responsibility. Ester-based lubricants have emerged as a prominent class of synthetic and bio-based fluids, offering a unique combination of high lubricity, good thermal stability, and biodegradability. This guide provides an objective comparison of the tribological performance of various ester-based lubricants, supported by experimental data, to aid in the selection and development of advanced lubrication solutions.
Introduction to Ester-Based Lubricants
Esters are chemical compounds derived from the reaction of an acid with an alcohol. In the context of lubricants, both synthetic and natural (vegetable oil-based) esters are widely utilized. Their inherent polarity allows them to adhere strongly to metal surfaces, forming a resilient lubricating film that reduces friction and wear.[1] This property often gives them a lubricity advantage over non-polar base oils like mineral oils and polyalphaolefins (PAOs).[2][3]
Key Advantages of Ester-Based Lubricants:
-
Excellent Lubricity: The polar nature of ester molecules provides strong adsorption to metal surfaces, leading to reduced friction.[2][4]
-
High Viscosity Index (VI): They exhibit less change in viscosity with temperature compared to many mineral oils, ensuring stable performance across a wider operating range.[4][5]
-
Good Solvency: This property helps to keep additives in solution and maintain system cleanliness.[3]
-
Biodegradability: Many esters, particularly those derived from vegetable oils, are readily biodegradable, making them an environmentally friendlier option.[2][6]
Challenges Associated with Ester-Based Lubricants:
-
Hydrolytic Stability: Esters can be susceptible to hydrolysis (breakdown in the presence of water), which can lead to the formation of acids and alcohols.
-
Oxidative and Thermal Stability: While generally good, their stability can be lower than that of some high-performance synthetic lubricants like PAOs. However, this can be significantly improved through chemical modification and the use of additives.[2][7]
-
Cost: Synthetic esters are typically more expensive than conventional mineral oils.[4]
Comparative Tribological Data
The tribological performance of a lubricant is primarily assessed by its ability to reduce friction and minimize wear. The following tables summarize quantitative data from various studies, comparing different ester-based lubricants against each other and against other common base oils.
Table 1: Comparison of Coefficient of Friction (COF) for Various Lubricants
| Lubricant Type | Base Oil | Additive(s) | Test Method | Average Coefficient of Friction (COF) | Source(s) |
| Mineral Oil | Mineral Oil (Min 1) | Not specified | - | Higher than ester formulations | [2] |
| Saturated Synthetic Ester | Saturated Synthetic Ester (Bio 2) | Not specified | - | Lower than mineral oil, higher than unsaturated ester | [2] |
| Unsaturated Synthetic Ester | Unsaturated Synthetic Ester (Bio 3) | Not specified | - | Significantly lower than saturated ester and mineral oil | [2] |
| Vegetable Oil-Based Ester | Pentaerythritol Ester (PE) | None | Pin-on-Disc | Varies with load and speed | [8] |
| Mineral Oil Blend | 75% PE, 25% SAE 30 | None | Pin-on-Disc | Lower than pure PE and SAE 30 at high loads/speeds | [8] |
| Polyalphaolefin (PAO) | PAO 6 | None | MTM | ~0.1 | [3] |
| PAO with Ester | PAO 6 + Ester | None | MTM | Reduction of 23% compared to pure PAO | [3] |
Table 2: Comparison of Wear Scar Diameter (WSD) for Various Lubricants
| Lubricant Type | Base Oil | Additive(s) | Test Method | Average Wear Scar Diameter (WSD) (mm) | Source(s) |
| Mineral Oil | Mineral Oil (MO) | None | Four-Ball | 1.184 | [9] |
| Palm Oil-Based Ester | Trimethylolpropane (TMP) Ester | None | Four-Ball | 1.091 | [9] |
| Palm Oil-Based Ester | Polyol Ester (PE) | None | Four-Ball | 1.176 | [9] |
| Polyalphaolefin (PAO) | PAO 6 | ZDDP | MTM | Increased wear rate by ~8% compared to pure PAO | [3] |
| PAO with Ester | PAO 6 + Ester | ZDDP | MTM | Reduced wear rate by 77% compared to ZDDP in PAO | [3] |
Note: Direct comparison of absolute values between different studies should be done with caution due to variations in test conditions and equipment.
Experimental Protocols
A fundamental understanding of the methodologies used to generate tribological data is crucial for interpreting the results. The Four-Ball Wear Test is a widely accepted standard for evaluating the wear-preventing characteristics of lubricating fluids.
Detailed Methodology: Four-Ball Wear Test (based on ASTM D4172)
Objective: To determine the relative wear-preventing properties of lubricating oils in sliding steel-on-steel applications.[10]
Apparatus:
-
Four-Ball Tester: An apparatus consisting of three stationary steel balls held in a cup and a fourth steel ball (top ball) that rotates against them.[10][11]
-
Steel Balls: Typically ½ inch (12.7 mm) diameter, made of SUJ2 steel with a specific hardness and surface roughness.[10][12]
-
Heating and Temperature Control: To maintain the lubricant at a specified temperature.[10]
-
Loading and Drive System: To apply a constant load and rotate the top ball at a constant speed.[10]
Procedure:
-
Preparation: The steel balls and the ball cup are thoroughly cleaned with solvents to remove any contaminants.
-
Assembly: Three clean steel balls are placed in the cup, and the lubricant sample is poured over them to a level that covers the balls.[10]
-
Mounting: The cup is mounted on the tester, and the fourth ball is secured in the chuck of the drive spindle.
-
Test Conditions: The lubricant is heated to the test temperature (e.g., 75°C). A specified load is applied (e.g., 390 N), and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[10][12]
-
Measurement: After the test, the three lower balls are removed, cleaned, and the diameter of the wear scars is measured using a microscope. The average wear scar diameter is reported.[13]
-
Friction Measurement (Optional): Many modern four-ball testers are equipped to measure and record the frictional torque throughout the test, from which the coefficient of friction can be calculated.[13]
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the Four-Ball Wear Test.
Caption: Ester Structure and Tribological Performance.
Conclusion
Ester-based lubricants represent a versatile and high-performance class of fluids with significant tribological advantages, particularly in terms of friction reduction.[2] Their performance is intrinsically linked to their molecular structure, with factors such as polarity and fatty acid chain saturation playing crucial roles.[2] While mineral oils remain a cost-effective option for many applications, the superior lubricity and environmental profile of esters make them an increasingly attractive alternative.[14] For demanding applications, formulations blending esters with other synthetic base oils like PAOs can offer a synergistic improvement in both wear protection and friction reduction.[3] The data and methodologies presented in this guide provide a foundation for informed decision-making in the selection and development of lubricants tailored to specific research and industrial needs.
References
- 1. Feature [stle.org]
- 2. tribology.fink.rs [tribology.fink.rs]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Tribological Properties of Environmentally Friendly Esters Produced by Different Mechanisms - ProQuest [proquest.com]
- 5. emerald.com [emerald.com]
- 6. The Role of Lubricants in Modern Tribology - PCS Instruments [pcs-instruments.com]
- 7. Improving Vegetable Oil Properties for Lubrication Methods [machinerylubrication.com]
- 8. tribology.rs [tribology.rs]
- 9. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 10. fluoramics.com [fluoramics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 14. jocrest.com [jocrest.com]
Safety Operating Guide
Proper Disposal of Diisooctyl Sebacate: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of diisooctyl sebacate, ensuring the protection of both laboratory personnel and the environment.
For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical waste management protocols is paramount. This document provides essential, step-by-step guidance for the proper disposal of this compound, a common plasticizer and solvent, ensuring your laboratory practices remain safe, efficient, and compliant with regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is crucial to handle it with care to minimize exposure and environmental impact.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[4]
-
Skin Protection: Use compatible chemical-resistant gloves and sufficient clothing to minimize skin contact.[4]
-
Respiratory Protection: In case of inadequate ventilation or the formation of vapors, use a MSHA/NIOSH-approved respirator.[4][5]
In Case of a Spill:
-
Ventilate the area of the spill.[2]
-
Absorb the spill with an inert material, such as sand or earth.[2][4]
-
Collect the spilled material and the absorbent into a suitable, labeled container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.[1][5]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to act in accordance with all applicable local, state, and federal regulations.[2][4]
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or waste this compound should be collected in a designated, properly labeled waste container.
-
Contaminated Materials: Any materials, such as absorbent pads, gloves, or wipes, that have come into contact with this compound should be treated as chemical waste and collected in a separate, appropriately labeled container.[5]
Step 2: Container Management
-
Labeling: Clearly label all waste containers with "Hazardous Waste" (as a general best practice for chemical waste), the full chemical name "this compound," and any associated hazards.[6] If reusing a container, ensure the original label is completely removed or defaced.[6]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep containers tightly closed when not in use.[4]
Step 3: Disposal
-
Professional Disposal Service: The recommended method of disposal is to engage a licensed professional waste disposal service. These services are equipped to handle chemical waste in an environmentally sound and compliant manner.
-
Regulatory Compliance: Disposal must be conducted in accordance with the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and corresponding state and local authorities.[7] While this compound is not a federally listed hazardous waste, state or local regulations may have specific requirements.[2][4]
-
Prohibited Disposal Methods:
Step 4: Empty Container Disposal
-
Decontamination: Empty containers of this compound should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as chemical waste.
-
Disposal: Once thoroughly cleaned and dried, the container can be disposed of as regular laboratory waste, recycled, or sent for landfill or incineration as appropriate.[4][6] Container labels should be removed or defaced before disposal.[4][6]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local regulations, the following table summarizes the key hazard and regulatory information for this compound.
| Property | Value | Source |
| GHS Hazard Classification | Not Classified | [1][3] |
| Transport Regulation | Not Regulated | [2] |
| HMIS Rating | Health: 1, Flammability: 1, Reactivity: 0 | [4] |
| NFPA Rating | Health: 1, Flammability: 1, Reactivity: 0 | [4] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. For handling procedures within an experimental context, please refer to your institution's established safety protocols and the manufacturer's Safety Data Sheet.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. targetmol.com [targetmol.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. chemos.de [chemos.de]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diisooctyl Sebacate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diisooctyl sebacate (DIOS), a common plasticizer. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to prevent exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or tightly fitting safety goggles with side-shields.[1][2] | Protects against potential splashes or mists of this compound, which may cause eye irritation.[2] |
| Hand Protection | Compatible, chemical-resistant gloves.[1] | Prevents direct skin contact, which may lead to irritation.[2] |
| Body Protection | Sufficient clothing to minimize physical contact, such as a lab coat or coveralls.[1][2] | Minimizes the area of exposed skin, reducing the risk of accidental contact. |
| Respiratory Protection | MSHA/NIOSH-approved respirator, particularly if ventilation is inadequate or if aerosols/mists are generated.[1][2][3] | Protects against inhalation of mists or vapors, which may be harmful.[2] Use in conjunction with adequate ventilation.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from preparation to cleanup is essential for laboratory safety.
Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Mechanical ventilation is recommended.[2]
-
Emergency Equipment: Confirm that an emergency eye wash station and safety shower are readily accessible.[2]
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above.
Handling and Use
-
Avoid Contact: Exercise caution to avoid direct contact with skin and eyes.[1][2]
-
Aerosol Prevention: Handle the substance in a manner that minimizes the generation of aerosols or mists.[3]
-
Tool Selection: If applicable, use non-sparking tools to prevent ignition sources.[1]
Cleanup
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, earth).[2][4] Collect the spilled material and place it into a suitable, labeled container for disposal.[1][4]
-
PPE Doffing: Remove PPE in a designated area, avoiding contamination of clean spaces.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect all waste materials, including contaminated absorbents and disposable PPE, in a suitable and closed container.[1]
-
Labeling: Clearly label the waste container with the contents ("this compound waste").
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2] Do not dispose of it as household waste.[2]
-
Environmental Protection: Do not empty this compound or its waste into drains or the environment.[1][5]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
